molecular formula C10H18N2O5 B1588393 H-Leu-Asp-OH CAS No. 32949-40-9

H-Leu-Asp-OH

货号: B1588393
CAS 编号: 32949-40-9
分子量: 246.26 g/mol
InChI 键: DVCSNHXRZUVYAM-BQBZGAKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Leu-Asp-OH is a chemically defined dipeptide consisting of L-Leucine and L-Aspartic acid, with a molecular formula of C10H18N2O5 and a molecular weight of 246.26 g/mol . This compound is supplied as a solid and requires storage in a 2-8°C refrigerator to maintain stability . It is specifically designed for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals. As a dipeptide, this compound is a valuable building block in biochemical research. It finds primary application in the study of bioactive peptides, a class of molecules known for diverse activities such as antioxidant effects . Related structural analogs, like the beta-linked dipeptide β-Asp-Leu, are identified as natural human urinary metabolites, suggesting a role for such compounds in metabolic pathway studies . Researchers utilize this compound in various experimental contexts, including enzymatic hydrolysis studies, the synthesis of more complex peptide structures, and investigations into the structure-activity relationships of peptides with potential biological functions .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(2)3-6(11)9(15)12-7(10(16)17)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCSNHXRZUVYAM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427072
Record name L-Aspartic acid, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32949-40-9
Record name L-Aspartic acid, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-Leu-Asp-OH: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Asp-OH, also known as L-Leucyl-L-aspartic acid, is a dipeptide composed of the amino acids leucine (B10760876) and aspartic acid. This molecule serves as a valuable building block in peptide synthesis and holds potential in various research and pharmaceutical applications. Its unique structural characteristics, including the presence of both a hydrophobic leucine residue and an acidic aspartic acid residue, contribute to its specific chemical and biological properties. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for this compound, aimed at professionals in research and drug development.

Chemical Properties and Structure

The chemical properties of this compound are fundamental to its behavior in biological and chemical systems. A summary of its key quantitative data is presented below.

Table 1: Quantitative Chemical Properties of this compound
PropertyValueSource/Method
Molecular Formula C₁₀H₁₈N₂O₅PubChem[1][2]
Molecular Weight 246.26 g/mol PubChem[1][2]
Appearance White to off-white powderChem-Impex[2]
Melting Point 143 - 146°C (decomposes)ChemicalBook
Solubility Slightly soluble in water and methanol; more soluble in organic solvents like dichloromethane (B109758) and ethanol.Biosynth, PubChem[3]
Predicted pKa Values α-COOH: ~2.1, Asp side-chain COOH: ~3.9, α-NH₃⁺: ~9.6Estimated from individual amino acid pKa values
Predicted Isoelectric Point (pI) ~3.0Calculated using the Henderson-Hasselbalch equation
XLogP3 -2.8PubChem[1]
Topological Polar Surface Area 130 ŲPubChem[1]
Structure

This compound consists of a leucine residue linked to an aspartic acid residue via a peptide bond. The structure includes a free N-terminal amino group on the leucine and a free C-terminal carboxylic acid group on the aspartic acid, in addition to the acidic side chain of aspartic acid.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal leucine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

G start Start: Fmoc-Asp(OtBu)-Wang Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Couple Fmoc-Leu-OH (DIC, Oxyma) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 deprotect2 Final Fmoc Deprotection wash2->deprotect2 wash3 Wash (DCM) deprotect2->wash3 cleave Cleave from Resin (TFA Cocktail) wash3->cleave precipitate Precipitate in Ether cleave->precipitate end End: Crude this compound precipitate->end

Figure 2: SPPS workflow for this compound synthesis.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 100 Å pore size)

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A. Filter the solution through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes) at a flow rate appropriate for the column size.

  • Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Analysis by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Procedure: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Infuse the sample into the ESI-MS.

  • Expected Result: A major peak corresponding to the [M+H]⁺ ion of this compound (m/z ≈ 247.12).

NMR Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR

  • Solvent: D₂O or DMSO-d₆

  • Procedure: Dissolve the purified peptide in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Expected ¹H NMR Features: Signals corresponding to the α-protons of leucine and aspartic acid, the side chain protons of both residues, and the amide proton.

  • Expected ¹³C NMR Features: Resonances for the carbonyl carbons, α-carbons, and side-chain carbons of both amino acid residues.

Biological Activity and Potential Signaling Pathways

The direct biological activity and specific signaling pathways of this compound are not yet well-defined in the scientific literature. However, its constituent amino acid, L-aspartic acid, is a known excitatory neurotransmitter in the central nervous system.[4] D-aspartic acid, an isomer, has also been shown to act as a signaling molecule in nervous and neuroendocrine systems.

It is plausible that this compound could exert biological effects through several mechanisms:

  • Direct Receptor Interaction: The dipeptide could potentially interact with receptors that recognize aspartic acid or other structurally similar molecules.

  • Prodrug Activity: this compound may be hydrolyzed in vivo by peptidases, releasing L-leucine and L-aspartic acid, which can then exert their respective biological effects.

  • Modulation of Transporters: The dipeptide might interact with amino acid or peptide transporters, influencing cellular uptake of these molecules.

Given the role of D-aspartic acid in steroidogenesis and spermatogenesis, a potential area of investigation for this compound could be its influence on similar pathways. For instance, D-aspartate has been shown to upregulate testosterone (B1683101) production in Leydig cells by activating the adenylate cyclase-cAMP and/or the mitogen-activated protein kinase (MAPK) pathways.

Below is a representative diagram of a potential signaling pathway that could be influenced by the metabolic products of this compound, specifically aspartic acid.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aspartic_Acid Aspartic Acid (from this compound hydrolysis) Receptor NMDAR/AMPAR Aspartic_Acid->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates MAPK_Pathway MAPK Pathway (ERK) Receptor->MAPK_Pathway Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK_Pathway->CREB Phosphorylates Gene_Expression Target Gene Expression (e.g., for steroidogenesis) CREB->Gene_Expression Induces

Figure 3: Potential signaling pathway influenced by aspartic acid.

Conclusion

This compound is a dipeptide with distinct chemical properties arising from its constituent amino acids. This guide has provided a comprehensive overview of its structure, key chemical data, and detailed protocols for its synthesis, purification, and analysis. While its specific biological roles are still under investigation, the known activities of its components suggest promising avenues for future research, particularly in the fields of neuroscience and endocrinology. The methodologies and data presented herein serve as a valuable resource for scientists and researchers working with this and similar peptide molecules.

References

L-Leucyl-L-aspartic Acid: A Technical Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence on the biological activity of the dipeptide L-Leucyl-L-aspartic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential biological activities based on the well-documented roles of its constituent amino acids, L-leucine (B1674790) and L-aspartic acid, and related peptide structures. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.

Core Concepts: The Building Blocks of Activity

L-Leucyl-L-aspartic acid is a dipeptide composed of the essential branched-chain amino acid (BCAA) L-leucine and the non-essential amino acid L-aspartic acid. The biological effects of this dipeptide are likely to be influenced by the individual properties of these amino acids, their synergistic interactions, and the unique chemical characteristics of the peptide bond.

  • L-Leucine: A key regulator of protein synthesis and cellular metabolism, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] It also plays roles in glucose homeostasis and has been investigated for its effects on oxidative stress and nitric oxide production.[2]

  • L-Aspartic Acid: An excitatory neurotransmitter and a crucial intermediate in several metabolic pathways, including the urea (B33335) cycle and the tricarboxylic acid (TCA) cycle.[3][4] It is a precursor for the synthesis of other amino acids and nucleotides.[3][4]

Predicted Biological Activities and Mechanisms of Action

Based on the functions of its constituent amino acids, L-Leucyl-L-aspartic acid is predicted to exhibit a range of biological activities.

Modulation of Protein Synthesis and Muscle Metabolism

Given L-leucine's potent anabolic effects, L-Leucyl-L-aspartic acid may stimulate muscle protein synthesis.[1] The dipeptide could be transported into cells via peptide transporters, where it would be hydrolyzed to release L-leucine and L-aspartic acid. The released L-leucine could then activate the mTORC1 pathway, leading to increased translation initiation and protein synthesis.

mTORC1_Activation_by_Leucine cluster_extracellular Extracellular L-Leucyl-L-aspartic_acid L-Leucyl-L-aspartic acid

Potential Cardiovascular Effects

Emerging research suggests that certain amino acids may influence cardiovascular health.[5] L-aspartate has been inversely associated with ischemic heart disease and diastolic blood pressure.[6] L-leucine has also been linked to improvements in blood pressure.[5][7] Therefore, L-Leucyl-L-aspartic acid could potentially exert beneficial effects on the cardiovascular system, possibly through modulation of vascular tone or by contributing to the synthesis of cardioprotective molecules. However, some studies have also shown that high concentrations of L-leucine might impair nitric oxide production by endothelial cells, which warrants further investigation.

Antioxidant and Anti-inflammatory Properties

While direct evidence for L-Leucyl-L-aspartic acid is lacking, related peptides have demonstrated antioxidant activity. For instance, the tetrapeptide Asp-Leu-Glu-Glu has been identified as having antioxidant properties.[] L-leucine, as part of an amino acid-EGCG complex, has shown anti-fatigue and antioxidative effects.[2] L-aspartic acid is a precursor to glutathione, a major endogenous antioxidant.[4] These findings suggest that L-Leucyl-L-aspartic acid may possess antioxidant and potentially anti-inflammatory activities.

Antioxidant_Pathway L-Leucyl-L-aspartic_acid L-Leucyl-L-aspartic acid Hydrolysis Hydrolysis L-Leucyl-L-aspartic_acid->Hydrolysis ROS_Scavenging Direct ROS Scavenging (Predicted) L-Leucyl-L-aspartic_acid->ROS_Scavenging L-Leucine L-Leucine Hydrolysis->L-Leucine L-Aspartic_Acid L-Aspartic Acid Hydrolysis->L-Aspartic_Acid Glutathione_Synthesis Glutathione Synthesis L-Aspartic_Acid->Glutathione_Synthesis Antioxidant_Defense Enhanced Antioxidant Defense Glutathione_Synthesis->Antioxidant_Defense ROS_Scavenging->Antioxidant_Defense

Potential as an Enzyme Inhibitor

Peptides are known to act as enzyme inhibitors. Given its structure, L-Leucyl-L-aspartic acid could potentially inhibit enzymes such as:

  • Renin: As renin is an aspartic protease, peptides containing aspartic acid could act as inhibitors, thereby impacting the renin-angiotensin system and blood pressure regulation.[9][10][11]

  • Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes.[12][13][14] Small peptides have the potential to interact with the active site of this enzyme.

Quantitative Data Summary

The following tables summarize quantitative data for the individual amino acids L-leucine and L-aspartic acid, which may provide a basis for designing experiments with L-Leucyl-L-aspartic acid.

Table 1: In Vitro and In Vivo Effects of L-Leucine on Protein Metabolism [1]

Experimental SystemLeucine Concentration/DoseEffect on Protein SynthesisEffect on Protein Degradation
In vitro (skeletal muscle)0.1 mM+10%0%
0.2 mM+19%-6%
0.5 mM+42%-26%
In vivo (rats)Supplementation+23.4%-11%

Table 2: Effects of L-aspartate on Cardiovascular Parameters (from a Mendelian Randomization Study) [6]

OutcomeEffect per log-transformed SD increase in Aspartate95% Confidence Interval
Ischemic Heart Disease0.92 (Odds Ratio)0.88, 0.96
Diastolic Blood Pressure-0.03 mmHg-0.04, -0.02

Experimental Protocols

In Vitro Assessment of Protein Synthesis
  • Cell Culture: Utilize C2C12 myoblasts or primary muscle satellite cells.

  • Treatment: Differentiate myoblasts into myotubes and treat with varying concentrations of L-Leucyl-L-aspartic acid, with L-leucine and L-aspartic acid as controls.

  • Analysis: Measure protein synthesis rates using the SUnSET (surface sensing of translation) technique, which involves puromycin (B1679871) incorporation, followed by Western blotting with an anti-puromycin antibody. Analyze the phosphorylation status of key mTORC1 pathway proteins (e.g., p70S6K, 4E-BP1) via Western blot.

Protein_Synthesis_Workflow Cell_Culture C2C12 Myotube Culture Treatment Treat with L-Leucyl-L-aspartic acid Cell_Culture->Treatment Puromycin_Labeling Puromycin Labeling (SUnSET) Treatment->Puromycin_Labeling Lysis Cell Lysis Puromycin_Labeling->Lysis Western_Blot Western Blot Lysis->Western_Blot Analysis Quantify Puromycin Incorporation & p-mTORC1 substrates Western_Blot->Analysis

In Vitro Antioxidant Activity Assay
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of L-Leucyl-L-aspartic acid in a suitable solvent.

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Mix different concentrations of the dipeptide solution with the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity. Ascorbic acid can be used as a positive control.

In Vivo Assessment of Blood Pressure
  • Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Administration: Administer L-Leucyl-L-aspartic acid orally or via intraperitoneal injection at various doses.

  • Measurement: Monitor systolic and diastolic blood pressure using non-invasive tail-cuff plethysmography or via radiotelemetry for continuous measurement.

  • Analysis: Compare blood pressure changes in the treated group to a vehicle-treated control group.

Conclusion and Future Directions

While direct experimental data on L-Leucyl-L-aspartic acid is scarce, the known biological activities of L-leucine and L-aspartic acid provide a strong rationale for investigating this dipeptide for a range of potential therapeutic applications. Its predicted roles in modulating protein synthesis, cardiovascular function, and oxidative stress make it a compelling candidate for further research in areas such as sarcopenia, cardiovascular disease, and as a potential nutraceutical.

Future research should focus on:

  • In vitro studies to confirm the predicted effects on mTORC1 signaling, antioxidant capacity, and enzyme inhibition.

  • In vivo studies in animal models to evaluate its pharmacokinetic profile, bioavailability, and efficacy in relevant disease models.

  • Comparative studies to determine if the dipeptide offers advantages over the administration of its individual constituent amino acids.

This technical guide serves as a foundational document to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of L-Leucyl-L-aspartic acid.

References

In-depth Technical Guide: The Cellular Mechanism of Action of H-Leu-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide addresses the current scientific understanding of the dipeptide H-Leu-Asp-OH and its mechanism of action within cells. Following a comprehensive review of available scientific literature, it is important to note that specific, detailed information regarding a direct cellular mechanism of action for the dipeptide this compound is largely unavailable. The primary role of this compound, as established in the current body of research, is that of a fundamental building block in the field of peptide synthesis and as a component in the design of more complex therapeutic molecules.

While a direct signaling pathway for this compound has not been elucidated, this guide will provide an in-depth overview of the known biological roles of its constituent amino acids, L-leucine and L-aspartic acid. Understanding these individual functions may offer insights into the potential, yet unconfirmed, biological activities of the dipeptide itself. Furthermore, we will explore the significance of the "Leu-Asp" sequence when it appears as a motif within larger, biologically active peptides.

This compound: A Dipeptide Building Block

This compound, or L-Leucyl-L-aspartic acid, is a dipeptide composed of the amino acids L-leucine and L-aspartic acid linked by a peptide bond. Its primary application in scientific research and pharmaceutical development is as a readily available structural unit for the synthesis of more complex peptides and peptidomimetics[1][2]. The use of such dipeptides can streamline the process of solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics.

Potential Cellular Activities Inferred from Constituent Amino Acids

The biological activities of individual amino acids can provide a foundation for hypothesizing the potential effects of the dipeptides they form.

L-Leucine: A Key Regulator of Cellular Metabolism and Growth

L-leucine is an essential branched-chain amino acid (BCAA) with well-established roles as a signaling molecule, particularly in the regulation of protein synthesis and cell growth.

  • mTOR Pathway Activation: Leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Leucine influx into the cell is sensed by cytosolic proteins, leading to the activation of mTORC1. This, in turn, promotes protein synthesis by phosphorylating key downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation

A common method to assess the activation of the mTOR pathway is through Western blotting to detect the phosphorylation of its downstream effectors.

  • Cell Culture and Treatment: Cells of interest (e.g., muscle cells, hepatocytes) are cultured to 70-80% confluency. The cells are then serum-starved for a defined period (e.g., 2-4 hours) to reduce basal signaling. Following starvation, cells are treated with L-leucine at various concentrations and for different time points.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of mTOR, S6K, and 4E-BP1. Antibodies against the total forms of these proteins are used as loading controls.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the relative level of pathway activation.

Signaling Pathway: Leucine and mTORC1 Activation

Leucine_mTOR_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds to Cell_Membrane GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibition released

Caption: L-Leucine activates the mTORC1 signaling pathway, a key regulator of protein synthesis.

L-Aspartic Acid: A Versatile Molecule in Metabolism and Neurotransmission

L-aspartic acid is a non-essential amino acid that plays a critical role in numerous metabolic pathways and functions as an excitatory neurotransmitter in the central nervous system.

  • Metabolic Hub: Aspartate is a key intermediate in the urea (B33335) cycle and the malate-aspartate shuttle, which is crucial for transporting reducing equivalents into the mitochondria for energy production. It is also a precursor for the synthesis of other amino acids and nucleotides.

  • Neurotransmission: L-aspartate acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors. Activation of NMDA receptors leads to an influx of Ca²⁺ ions, which triggers a cascade of intracellular signaling events important for synaptic plasticity, learning, and memory.

Experimental Protocol: Measurement of Intracellular Calcium Influx

The ability of a compound to activate NMDA receptors can be assessed by measuring the subsequent increase in intracellular calcium concentration.

  • Cell Culture: Neuronal cells expressing NMDA receptors (e.g., primary cortical neurons or a suitable cell line) are cultured on glass-bottom dishes.

  • Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol. These dyes exhibit a change in fluorescence intensity upon binding to calcium.

  • Baseline Fluorescence Measurement: The cells are placed on the stage of a fluorescence microscope equipped with a live-cell imaging system. Baseline fluorescence is recorded for a short period before the addition of any compounds.

  • Compound Addition: A solution of L-aspartic acid (or the test compound, this compound) is added to the cells.

  • Fluorescence Imaging: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates an influx of intracellular calcium.

  • Data Analysis: The fluorescence intensity data is typically expressed as a ratio (for ratiometric dyes like Fura-2) or as a relative change from the baseline (for single-wavelength dyes like Fluo-4). The magnitude and kinetics of the calcium response provide information about receptor activation.

Signaling Pathway: Aspartate and NMDA Receptor Activation

Aspartate_NMDA_Pathway Aspartate L-Aspartate NMDA_Receptor NMDA Receptor Aspartate->NMDA_Receptor binds to Glycine Glycine (co-agonist) Glycine->NMDA_Receptor binds to Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion influx Cell_Membrane Calmodulin Calmodulin Ca_ion->Calmodulin activates CaMKII CaMKII Calmodulin->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression promotes

Caption: L-Aspartate activates NMDA receptors, leading to calcium influx and downstream signaling.

The "Leu-Asp" Motif in Larger Peptides

While the dipeptide this compound itself has no well-documented direct signaling role, the "Leu-Asp" sequence is part of recognized motifs in larger proteins that are crucial for cellular interactions. The most notable example is the Leu-Asp-Val (LDV) motif found in fibronectin. This motif is recognized by integrin receptors on the cell surface and plays a role in cell adhesion and migration.

It is important to emphasize that the biological activity of the LDV motif is highly context-dependent and relies on its presentation within the larger protein structure. The free dipeptide this compound is unlikely to replicate the integrin-binding activity of the LDV motif.

Quantitative Data

As of the date of this guide, there is a notable absence of published quantitative data regarding the specific biological activity of this compound. Data such as receptor binding affinities (Kd), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for any specific cellular target or pathway are not available in the peer-reviewed scientific literature.

One study investigating the effects of various dipeptides on AMPK phosphorylation in the liver of mice after forced walking included "Asp-Leu (Lβ)". However, the observed effect on AMPK phosphorylation was not statistically significant (p = 0.4780).

DipeptideTargetAssayResultSignificance
Asp-Leu (Lβ)AMPK PhosphorylationWestern BlotNo significant changep = 0.4780

Conclusion and Future Directions

Future research could explore the potential for this compound to be actively transported into cells via peptide transporters and subsequently hydrolyzed into its constituent amino acids, which could then exert their known biological effects. Furthermore, screening of this compound against a wide range of cellular targets could potentially uncover novel, direct biological activities. Until such research is conducted and published, the primary role of this compound remains that of a synthetic precursor.

This guide will be updated as new, relevant scientific information becomes available.

References

An In-Depth Technical Guide to Leucyl-Aspartic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-aspartic acid (Leu-Asp), a dipeptide composed of the amino acids L-leucine and L-aspartic acid, represents a fundamental building block of proteins and a significant entity in its own right within biological systems. While the individual histories of its constituent amino acids date back to the 19th century, the story of leucyl-aspartic acid is intrinsically linked to the advancement of peptide chemistry and the later discovery of its importance as a recognition motif in cellular signaling. This technical guide provides a comprehensive overview of the discovery, history, synthesis, characterization, and biological significance of leucyl-aspartic acid, tailored for professionals in research and drug development.

Introduction: A Tale of Two Amino Acids

The journey to understanding leucyl-aspartic acid begins with its constituent parts. L-aspartic acid was first isolated in 1827 by Auguste-Arthur Plisson and Étienne-Ossian Henry through the hydrolysis of asparagine, which itself had been discovered in 1806 from asparagus juice.[1] L-leucine, an essential amino acid, was first isolated from cheese in 1819 by French chemist Joseph Louis Proust and named by Henri Braconnot in 1820, deriving its name from the Greek word "leukos," meaning white, due to the appearance of its crystals.[2]

The synthesis of the first dipeptide, glycylglycine, by Emil Fischer in 1901 marked the dawn of peptide chemistry.[3] This pioneering work laid the foundation for the systematic synthesis of peptides, including leucyl-aspartic acid, in the decades that followed, primarily through classical solution-phase methods.

The "Discovery" of Leucyl-Aspartic Acid: A Historical Perspective

The specific "discovery" of the isolated dipeptide leucyl-aspartic acid is not marked by a single seminal event but rather is embedded within the broader history of peptide synthesis. As chemists developed methods to link amino acids, the synthesis of simple dipeptides like Leu-Asp became a routine demonstration of these new techniques.

A pivotal moment in the history of the leucyl-aspartic acid sequence came much later with the identification of the Leucine-Aspartic acid (LD) motif in 1996.[4][5] This discovery revealed that the Leu-Asp sequence, as part of a larger polypeptide chain, serves as a crucial recognition site for protein-protein interactions.[4][6][7] This finding shifted the focus from the simple dipeptide to its role in the complex signaling networks within the cell.

Physicochemical Properties

A summary of the key physicochemical properties of L-leucyl-L-aspartic acid is provided in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C10H18N2O5[8]
Molecular Weight 246.26 g/mol [8]
IUPAC Name 2-[(2-amino-4-methylpentanoyl)amino]butanedioic acid[8]
Appearance Solid (predicted)[8]
LogP (calculated) -3.9[8]
Hydrogen Bond Donors 4[8]
Hydrogen Bond Acceptors 6[8]

Synthesis of Leucyl-Aspartic Acid: Experimental Protocols

The synthesis of leucyl-aspartic acid can be achieved through both classical solution-phase and modern solid-phase peptide synthesis (SPPS) methods.

Solution-Phase Peptide Synthesis (SPPS)

Historically, dipeptides were synthesized in solution. This method, while labor-intensive, is still valuable for large-scale synthesis.

Representative Protocol:

  • Protection of Amino Acids:

    • Protect the amino group of L-leucine with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc).

    • Protect the side-chain carboxyl group of L-aspartic acid as a benzyl (B1604629) (Bzl) or tert-butyl (tBu) ester. The alpha-carboxyl group is typically protected as a methyl or ethyl ester.

  • Activation of the Carboxyl Group:

    • Activate the carboxyl group of the N-protected L-leucine using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (HOSu) to form an active ester.

  • Coupling Reaction:

    • React the activated N-protected L-leucine with the protected L-aspartic acid ester in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Deprotection:

    • Remove the protecting groups to yield the final leucyl-aspartic acid dipeptide. For example, Cbz and Bzl groups can be removed by catalytic hydrogenation, while Boc and tBu esters are removed with a strong acid like trifluoroacetic acid (TFA).

  • Purification:

    • Purify the crude dipeptide using techniques such as recrystallization or column chromatography.

Solution_Phase_Synthesis cluster_protection Protection cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection cluster_purification Purification Leu L-Leucine Protected_Leu N-Protected L-Leucine Leu->Protected_Leu Asp L-Aspartic Acid Protected_Asp Protected L-Aspartic Acid Ester Asp->Protected_Asp Activated_Leu Activated N-Protected L-Leucine Protected_Leu->Activated_Leu Protected_Dipeptide Protected Leu-Asp Dipeptide Protected_Asp->Protected_Dipeptide Activated_Leu->Protected_Dipeptide Crude_Dipeptide Crude Leu-Asp Dipeptide Protected_Dipeptide->Crude_Dipeptide Pure_Dipeptide Pure Leucyl-Aspartic Acid Crude_Dipeptide->Pure_Dipeptide

Workflow for Solution-Phase Synthesis of Leucyl-Aspartic Acid.
Solid-Phase Peptide Synthesis (SPPS)

SPPS, developed by R. Bruce Merrifield, is the standard method for peptide synthesis in modern research due to its efficiency and amenability to automation.[9]

Representative Protocol (Fmoc/tBu Strategy):

  • Resin Preparation: Start with a solid support (resin), typically a Wang or 2-chlorotrityl chloride resin, pre-loaded with Fmoc-Asp(OtBu)-OH.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of aspartic acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-L-Leu-OH using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the completed dipeptide from the resin and simultaneously remove the side-chain protecting group (OtBu) using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid_Phase_Synthesis Resin_Asp Resin-Bound Fmoc-Asp(OtBu) Deprotected_Asp Resin-Bound H-Asp(OtBu) Resin_Asp->Deprotected_Asp Fmoc Deprotection (20% Piperidine/DMF) Coupled_Dipeptide Resin-Bound Fmoc-Leu-Asp(OtBu) Deprotected_Asp->Coupled_Dipeptide Coupling (Fmoc-Leu-OH, HCTU, DIPEA) Cleaved_Peptide Crude Leu-Asp in Cleavage Cocktail Coupled_Dipeptide->Cleaved_Peptide Cleavage & Deprotection (TFA/H2O/TIS) Precipitated_Peptide Precipitated Crude Leu-Asp Cleaved_Peptide->Precipitated_Peptide Precipitation (Cold Diethyl Ether) Purified_Peptide Purified Leucyl-Aspartic Acid Precipitated_Peptide->Purified_Peptide Purification (RP-HPLC)

Workflow for Solid-Phase Synthesis of Leucyl-Aspartic Acid.

Characterization and Analytical Methods

The identity and purity of synthesized leucyl-aspartic acid are confirmed using a combination of analytical techniques.

TechniquePurposeExpected Results
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.A single major peak at a characteristic retention time.
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification.A molecular ion peak corresponding to the calculated mass of Leu-Asp (e.g., [M+H]+ at m/z 247.12).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of covalent bonds.Characteristic chemical shifts for the protons and carbons of the leucine (B10760876) and aspartic acid residues.
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the dipeptide. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence by analyzing the fragmentation pattern.

Expected Fragmentation:

Upon collision-induced dissociation (CID), the peptide backbone will fragment primarily at the amide bond, yielding b- and y-type ions. For Leu-Asp, the major fragments would be:

  • b1 ion: (Leucine residue)

  • y1 ion: (Aspartic acid residue)

NMR Spectroscopy

Representative ¹H NMR Chemical Shifts (in D₂O, pH 7):

  • Leucine:

    • α-H: ~4.1-4.3 ppm

    • β-CH₂: ~1.6-1.8 ppm

    • γ-CH: ~1.5-1.7 ppm

    • δ-CH₃: ~0.9 ppm

  • Aspartic Acid:

    • α-H: ~4.5-4.7 ppm

    • β-CH₂: ~2.7-2.9 ppm

Representative ¹³C NMR Chemical Shifts (in D₂O, pH 7):

  • Leucine:

    • Cα: ~53-55 ppm

    • Cβ: ~40-42 ppm

    • Cγ: ~24-26 ppm

    • Cδ: ~21-23 ppm

  • Aspartic Acid:

    • Cα: ~52-54 ppm

    • Cβ: ~38-40 ppm

    • Cγ (carboxyl): ~176-178 ppm

Biological Significance and Signaling Pathways

While the free dipeptide leucyl-aspartic acid is an intermediate in protein metabolism, its most significant biological role is as the core recognition element of the LD motif .

The LD Motif Signaling Pathway

The LD motif, with the consensus sequence LDXLLXXL, was first identified as a binding site in the protein paxillin (B1203293) for focal adhesion kinase (FAK).[4] This interaction is crucial for the assembly of focal adhesions, which are large protein complexes that link the cell's cytoskeleton to the extracellular matrix.

Key Proteins Involved:

  • Paxillin: A scaffolding protein that recruits various signaling and structural proteins to focal adhesions.

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival signaling.

  • Vinculin: A cytoskeletal protein involved in linking integrins to the actin cytoskeleton.

The binding of LD motifs in paxillin to the focal adhesion targeting (FAT) domain of FAK is a critical step in the signaling cascade that regulates cell motility.

LD_Motif_Signaling cluster_ecm Extracellular Matrix cluster_cell Cell ECM ECM Proteins Integrin Integrin ECM->Integrin Paxillin Paxillin Integrin->Paxillin recruits Actin Actin Cytoskeleton Integrin->Actin FAK FAK Paxillin->FAK LD Motif binds FAT Domain Vinculin Vinculin Paxillin->Vinculin recruits Downstream Downstream Signaling (Cell Migration, Survival) FAK->Downstream phosphorylates substrates Vinculin->Actin

Simplified Signaling Pathway Involving the LD Motif.

Applications in Drug Development

The understanding of leucyl-aspartic acid and, more specifically, the LD motif has implications for drug development, particularly in oncology and inflammatory diseases where cell migration is a key factor.

  • Inhibitors of LD Motif Interactions: Small molecules or peptidomimetics that disrupt the interaction between LD motifs and their binding partners (e.g., the Paxillin-FAK interaction) are being investigated as potential therapeutics to inhibit cancer cell migration and metastasis.

  • Peptide-Based Therapeutics: Peptides containing the LDV (Leu-Asp-Val) sequence, derived from fibronectin, have been studied for their antimetastatic effects.[10]

Conclusion

Leucyl-aspartic acid, from its conceptual origin in the early days of peptide chemistry to its recognition as a critical component of the LD signaling motif, exemplifies the evolution of our understanding of biomolecules. While the free dipeptide itself has limited known direct biological activity, the Leu-Asp sequence is a cornerstone of protein-protein interactions that regulate fundamental cellular processes. For researchers and drug development professionals, a thorough understanding of the chemistry, synthesis, and biological context of leucyl-aspartic acid provides a valuable foundation for the design of novel therapeutics targeting cell adhesion and migration.

References

An Examination of H-Leu-Asp-OH as a Potential Dipeptide Sweetener: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for novel, non-caloric sweeteners has driven extensive research into various classes of molecules, including dipeptides. The discovery of aspartame (B1666099) (L-aspartyl-L-phenylalanine-1-methyl ester) highlighted the potential of small peptides to elicit a sweet taste. This has led to the exploration of numerous other dipeptide analogues to understand the structural requirements for interaction with the sweet taste receptor and to develop new sweeteners with improved properties. This whitepaper examines the potential of the dipeptide H-Leu-Asp-OH as a sweetener by analyzing its structure in the context of known structure-activity relationships for this class of compounds.

Chemical Structure of this compound

This compound, or L-leucyl-L-aspartic acid, is a dipeptide composed of the amino acids L-leucine and L-aspartic acid linked by a peptide bond.

H_Leu_Asp_OH_Structure cluster_leucine L-Leucine cluster_aspartic_acid L-Aspartic Acid N_leu Ca_leu N_leu->Ca_leu C_leu Ca_leu->C_leu Cb_leu Ca_leu->Cb_leu N_asp C_leu->N_asp Peptide Bond Cg_leu Cb_leu->Cg_leu Cd1_leu Cg_leu->Cd1_leu Cd2_leu Cg_leu->Cd2_leu N_leu_label Ca_leu_label C_leu_label C_leu_oh_label Cb_leu_label Cg_leu_label Cd1_leu_label Cd2_leu_label Ca_asp N_asp->Ca_asp C_asp Ca_asp->C_asp Cb_asp Ca_asp->Cb_asp Cg_asp Cb_asp->Cg_asp O_asp Cg_asp->O_asp OH_asp Cg_asp->OH_asp N_asp_label Ca_asp_label C_asp_label C_asp_oh_label Cb_asp_label Cg_asp_label

Caption: Chemical structure of this compound.

Structure-Activity Relationships of Dipeptide Sweeteners

The taste of a dipeptide is determined by several factors, including the stereochemistry of the constituent amino acids, the nature of their side chains, and modifications to the C-terminus.

The Role of the Aspartic Acid Moiety

For many sweet-tasting dipeptides, an L-aspartic acid residue is a crucial component of the "glucophore" – the part of the molecule that interacts with the sweet taste receptor. The free α-amino group and the side-chain carboxyl group of aspartic acid are thought to be key binding elements.

The Second Amino Acid and its Side Chain

The nature of the second amino acid significantly influences the taste. In the case of aspartame (L-Asp-L-Phe-OMe), the phenylalanine residue provides a hydrophobic side chain that is essential for its sweetness. The size and hydrophobicity of this second residue are critical.

C-Terminal Modification

Esterification of the C-terminal carboxyl group, particularly with a methyl group, is often necessary to elicit a sweet taste in L-aspartyl dipeptides. The free carboxyl group of the second amino acid generally leads to a loss of sweetness or a bitter taste.

Predicted Taste Profile of this compound

Based on the established structure-activity relationships, the taste profile of this compound can be inferred. A study on L-aspartyl dipeptide methyl esters found that when the second amino acid (Xaa) was a residue with a bulky, hydrophobic side chain such as leucine (B10760876), the resulting dipeptide (L-Asp-L-Leu-OMe) was bitter, not sweet.[1]

Dipeptide (L-Asp-L-Xaa-OMe)Taste
Xaa = PhenylalanineSweet
Xaa = TyrosineSweet
Xaa = MethionineSweet
Xaa = Leucine Bitter
Xaa = ValineBitter
Xaa = IsoleucineBitter
Xaa = AlanineBitter
Xaa = TryptophanBitter
Xaa = GlycineSweet
Xaa = SerineTasteless
Xaa = ThreonineTasteless

Table 1: Taste of L-Aspartyl Dipeptide Methyl Esters with Various L-Amino Acids. Data inferred from conformational studies.[1]

Given that the methyl ester of L-Asp-L-Leu is reported to be bitter, it is highly probable that the unesterified form, this compound, would also not be sweet and may possess a bitter taste. The free carboxyl group at the C-terminus of the aspartic acid residue in this compound further decreases the likelihood of a sweet taste.

Proposed Experimental Protocols

To empirically determine the gustatory properties of this compound, the following experimental workflow is proposed.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_sensory Sensory Evaluation cluster_invitro In Vitro Receptor Assay synthesis Solid-Phase or Solution-Phase Peptide Synthesis of this compound purification Purification by Reverse-Phase HPLC synthesis->purification characterization Characterization by Mass Spectrometry and NMR purification->characterization panel Trained Sensory Panel characterization->panel receptor_assay Cell-Based Assay with Human T1R2/T1R3 Sweet Taste Receptor characterization->receptor_assay threshold Determination of Detection and Recognition Thresholds panel->threshold profile Quantitative Descriptive Analysis (Sweetness, Bitterness, Aftertaste) panel->profile binding_assay Competitive Binding Assay receptor_assay->binding_assay

Caption: Proposed experimental workflow for this compound.

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for sensory and in vitro analysis.

Methodology:

  • Peptide Synthesis: this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods.

    • SPPS: Fmoc-Asp(OtBu)-Wang resin would be used as the solid support. The peptide chain would be elongated by coupling Fmoc-Leu-OH using a suitable coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

    • Solution-Phase: N-protected Leucine would be coupled to C-protected Aspartic acid, followed by deprotection steps.

  • Cleavage and Deprotection: The peptide would be cleaved from the resin and the side-chain protecting groups removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the synthesized peptide would be confirmed by analytical RP-HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Sensory Evaluation

Objective: To determine the taste profile and intensity of this compound.

Methodology:

  • Panelists: A panel of trained sensory assessors would be used.

  • Threshold Determination: The detection and recognition thresholds for the sweet and bitter tastes of this compound in aqueous solution would be determined using a standard ascending forced-choice methodology.

  • Quantitative Descriptive Analysis (QDA): The intensity of various taste attributes (e.g., sweetness, bitterness, sourness, umami, metallic taste, aftertaste) would be rated by the panel on a labeled magnitude scale. Sucrose and caffeine (B1668208) solutions would be used as references for sweetness and bitterness, respectively.

Interaction with the Sweet Taste Receptor

The sweet taste in humans is mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits, T1R2 and T1R3. The binding of a sweet ligand to this receptor initiates an intracellular signaling cascade.

sweet_taste_pathway sweetener Dipeptide Sweetener (e.g., Aspartame) receptor Sweet Taste Receptor (T1R2/T1R3) sweetener->receptor g_protein G-protein (Gustducin) Activation (α, βγ subunits dissociate) receptor->g_protein plc Phospholipase Cβ2 (PLCβ2) Activation g_protein->plc pip2 PIP₂ → IP₃ + DAG plc->pip2 ip3r IP₃ Receptor (IP₃R) on ER pip2->ip3r IP₃ binds ca_release Ca²⁺ Release from Endoplasmic Reticulum ip3r->ca_release trpm5 TRPM5 Channel Opening ca_release->trpm5 Ca²⁺ activates depolarization Cell Depolarization trpm5->depolarization Na⁺ influx neurotransmitter Neurotransmitter (ATP) Release depolarization->neurotransmitter signal Signal to Gustatory Nerve neurotransmitter->signal

Caption: General signaling pathway for sweet taste perception.

In Vitro Receptor Activation Assay

Objective: To determine if this compound can activate the human sweet taste receptor.

Methodology:

  • Cell Line: A stable cell line (e.g., HEK293) co-expressing the human T1R2 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα16-gust45) would be used.

  • Assay: The response of the cells to this compound would be measured using a calcium mobilization assay. An increase in intracellular calcium upon application of the dipeptide would indicate receptor activation. Known sweeteners (e.g., sucrose, aspartame) would be used as positive controls.

Conclusion

Based on the established structure-activity relationships for dipeptide sweeteners, it is unlikely that this compound possesses a sweet taste. The presence of a leucine residue and a free C-terminal carboxyl group are both structural features associated with bitterness or a lack of sweetness in L-aspartyl dipeptides. However, empirical validation through synthesis, sensory evaluation, and in vitro receptor assays is necessary to definitively characterize the taste profile of this compound. The methodologies outlined in this whitepaper provide a framework for such an investigation, which would contribute to a more comprehensive understanding of the structural determinants of taste in dipeptides.

References

An In-Depth Technical Guide on the Gustatory Perception of L-Leucyl-L-aspartic Acid: A Taste Receptor Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the taste receptor interactions of the dipeptide L-Leucyl-L-aspartic acid. Based on available scientific literature, this document details the primary taste receptor involved, the proposed signaling cascade upon activation, and relevant experimental methodologies for studying such interactions. Particular emphasis is placed on the umami taste receptor T1R1/T1R3 as the likely target for this dipeptide. This guide also explores the potential, though less defined, role of the calcium-sensing receptor (CaSR) and the concept of "kokumi" taste in the context of dipeptide taste perception. Quantitative data for analogous compounds, detailed experimental protocols, and visual representations of signaling pathways are provided to support further research and development in the fields of taste science and pharmacology.

Introduction: The Taste of Dipeptides

The gustatory perception of small peptides is a complex field with significant implications for the food and pharmaceutical industries. L-Leucyl-L-aspartic acid, a dipeptide composed of L-leucine and L-aspartic acid, is predicted to elicit a specific taste sensation, primarily through its interaction with specialized taste receptors on the tongue. Understanding the molecular mechanisms behind this interaction is crucial for the development of novel flavor enhancers, bitterness blockers, and palatable drug formulations. This guide synthesizes the current knowledge regarding the taste receptor targets for L-Leucyl-L-aspartic acid and the subsequent intracellular signaling events.

The Primary Target: The Umami Taste Receptor T1R1/T1R3

The predominant hypothesis is that L-Leucyl-L-aspartic acid is recognized by the heterodimeric G-protein coupled receptor, T1R1/T1R3, which is responsible for the umami (savory) taste sensation.[1][2][3][4][5][6][7][8] This receptor is activated by L-glutamate and other L-amino acids, and its activation is characteristically enhanced by 5'-ribonucleotides such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[1] The structural components of L-Leucyl-L-aspartic acid, namely the L-leucine and L-aspartic acid residues, are both known to interact with the T1R1/T1R3 receptor, suggesting that the dipeptide itself is a likely agonist.

Quantitative Analysis of T1R1/T1R3 Receptor Activation
CompoundActionReceptorEC50 / IC50 (mM)Notes
L-GlutamateAgonistT1R1/T1R3~1-10Primary umami agonist.[9]
L-AspartateAgonistT1R1/T1R3Similar to L-Glutamate
L-Glutamate + IMP (0.2 mM)Agonist + Allosteric ModulatorT1R1/T1R3~0.5Demonstrates synergistic enhancement.[9]
(±)-LactisoleAntagonistT1R1/T1R3IC50 ~0.58Inhibits umami taste.[10]
(±)-2,4-DPAntagonistT1R1/T1R3IC50 ~0.040Inhibits umami taste.[10]
Clofibric acidAntagonistT1R1/T1R3IC50 ~0.20Inhibits umami taste.[10]

Table 1: Representative EC50 and IC50 values for ligands of the human T1R1/T1R3 receptor.

Sensory Thresholds for Related Amino Acids

Sensory panel data provides a direct measure of the taste potency of a compound. While specific sensory threshold data for L-Leucyl-L-aspartic acid is not available, the following table presents the detection thresholds for its constituent amino acids.

Amino AcidTaste QualityDetection Threshold (mM)
L-LeucineBitter9.5
L-Aspartic AcidSour, Umami3.0

Table 2: Taste qualities and detection thresholds of the constituent amino acids of L-Leucyl-L-aspartic acid.[11]

Signaling Pathway of T1R1/T1R3 Receptor Activation

The activation of the T1R1/T1R3 receptor by an agonist such as L-Leucyl-L-aspartic acid initiates a downstream signaling cascade, leading to the perception of umami taste. This process involves the activation of a heterotrimeric G-protein, the generation of second messengers, and an increase in intracellular calcium concentration.

T1R1_T1R3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Leucyl-L-aspartic acid L-Leucyl-L-aspartic acid T1R1_T1R3 T1R1 T1R3 L-Leucyl-L-aspartic acid->T1R1_T1R3 G_protein Gα(q/i/gust) Gβγ T1R1_T1R3->G_protein PLCb PLCβ G_protein:alpha->PLCb G_protein:beta_gamma->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter

T1R1/T1R3 Signaling Pathway

Upon binding of L-Leucyl-L-aspartic acid to the extracellular domain of the T1R1/T1R3 receptor, a conformational change occurs, leading to the activation of an associated heterotrimeric G-protein.[3] This G-protein is typically a member of the Gαq, Gαi, or gustducin (B1178931) family.[8] The activated G-protein, in turn, stimulates phospholipase Cβ (PLCβ).[7] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[7] This increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel.[6] The influx of Na⁺ ions through TRPM5 leads to depolarization of the taste receptor cell, which ultimately results in the release of neurotransmitters and the transmission of the taste signal to the brain.

The Potential Role of the Calcium-Sensing Receptor (CaSR) and "Kokumi" Taste

Recent research has highlighted the role of the calcium-sensing receptor (CaSR) in taste perception, particularly in the sensation known as "kokumi".[4][12] Kokumi is described as a sense of richness, continuity, and mouthfulness that enhances the five basic tastes. Certain γ-glutamyl peptides are known to activate the CaSR and elicit a kokumi taste.[13][14][15][16] While L-Leucyl-L-aspartic acid is not a γ-glutamyl peptide, some dipeptides have been shown to activate the CaSR.[17][18][19] Therefore, it is plausible that L-Leucyl-L-aspartic acid could also interact with the CaSR, potentially contributing a kokumi dimension to its taste profile. Further research is required to confirm this interaction and its sensory consequences.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dipeptide L-Leucyl-L-aspartic acid (Hypothetical) CaSR CaSR Dipeptide->CaSR G_protein_q Gαq Gβγ CaSR->G_protein_q PLC PLC G_protein_q:alpha->PLC PIP2_casr PIP2 PLC->PIP2_casr hydrolyzes IP3_casr IP3 PIP2_casr->IP3_casr ER_casr Endoplasmic Reticulum IP3_casr->ER_casr binds to IP3R Ca_release_casr Ca²⁺ Release ER_casr->Ca_release_casr Taste_Modulation Taste Modulation (Kokumi) Ca_release_casr->Taste_Modulation

Hypothetical CaSR Signaling

Experimental Protocols

To investigate the interaction of L-Leucyl-L-aspartic acid with taste receptors, a variety of in vitro and in vivo experimental approaches can be employed. A common and effective in vitro method is the calcium imaging assay using a heterologous expression system.

In Vitro Assay: Calcium Imaging in HEK293 Cells Expressing T1R1/T1R3

This protocol describes a method to measure the activation of the human T1R1/T1R3 receptor by L-Leucyl-L-aspartic acid by monitoring changes in intracellular calcium concentration in a stable cell line.

Objective: To determine if L-Leucyl-L-aspartic acid activates the T1R1/T1R3 receptor and to quantify the dose-response relationship.

Materials:

  • HEK293 cell line stably co-expressing human T1R1, human T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα15 or a chimeric G-protein like Gα16-gust44).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • L-Leucyl-L-aspartic acid stock solution.

  • Positive control: L-Glutamate and IMP.

  • Negative control: Assay buffer.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM, or Cal-520 AM).

  • Pluronic F-127.

  • Fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging and ratiometric analysis.

  • 96-well black-walled, clear-bottom cell culture plates.

Procedure:

  • Cell Culture and Plating:

    • Culture the stable HEK293 cells according to standard protocols.

    • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. For example, for Fura-2 AM, a final concentration of 2-5 µM is often used. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash gently with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with assay buffer to remove excess dye.

    • Add fresh assay buffer to each well.

  • Compound Preparation:

    • Prepare serial dilutions of L-Leucyl-L-aspartic acid in assay buffer.

    • Prepare solutions of the positive and negative controls.

  • Fluorescence Measurement:

    • Place the 96-well plate in the fluorescence plate reader or on the microscope stage.

    • Set the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

    • Record a baseline fluorescence reading for a set period.

    • Add the different concentrations of L-Leucyl-L-aspartic acid, positive controls, and negative controls to the wells.

    • Immediately start recording the fluorescence changes over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340/380 nm).

    • For single-wavelength dyes, calculate the change in fluorescence intensity (ΔF) from the baseline (F0) and normalize it (ΔF/F0).

    • Plot the dose-response curve for L-Leucyl-L-aspartic acid and calculate the EC50 value.

    • Compare the response to that of the positive and negative controls.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HEK293-T1R1/T1R3 cells Plate Plate cells in 96-well plate Culture->Plate Dye Load cells with calcium dye Plate->Dye Baseline Record baseline fluorescence Dye->Baseline Add_Compound Add L-Leucyl-L-aspartic acid Baseline->Add_Compound Record Record fluorescence change Add_Compound->Record Calculate Calculate fluorescence ratio/change Record->Calculate Plot Plot dose-response curve Calculate->Plot EC50 Determine EC50 Plot->EC50

Calcium Imaging Workflow

Conclusion and Future Directions

The available evidence strongly suggests that the taste of L-Leucyl-L-aspartic acid is primarily mediated by the umami taste receptor T1R1/T1R3. The dipeptide likely acts as an agonist, initiating a G-protein-mediated signaling cascade that results in an increase in intracellular calcium and subsequent neurotransmitter release. While direct quantitative data for this specific dipeptide is lacking, the methodologies and comparative data presented in this guide provide a solid foundation for its empirical investigation.

Future research should focus on:

  • Quantitative Analysis: Determining the EC50 and binding affinity of L-Leucyl-L-aspartic acid for the T1R1/T1R3 receptor.

  • Sensory Studies: Conducting human sensory panel studies to determine the taste profile and detection threshold of L-Leucyl-L-aspartic acid.

  • Kokumi Investigation: Exploring the potential interaction of L-Leucyl-L-aspartic acid with the CaSR and its contribution to a kokumi taste.

  • In Vivo Studies: Utilizing animal models to investigate the physiological and behavioral responses to L-Leucyl-L-aspartic acid.

A deeper understanding of the taste receptor interactions of dipeptides like L-Leucyl-L-aspartic acid will undoubtedly pave the way for innovative applications in the food, beverage, and pharmaceutical industries.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of L-Leucyl-L-Aspartic Acid (H-Leu-Asp-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-Aspartic acid (H-Leu-Asp-OH) is a dipeptide composed of the amino acids L-leucine and L-aspartic acid. As a fundamental building block of proteins and a potential bioactive molecule, a thorough understanding of its physicochemical properties is essential for its application in research, drug development, and formulation science. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its analytical characterization.

Core Physicochemical Characteristics

The physicochemical properties of this compound are dictated by the interplay of the hydrophobic isobutyl side chain of leucine (B10760876) and the acidic carboxylic acid side chain of aspartic acid, as well as the terminal amino and carboxyl groups.

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂O₅[][2][3]
Molecular Weight 246.26 g/mol [][2][3]
Appearance White to off-white powder[3]
Storage Conditions Store at ≤ -15°C[4]
Solubility Profile
pKa Values and Isoelectric Point (pI)

This compound possesses three ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chain β-carboxyl group of the aspartic acid residue. The acid dissociation constants (pKa) of these groups determine the overall charge of the molecule at a given pH. While experimentally determined pKa values for this compound are not available, they can be estimated based on typical values for these groups in peptides (Table 2).[5][6][7]

Ionizable GroupEstimated pKa
α-carboxyl (C-terminus)~3.1
β-carboxyl (Asp side chain)~3.9
α-amino (N-terminus)~8.0

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, the pI can be calculated by averaging the pKa values of the two carboxyl groups, as the zwitterionic form with a net zero charge exists between the deprotonation of these groups.[6][7][8]

Calculated Isoelectric Point (pI):

pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (3.1 + 3.9) / 2 pI ≈ 3.5

At a pH below approximately 3.5, this compound will have a net positive charge, and at a pH above this value, it will carry a net negative charge.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility

A precise determination of aqueous solubility is crucial for formulation and in vitro studies.

Protocol: Shake-Flask Method

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the desired buffer (e.g., phosphate-buffered saline, PBS).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous solvent (e.g., deionized water, buffer at a specific pH) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated supernatant (e.g., in mg/mL or mmol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result Start Start Excess Add excess this compound to solvent Start->Excess Agitate Agitate at constant temperature Excess->Agitate Centrifuge Centrifuge Agitate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Analyze Analyze by RP-HPLC Supernatant->Analyze Solubility Solubility Analyze->Solubility

Workflow for Solubility Determination
Determination of pKa Values and Isoelectric Point

Potentiometric titration and capillary isoelectric focusing are standard methods for determining the pKa and pI of peptides.

Protocol: Potentiometric Titration for pKa Determination [5]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of degassed, deionized water containing an inert electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve).

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Dissolve Dissolve Peptide in KCl Solution Calibrate Calibrate pH Meter Dissolve->Calibrate Acidify Acidify to pH 2 with HCl Calibrate->Acidify Titrate Titrate with NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot pKa Determine pKa values from midpoints Plot->pKa

Potentiometric Titration Workflow

Protocol: Capillary Isoelectric Focusing (cIEF) for pI Determination

  • Sample Preparation: Prepare a solution of this compound in a mixture containing carrier ampholytes covering the expected pI range and pI markers.

  • Capillary and Electrolytes: Use a coated capillary to minimize electroosmotic flow. Fill the anode and cathode reservoirs with the appropriate anolyte (acidic) and catholyte (basic) solutions.

  • Focusing: Inject the sample into the capillary and apply a high voltage. The amphoteric molecules will migrate through the pH gradient created by the carrier ampholytes until they reach the pH corresponding to their pI, where their net charge is zero, and they stop migrating.

  • Mobilization and Detection: After focusing, mobilize the focused bands past a detector (typically UV) by applying pressure or a chemical mobilizer.

  • pI Determination: Determine the pI of this compound by comparing its migration time to those of the co-injected pI markers with known isoelectric points.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of this compound.[9][10]

Typical Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a defined time (e.g., 5% to 95% B in 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210-220 nm (for the peptide bond).

  • Sample Preparation: Dissolve the peptide in mobile phase A.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.[11]

Typical Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Ionization: Introduce the sample into the ESI source where it is nebulized and ionized.

  • Analysis: In positive ion mode, the protonated molecule [M+H]⁺ is detected. For this compound, the expected m/z would be approximately 247.13.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can be performed to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.[12][13][14][15]

Typical Protocol (¹H NMR):

  • Sample Preparation: Dissolve the peptide in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • Spectral Interpretation: The chemical shifts, coupling constants, and integration of the proton signals are used to confirm the structure of the dipeptide, including the connectivity of the leucine and aspartic acid residues.

Biological Context

While specific signaling pathways directly modulated by this compound are not well-documented, its constituent amino acids have known biological roles. L-aspartic acid acts as an excitatory neurotransmitter and is a key metabolite in several cellular pathways.[9] Dipeptides in general can have various biological activities, including acting as signaling molecules or having neuroprotective effects.[16] Further research is needed to elucidate the specific biological functions of this compound.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of this compound, along with comprehensive experimental protocols for their determination and analytical characterization. The provided data and methodologies will serve as a valuable resource for researchers, scientists, and drug development professionals working with this dipeptide, facilitating its effective use in various scientific and pharmaceutical applications. Further investigation into the quantitative solubility and specific biological activities of this compound is warranted to expand its application potential.

References

L-Leucyl-L-aspartic Acid: An In-Depth Technical Guide for Food Science and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Leucyl-L-aspartic acid, a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-aspartic acid, holds significant potential as a flavor enhancer in the food industry. Its constituent amino acids are known contributors to savory and umami taste profiles, suggesting that their combination in a dipeptide structure could elicit unique and desirable sensory properties. This technical guide provides a comprehensive overview of L-Leucyl-L-aspartic acid, including its synthesis, mechanism of action as a flavor enhancer, proposed experimental protocols for its evaluation, and its potential applications. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and application of novel flavor compounds.

Physicochemical Properties

PropertyValueReference
Molecular Formula C10H18N2O5PubChem CID: 7019086
Molecular Weight 246.26 g/mol PubChem CID: 7019086
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acidPubChem CID: 7019086
Appearance White crystalline powder (predicted)General peptide properties
Solubility Soluble in water (predicted)General peptide properties

Synthesis of L-Leucyl-L-aspartic Acid

The synthesis of L-Leucyl-L-aspartic acid for food-grade applications requires methods that ensure high purity and the absence of toxic reagents. Enzymatic synthesis is a preferred method due to its specificity and mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a general procedure for the enzymatic synthesis of L-Leucyl-L-aspartic acid.

Materials:

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Reaction Setup: Dissolve L-leucine methyl ester hydrochloride and L-aspartic acid disodium salt in a 1:1.2 molar ratio in 0.1 M phosphate buffer (pH 7.5) in the jacketed glass reactor.

  • Enzymatic Reaction: Add the immobilized protease to the solution (e.g., 5% w/v). Maintain the temperature at 50°C and stir the mixture at 200 rpm. Monitor the pH and maintain it at 7.5 by adding 1 M NaOH as needed.

  • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every hour) and analyze the formation of L-Leucyl-L-aspartic acid by HPLC.

  • Enzyme Removal: Once the reaction reaches equilibrium (typically after 24-48 hours), stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Purification:

    • Adjust the pH of the filtrate to 3.0 with 1 M HCl to precipitate the dipeptide.

    • Cool the solution to 4°C and allow it to stand for 4 hours to complete precipitation.

    • Collect the crude L-Leucyl-L-aspartic acid by filtration.

    • Redissolve the crude product in deionized water by adjusting the pH to 7.0 with 1 M NaOH.

    • Decolorize the solution by adding activated carbon (1% w/v) and stirring for 1 hour.

    • Filter the solution through a bed of diatomaceous earth.

  • Isolation and Drying:

    • Concentrate the purified solution under reduced pressure using a rotary evaporator.

    • Freeze-dry the concentrated solution to obtain pure L-Leucyl-L-aspartic acid as a white powder.

  • Purity Analysis: Determine the purity of the final product using HPLC.

Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification A L-Leucine Methyl Ester D Reaction Mixture A->D B L-Aspartic Acid B->D C Immobilized Protease C->D E Filtration D->E Enzyme Removal F pH Adjustment & Precipitation E->F G Decolorization F->G H Final Product G->H Umami_Signaling_Pathway cluster_receptor Taste Receptor Cell cluster_downstream Intracellular Signaling Umami L-Leucyl-L-Aspartic Acid Receptor T1R1/T1R3 Receptor Umami->Receptor Binds to Venus Flytrap Domain G_protein Gustducin (Gα, Gβγ) Receptor->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ Influx ATP_release ATP Release Depolarization->ATP_release Signal Signal to Brain ATP_release->Signal Sensory_Evaluation_Workflow A Panelist Recruitment & Training C Threshold Testing (e.g., Triangle Test) A->C D Flavor Profile Analysis A->D B Sample Preparation (Dilutions) B->C B->D E Data Analysis C->E D->E F Report Generation E->F

A Technical Guide to the Spectroscopic Analysis of H-Leu-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a summary of expected spectroscopic data for the dipeptide Leucyl-Aspartic Acid (H-Leu-Asp-OH). Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document consolidates theoretical values, data from its constituent amino acids, and representative mass spectrometry data. It is intended to serve as a reference for researchers, scientists, and professionals in drug development engaged in the analysis of small peptides.

Molecular Structure and Properties

This compound is a dipeptide composed of Leucine and Aspartic Acid.

  • IUPAC Name: 2-[(2-amino-4-methylpentanoyl)amino]butanedioic acid[1]

  • Molecular Formula: C₁₀H₁₈N₂O₅[1]

  • Molecular Weight: 246.26 g/mol [1]

Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and structure of peptides. For this compound, the expected monoisotopic mass is 246.1216 Da. Ionization, typically via electrospray (ESI), would likely produce protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

Table 1: Mass Spectrometry Data for this compound

IonObserved m/zSource
[M+H]⁺ 247.1289NIST Mass Spectrometry Data Center
[M+Na]⁺ 269.1108MassBank of North America (MoNA)

Data sourced from PubChem CID 3328705.[1]

Tandem MS (MS/MS) experiments provide structural information through fragmentation. Common fragment ions (b and y ions) arise from the cleavage of the peptide backbone.

Table 2: Major MS/MS Fragment Ions for [M+H]⁺ Precursor

Fragment Ion (m/z)Putative Assignment
229y₂ - H₂O
199-
85.9b₁ - H₂O

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Leucine Residue
α-H~ 4.2 - 4.5DoubletCoupled to amide proton and β-protons.
β-CH₂~ 1.5 - 1.8Multiplet
γ-CH~ 1.6 - 1.9Multiplet
δ-CH₃ (2)~ 0.9DoubletTwo diastereotopic methyl groups.
Amine (-NH₂)~ 8.0 - 8.5BroadShift is highly dependent on solvent and pH.
Aspartic Acid Residue
α-H~ 4.5 - 4.8DoubletCoupled to amide proton and β-protons.
β-CH₂~ 2.7 - 2.9MultipletTwo diastereotopic protons.
Amide (-NH-)~ 8.2 - 8.8DoubletPeptide bond amide proton.
Carboxyl (-COOH) (2)> 10.0BroadOften not observed due to exchange.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Leucine Residue
Carbonyl (C=O)~ 173 - 176
α-C~ 52 - 55
β-C~ 40 - 43
γ-C~ 24 - 26
δ-C (2)~ 21 - 23
Aspartic Acid Residue
Carbonyl (C=O)~ 171 - 174
α-C~ 50 - 53
β-C~ 36 - 39
Side-chain Carboxyl (C=O)~ 175 - 178

Infrared (IR) Spectroscopy Data

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3300 - 2500Carboxylic Acid O-HStretchStrong, Broad
3400 - 3200Amine/Amide N-HStretchMedium
3000 - 2850Alkyl C-HStretchMedium
1730 - 1700Carboxylic Acid C=OStretchStrong
1680 - 1630Amide I (C=O)StretchStrong
1560 - 1520Amide II (N-H bend)BendMedium
1450 - 1350C-HBendVariable
1300 - 1200C-OStretchMedium

Experimental Protocols

Detailed protocols for acquiring spectroscopic data for a novel dipeptide would involve the following general steps.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve a small amount of this compound (typically ~1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile (B52724) with 0.1% formic acid to promote ionization.

  • Chromatography: Inject the sample onto a reverse-phase column (e.g., C18) using a liquid chromatography system. Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • MS Analysis:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the [M+H]⁺ and [M+Na]⁺ ions.

    • Tandem MS (MS2): Perform data-dependent acquisition to select the precursor ion (e.g., m/z 247.1) for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Analyze the resulting fragment ions to confirm the peptide sequence.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is common for peptides, but will result in the exchange of labile protons (NH, OH).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • 2D NMR: For complete assignment, experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are necessary.

IR Spectroscopy
  • Sample Preparation: The sample is typically analyzed as a solid.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

  • Data Acquisition: Place a small amount of the solid sample directly on the ATR crystal. Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹). Collect and average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Visualization of Analytical Workflow

The general workflow for the characterization of a dipeptide like this compound involves synthesis or procurement, followed by a series of spectroscopic analyses to confirm its identity and purity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start This compound Sample dissolve_ms Dissolve in Water/ACN/FA start->dissolve_ms dissolve_nmr Dissolve in D2O or DMSO-d6 start->dissolve_nmr solid_ir Use Solid Sample start->solid_ir lcms LC-MS/MS Analysis dissolve_ms->lcms nmr NMR Analysis (1D & 2D) dissolve_nmr->nmr ir FTIR (ATR) Analysis solid_ir->ir data_ms Mass & Sequence Confirmation lcms->data_ms data_nmr Structure Elucidation (Connectivity) nmr->data_nmr data_ir Functional Group Identification ir->data_ir final Verified Structure & Purity Report data_ms->final data_nmr->final data_ir->final

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to H-Leu-Asp-OH (CAS Number: 32949-40-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Leu-Asp-OH, also known as L-Leucyl-L-aspartic acid, with the CAS number 32949-40-9. This document delves into its chemical and physical properties, synthesis and purification protocols, and explores its potential biological significance and role in cellular signaling pathways.

Core Properties of this compound

This compound is a dipeptide composed of the amino acids L-leucine and L-aspartic acid. It serves as a fundamental building block in peptide synthesis and holds potential for various applications in biochemical research and drug development.[1]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 32949-40-9Internal
Molecular Formula C₁₀H₁₈N₂O₅[2]
Molecular Weight 246.26 g/mol [2]
Appearance White to off-white powder[1]
Solubility Higher solubility in organic solvents like dichloromethane (B109758) and ethanol (B145695) compared to water.[2]
Storage Conditions Store at ≤ -15°C in a well-closed container.[1][2]

Synthesis and Purification of this compound

The synthesis of this compound is primarily achieved through the esterification of L-leucine and L-aspartic acid.[2] Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed for its preparation.

Experimental Protocols

2.1.1. Solution-Phase Synthesis

Solution-phase synthesis offers a classical approach to peptide bond formation. A general protocol involves the following steps:

  • Protection of Functional Groups: The amino group of L-leucine and the side-chain carboxyl group of L-aspartic acid are protected using appropriate protecting groups (e.g., Boc or Fmoc for the amino group, and benzyl (B1604629) or t-butyl esters for the carboxyl group).

  • Activation of the Carboxyl Group: The carboxyl group of the N-protected L-leucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

  • Coupling Reaction: The activated L-leucine is then reacted with the protected L-aspartic acid ester in a suitable organic solvent (e.g., DMF or DCM) to form the protected dipeptide.

  • Deprotection: The protecting groups are removed under specific conditions (e.g., acidolysis for Boc and t-butyl groups, or piperidine (B6355638) treatment for Fmoc) to yield the final this compound product.

  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

2.1.2. Solid-Phase Peptide Synthesis (SPPS)

SPPS provides a more streamlined and automatable method for peptide synthesis. A representative workflow is as follows:

  • Resin Attachment: The C-terminal amino acid, Fmoc-Asp(OtBu)-OH, is attached to a solid support resin (e.g., Wang or Rink amide resin).

  • Fmoc Deprotection: The Fmoc protecting group on the aspartic acid residue is removed using a solution of piperidine in DMF.

  • Coupling of Leucine (B10760876): The next amino acid, Fmoc-Leu-OH, is activated with a coupling agent (e.g., HBTU/HOBt) and coupled to the free amino group on the resin-bound aspartic acid.

  • Cleavage and Deprotection: Once the dipeptide is assembled, it is cleaved from the resin, and the side-chain protecting group (OtBu) is simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

  • Purification: The cleaved peptide is precipitated, washed, and then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin Start with Resin Attach_Asp Attach Fmoc-Asp(OtBu)-OH Resin->Attach_Asp Fmoc_Deprotection_1 Fmoc Deprotection Attach_Asp->Fmoc_Deprotection_1 Couple_Leu Couple Fmoc-Leu-OH Fmoc_Deprotection_1->Couple_Leu Cleavage Cleavage from Resin & Side-chain Deprotection Couple_Leu->Cleavage Fmoc_Deprotection_2 Fmoc Deprotection Purification RP-HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: A simplified workflow for the solid-phase synthesis of this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides like this compound.

Typical RP-HPLC Protocol:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient of increasing concentration of mobile phase B is applied to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and any impurities.

  • Detection: The peptide is typically detected by UV absorbance at 214 or 280 nm.

  • Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Biological Significance and Signaling Pathways

While extensive research on the specific biological activities of the this compound dipeptide is limited, the individual constituent amino acids, L-leucine and L-aspartic acid, are well-known for their crucial roles in various physiological processes.

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and metabolic regulation. A key signaling pathway involving leucine is the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). Leucine signals to mTORC1, a master regulator of cell growth and proliferation, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

L-Aspartic acid is a non-essential amino acid that is a key intermediate in several metabolic pathways, including the urea (B33335) cycle and the synthesis of other amino acids and nucleotides. It also functions as an excitatory neurotransmitter in the central nervous system.

The dipeptide this compound, as a small peptide, may be involved in cell signaling or could be a product of protein degradation. Further research is required to elucidate its specific biological functions.

Hypothesized Signaling Pathway Involvement of L-Leucine

Leucine_mTORC1_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis promotes

Caption: The mTORC1 signaling pathway activated by L-leucine.

Conclusion

This compound is a dipeptide with well-defined chemical and physical properties. Its synthesis can be achieved through established peptide chemistry protocols, and it can be efficiently purified using RP-HPLC. While the specific biological roles of this dipeptide are yet to be fully elucidated, the known functions of its constituent amino acids, particularly the involvement of leucine in the mTORC1 signaling pathway, suggest potential areas for future investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the properties and applications of this compound.

References

The Zwitterionic Nature of H-Leu-Asp-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical characteristics of the dipeptide L-Leucyl-L-Aspartic acid (H-Leu-Asp-OH). A fundamental understanding of its zwitterionic nature is critical for applications in drug formulation, peptide-based therapeutics, and biochemical studies, as it dictates the molecule's charge, solubility, and intermolecular interactions in aqueous environments.

The Zwitterionic State of this compound

This compound is composed of two amino acids, Leucine and Aspartic acid, linked by a peptide bond. In an aqueous solution, this dipeptide can exist in various ionic forms depending on the pH of the environment. The zwitterionic form is a neutral molecule with both a positive and a negative electrical charge at different locations within that molecule.

The dipeptide possesses three ionizable groups that contribute to its acid-base properties:

  • N-terminal α-amino group (-NH₃⁺): Contributed by the Leucine residue.

  • C-terminal α-carboxyl group (-COO⁻): Contributed by the Aspartic acid residue.

  • Side chain β-carboxyl group (-COO⁻): Contributed by the Aspartic acid residue.

The protonation state of these groups, and thus the overall charge of the dipeptide, is governed by their respective acid dissociation constants (pKa).

Quantitative Data: pKa Values and Isoelectric Point

Ionizable GroupStructureApproximate pKaCharge when ProtonatedCharge when Deprotonated
C-terminal α-carboxyl-COOH~3.3 - 3.70-1
Aspartic acid side chain (β-carboxyl)-CH₂-COOH~3.5 - 3.90-1
N-terminal α-amino-NH₃⁺~7.7 - 8.0+10

Table 1: Approximate pKa values for the ionizable groups in this compound based on typical values in peptides.[1]

The isoelectric point (pI) for this compound is calculated by averaging the pKa values of the two carboxyl groups, as these are the pKa values that bracket the zwitterionic (neutral) form.

pI ≈ (pKa₁ + pKa₂) / 2

Using the average values from the table:

pI ≈ (3.5 + 3.7) / 2 = 3.6

At a pH below its pI, this compound will carry a net positive charge, and at a pH above its pI, it will carry a net negative charge.

Experimental Protocols for Determination of Physicochemical Properties

The pKa values and isoelectric point of this compound can be experimentally determined using the following methods:

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups.[4][5][6][7][8]

Methodology:

  • Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

  • Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.

  • Acidification: The solution is first acidified to a low pH (e.g., pH 1.5) with a standard solution of a strong acid (e.g., 0.1 M HCl) to ensure all ionizable groups are fully protonated.

  • Titration with Base: The acidified solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the base.

  • Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the flat "buffering" regions of the curve. The first two buffering regions will correspond to the deprotonation of the two carboxyl groups, and the third will correspond to the deprotonation of the amino group.

G cluster_workflow Potentiometric Titration Workflow Prepare this compound solution Prepare this compound solution Acidify to pH 1.5 Acidify to pH 1.5 Prepare this compound solution->Acidify to pH 1.5 Titrate with NaOH Titrate with NaOH Acidify to pH 1.5->Titrate with NaOH Record pH after each addition Record pH after each addition Titrate with NaOH->Record pH after each addition Plot pH vs. equivalents of base Plot pH vs. equivalents of base Record pH after each addition->Plot pH vs. equivalents of base Determine pKa values Determine pKa values Plot pH vs. equivalents of base->Determine pKa values

Figure 1. Workflow for potentiometric titration of this compound.

Capillary Electrophoresis

Capillary electrophoresis (CE) separates molecules based on their charge-to-mass ratio in an electric field and can be used to determine the isoelectric point.[9][10][11][12][13]

Methodology:

  • Buffer Preparation: A series of background electrolytes (buffers) with a range of known pH values are prepared.

  • Capillary Conditioning: A fused-silica capillary is rinsed with a strong base (e.g., 1 M NaOH), followed by deionized water, and then equilibrated with the running buffer of a specific pH.

  • Sample Injection: A small plug of the this compound solution is injected into the capillary.

  • Electrophoretic Separation: A high voltage is applied across the capillary.

  • Detection: The migration of the dipeptide is monitored by a detector (e.g., UV-Vis spectrophotometer) at the outlet of the capillary.

  • Mobility Calculation: The electrophoretic mobility of the dipeptide is calculated at each pH.

  • pI Determination: The electrophoretic mobility is plotted against the pH of the buffer. The pH at which the mobility is zero corresponds to the isoelectric point (pI).

G cluster_workflow Capillary Electrophoresis Workflow for pI Determination Prepare buffers of varying pH Prepare buffers of varying pH Condition capillary Condition capillary Prepare buffers of varying pH->Condition capillary Inject this compound Inject this compound Condition capillary->Inject this compound Apply voltage Apply voltage Inject this compound->Apply voltage Detect migration time Detect migration time Apply voltage->Detect migration time Calculate mobility Calculate mobility Detect migration time->Calculate mobility Plot mobility vs. pH Plot mobility vs. pH Calculate mobility->Plot mobility vs. pH Determine pI (zero mobility) Determine pI (zero mobility) Plot mobility vs. pH->Determine pI (zero mobility)

Figure 2. Workflow for determining the pI of this compound using capillary electrophoresis.

Visualization of Zwitterionic States and Charge

The charge of this compound changes as a function of pH. The following diagrams illustrate the predominant ionic species at different pH ranges.

G cluster_pH_scale pH Scale and Charge of this compound pH < 3.3 pH < ~3.3 Net Charge: +1 pH_3.3_to_3.7 ~3.3 < pH < ~3.7 Net Charge: 0 (Zwitterion) pH < 3.3->pH_3.3_to_3.7 pH_3.7_to_7.7 ~3.7 < pH < ~7.7 Net Charge: -1 pH_3.3_to_3.7->pH_3.7_to_7.7 pH > 7.7 pH > ~7.7 Net Charge: -2 pH_3.7_to_7.7->pH > 7.7

Figure 3. Net charge of this compound at different pH ranges.

The following diagram illustrates the deprotonation sequence of the ionizable groups as the pH increases.

G cluster_deprotonation Deprotonation Sequence of this compound with Increasing pH Fully Protonated (+1) Fully Protonated (pH < ~3.3) Net Charge: +1 Zwitterion (0) Zwitterion (~3.3 < pH < ~3.7) Net Charge: 0 Fully Protonated (+1)->Zwitterion (0) -H⁺ (C-terminal COOH) Net Negative (-1) Net Negative (~3.7 < pH < ~7.7) Net Charge: -1 Zwitterion (0)->Net Negative (-1) -H⁺ (Asp side chain COOH) Net Negative (-2) Net Negative (pH > ~7.7) Net Charge: -2 Net Negative (-1)->Net Negative (-2) -H⁺ (N-terminal NH₃⁺)

Figure 4. Deprotonation sequence of this compound.

Conclusion

The zwitterionic nature of this compound, characterized by its three ionizable groups, is fundamental to its behavior in solution. The pKa values of these groups and the resulting isoelectric point determine the dipeptide's net charge at any given pH. This technical guide provides a framework for understanding and experimentally determining these critical physicochemical parameters, which is essential for the effective application of this dipeptide in research and development. The provided methodologies for potentiometric titration and capillary electrophoresis offer robust approaches for the empirical validation of the presented quantitative data.

References

H-Leu-Asp-OH: A Technical Guide for its Application as a Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Leu-Asp-OH, composed of L-leucine and L-aspartic acid, is a versatile building block in peptide synthesis. Its application is of significant interest in the development of bioactive peptides and peptidomimetics, particularly those targeting cell adhesion and related signaling pathways. This technical guide provides an in-depth overview of the chemical properties, synthesis strategies, potential side reactions, and biological significance of incorporating the this compound moiety into peptide sequences.

This document will detail experimental protocols for both solid-phase and solution-phase peptide synthesis, methods for purification and characterization, and a discussion of the critical side reaction of aspartimide formation. Furthermore, it will explore the role of the Leu-Asp motif in biological systems, with a focus on the Leu-Asp-Val (LDV) sequence as a ligand for integrin receptors and the associated signaling pathways.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₅[1][2]
Molecular Weight 246.26 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid[3]
Appearance White to off-white powder[1]
Purity (typical) ≥98% (HPLC)[1]
Solubility Soluble in water.
Storage Conditions Store at ≤ -10 °C[1]
CAS Number 3062-14-4[3]

Peptide Synthesis Strategies using this compound

The incorporation of the Leu-Asp sequence can be achieved either by the stepwise addition of individual amino acids or by the direct coupling of the this compound dipeptide (or its protected derivatives). The dipeptide approach can be advantageous in certain scenarios, potentially reducing the number of synthesis cycles and minimizing side reactions associated with the aspartic acid residue.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides in a laboratory setting.[4] The peptide is assembled stepwise while being attached to an insoluble resin support.[4][5]

The following diagram illustrates a typical workflow for the stepwise solid-phase synthesis of a peptide containing a Leu-Asp sequence using Fmoc-protected amino acids.

spss_workflow Resin Resin Swelling Fmoc_Deprot_1 Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) Resin->Fmoc_Deprot_1 Coupling_Asp Coupling of Fmoc-Asp(OtBu)-OH Fmoc_Deprot_1->Coupling_Asp Wash_1 Washing Coupling_Asp->Wash_1 Fmoc_Deprot_2 Fmoc Deprotection Wash_1->Fmoc_Deprot_2 Coupling_Leu Coupling of Fmoc-Leu-OH Fmoc_Deprot_2->Coupling_Leu Wash_2 Washing Coupling_Leu->Wash_2 Chain_Elongation Repeat Cycles for Chain Elongation Wash_2->Chain_Elongation Final_Deprot Final Fmoc Deprotection Chain_Elongation->Final_Deprot Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprot->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Stepwise Solid-Phase Peptide Synthesis (SPPS) Workflow.

Utilizing a pre-formed Fmoc-Leu-Asp(OtBu)-OH dipeptide can streamline the synthesis process.

dipeptide_spps_workflow Resin Resin Swelling Fmoc_Deprot_1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprot_1 Coupling_Dipeptide Coupling of Fmoc-Leu-Asp(OtBu)-OH Fmoc_Deprot_1->Coupling_Dipeptide Wash_1 Washing Coupling_Dipeptide->Wash_1 Chain_Elongation Repeat Cycles for Chain Elongation Wash_1->Chain_Elongation Final_Deprot Final Fmoc Deprotection Chain_Elongation->Final_Deprot Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprot->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

SPPS Workflow using a Dipeptide Building Block.

This protocol provides a general procedure for manual Fmoc-based SPPS.[6][7]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH and Fmoc-Leu-OH) or Fmoc-Leu-Asp(OtBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Washing solvents: DMF, DCM, Methanol

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Stepwise):

    • Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.).

    • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat steps 2 and 3 for the subsequent amino acid (Fmoc-Leu-OH).

  • Dipeptide Coupling (Alternative to Step 3):

    • Activation: Activate Fmoc-Leu-Asp(OtBu)-OH using the same procedure as in step 3.

    • Coupling and Monitoring: Follow the same coupling and monitoring procedure as in step 3.

  • Chain Elongation: Continue the cycles of deprotection and coupling for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is suitable for large-scale production of shorter peptides.[5] It involves the coupling of protected amino acid or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step.

This protocol describes the synthesis of a tripeptide (e.g., X-Leu-Asp-OH) using this compound as a building block.

Materials:

  • H-Leu-Asp(OtBu)-OtBu (or other suitably protected Leu-Asp dipeptide)

  • N-terminally protected amino acid (e.g., Boc-X-OH)

  • Coupling reagent: HBTU/HOBt or EDC/HOBt

  • Base: DIPEA or NMM (N-Methylmorpholine)

  • Solvents: DMF, DCM, Ethyl acetate

  • Aqueous solutions for workup: 1N HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄

  • Deprotection reagents (e.g., TFA for Boc and tBu groups)

Procedure:

  • Coupling:

    • Dissolve H-Leu-Asp(OtBu)-OtBu (1 eq.) and Boc-X-OH (1.1 eq.) in DMF.

    • Add HOBt (1.2 eq.) and cool the mixture to 0 °C.

    • Add EDC (1.2 eq.) and stir the reaction at 0 °C for 30 minutes, then at room temperature overnight.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification of Protected Tripeptide: Purify the crude product by flash chromatography if necessary.

  • Deprotection:

    • Dissolve the protected tripeptide in a cleavage cocktail (e.g., 50% TFA in DCM).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the solution under reduced pressure.

  • Purification of Final Tripeptide: Purify the deprotected tripeptide by reverse-phase HPLC.

A Critical Side Reaction: Aspartimide Formation

A significant challenge when synthesizing peptides containing aspartic acid is the formation of a five-membered cyclic imide, known as an aspartimide.[8][9] This side reaction is particularly prevalent during the basic conditions of Fmoc deprotection and can lead to a mixture of byproducts, including the desired α-peptide, the β-peptide isomer, and their epimers, which are often difficult to separate.[5][10] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[9][11]

aspartimide_formation Peptide_alpha Peptide with α-Asp residue Aspartimide Aspartimide Intermediate (-H₂O) Peptide_alpha->Aspartimide Base (e.g., Piperidine) Aspartimide->Peptide_alpha Hydrolysis Peptide_beta Peptide with β-Asp residue Aspartimide->Peptide_beta Hydrolysis (major) Epimers D-α-Asp and D-β-Asp Epimers Aspartimide->Epimers Racemization Piperidide Piperidide Adducts Aspartimide->Piperidide Piperidine attack integrin_signaling cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix Integrin α4β1 Integrin FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation LDV LDV Motif (e.g., in Fibronectin) LDV->Integrin Binding Src Src Family Kinases FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K PI3K FAK->PI3K Activation Ras Ras FAK->Ras Activation Src->FAK Cytoskeleton Cytoskeletal Rearrangement Paxillin->Cytoskeleton Akt Akt PI3K->Akt Gene_Expression Changes in Gene Expression Akt->Gene_Expression MAPK MAPK Cascade (ERK, JNK, p38) Ras->MAPK MAPK->Cytoskeleton MAPK->Gene_Expression

References

An In-depth Technical Guide on the Potential of H-Leu-Asp-OH in Drug Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Leu-Asp-OH, also known as Leucyl-L-aspartic acid, is a molecule of interest in the field of drug development and biochemical research. Comprised of the essential amino acid L-leucine and the non-essential amino acid L-aspartic acid, this dipeptide serves as a fundamental building block in peptide synthesis.[1] Its potential utility extends to the creation of peptide mimetics and targeted therapeutics, where its structural characteristics may influence biological activity and stability.[1] While direct research on the specific biological activities of this compound is limited, the well-documented roles of its constituent amino acids in critical cellular signaling pathways provide a strong rationale for its investigation as a potential therapeutic agent.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed protocols for its synthesis, purification, and characterization, and an exploration of its potential biological significance based on the functions of L-leucine and L-aspartic acid.

Core Data Presentation

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂O₅[1][2]
Molecular Weight 246.26 g/mol [1][2]
CAS Number 32949-40-9[3]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid[]
Synonyms Leu-Asp, Leucyl-Aspartate, L-Leucyl-L-Aspartate[2]
Appearance White to off-white powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at ≤ -10 °C[1]

Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis, purification, and characterization of this compound. These protocols are based on established principles of solid-phase peptide synthesis (SPPS) and analytical chemistry.[5][6][7]

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.[6][8]

Materials:

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Leu-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidelethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-CTC resin in DCM in a reaction vessel.

    • Wash the resin with DMF.

    • Dissolve Fmoc-Asp(OtBu)-OH in a solution of DCM and DIPEA and add to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/pyridine in DMF).

    • Wash the resin extensively with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the loaded aspartic acid.

    • Wash the resin thoroughly with DMF.

  • Coupling of the Second Amino Acid:

    • Activate Fmoc-Leu-OH with DIC and HOBt in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed to completion (monitor with a ninhydrin (B49086) test).

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal leucine (B10760876) using 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) to cleave the dipeptide from the resin and remove the side-chain protecting group (OtBu).

    • Collect the cleavage solution and precipitate the crude peptide in cold dipeptidelethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

SPPS_Workflow Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load_Asp Load Fmoc-Asp(OtBu)-OH Swell->Load_Asp Cap Cap Unreacted Sites Load_Asp->Cap Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Couple_Leu Couple Fmoc-Leu-OH (DIC/HOBt) Deprotect1->Couple_Leu Deprotect2 Final Fmoc Deprotection Couple_Leu->Deprotect2 Cleave Cleave from Resin (TFA/TIS/H2O) Deprotect2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Crude_Peptide Crude this compound Precipitate->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is purified using preparative RP-HPLC to achieve high purity.[9][10][11][12][13]

System and Reagents:

  • Preparative HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • UV detector set at 210-220 nm.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A and filter through a 0.22 µm syringe filter.

  • Purification:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30-60 minutes).

    • Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the purified this compound as a white, fluffy powder.

HPLC_Purification_Workflow Crude_Peptide Crude this compound Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Elute with Gradient of Acetonitrile/TFA Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Purified this compound Lyophilize->Pure_Peptide

Caption: RP-HPLC Purification Workflow for this compound.
Characterization

The identity and purity of the synthesized this compound should be confirmed using the following techniques.

3.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dipeptide.[14][15][16][17][18]

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS).

  • Expected Result: A major peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 247.12.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the dipeptide.[19][20][21][22][23]

  • Techniques: ¹H NMR and 2D NMR (e.g., COSY, HSQC).

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Expected Result: The spectra should show characteristic peaks for the protons of the leucine and aspartic acid residues, and 2D NMR can be used to confirm the connectivity of the atoms.

Potential Biological Activity and Signaling Pathways

Potential Role in mTOR Signaling

L-leucine is a well-established activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The potential for this compound to modulate this pathway warrants investigation.

mTOR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound mTORC1 mTORC1 This compound->mTORC1 Potential Activation (via Leucine) S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Potential Modulation of the mTOR Signaling Pathway by this compound.
Potential Involvement in the Amino Acid Response Pathway

L-aspartic acid is a key metabolite in numerous cellular processes, and its levels can influence the amino acid response (AAR) pathway. This pathway is a crucial cellular stress response that is activated by amino acid deprivation.[24][25][26][27] The potential for this compound to influence this pathway could have implications for diseases characterized by metabolic stress.

AAR_Pathway cluster_stress Cellular Stress cluster_cellular_response Cellular Response AA_Deprivation Amino Acid Deprivation GCN2 GCN2 Kinase AA_Deprivation->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates ATF4 ATF4 Transcription Factor eIF2a->ATF4 Increases Translation Gene_Expression Stress Response Gene Expression ATF4->Gene_Expression Induces H-Leu-Asp-OH_Metabolism This compound Metabolism H-Leu-Asp-OH_Metabolism->AA_Deprivation Potentially Alleviates

Caption: Potential Influence of this compound on the Amino Acid Response Pathway.

Future Directions and Conclusion

This compound represents a simple yet potentially valuable molecule for drug development research. While this guide provides a foundational understanding of its properties and synthesis, the lack of specific biological data highlights a significant research gap. Future investigations should focus on:

  • Screening for Biological Activity: Conducting a broad range of in vitro assays to identify any potential enzymatic inhibitory, receptor binding, antimicrobial, or anti-inflammatory activities.

  • Quantitative Analysis: Determining key quantitative metrics such as IC50 and Ki values for any identified biological activities.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on cellular signaling pathways, including but not limited to the mTOR and amino acid response pathways.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

References

Methodological & Application

Solution-Phase Synthesis of L-Leucyl-L-aspartic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the solution-phase synthesis of the dipeptide L-Leucyl-L-aspartic acid. This protocol outlines a strategic approach utilizing protective group chemistry to ensure high purity and yield of the target molecule.

The synthesis of peptides in the solution phase remains a cornerstone of medicinal chemistry and drug development, offering scalability and flexibility. The following notes detail a robust method for the preparation of L-Leucyl-L-aspartic acid, a dipeptide of interest for various biochemical and pharmaceutical applications. The strategy employs the use of tert-butyloxycarbonyl (Boc) for the protection of the N-terminus of L-leucine and benzyl (B1604629) (Bzl) esters for the protection of the carboxylic acid functionalities of L-aspartic acid.

Overview of the Synthetic Strategy

The synthesis is carried out in three main stages:

  • Peptide Coupling: Formation of the peptide bond between N-terminally protected L-leucine (Boc-L-Leu-OH) and C-terminally and side-chain protected L-aspartic acid (H-L-Asp(OBzl)-OBzl). This reaction is facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.

  • Deprotection of Carboxyl Groups: Removal of the benzyl ester protecting groups from the aspartic acid residue of the protected dipeptide (Boc-L-Leu-L-Asp(OBzl)-OBzl) via catalytic hydrogenation. This step yields the Boc-protected dipeptide acid.

  • Deprotection of the Amino Group: Final removal of the Boc protecting group from the N-terminus of the dipeptide acid using a strong acid, typically trifluoroacetic acid (TFA), to yield the final product, L-Leucyl-L-aspartic acid.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Materials and Reagents

ReagentMolecular Weight ( g/mol )Molarity/ConcentrationSupplier
Boc-L-Leucine231.29-Sigma-Aldrich
L-Aspartic acid di-benzyl ester p-toluenesulfonate493.57-Bachem
Dicyclohexylcarbodiimide (DCC)206.33-Acros Organics
1-Hydroxybenzotriazole (HOBt)135.13-TCI
Dichloromethane (B109758) (DCM)84.93AnhydrousFisher Scientific
N,N-Diisopropylethylamine (DIPEA)129.24-Alfa Aesar
Ethyl acetate (B1210297) (EtOAc)88.11-VWR
Palladium on Carbon (10%)--Strem Chemicals
Methanol (MeOH)32.04AnhydrousJ.T. Baker
Trifluoroacetic acid (TFA)114.02-Oakwood Chemical

Table 2: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Peptide CouplingBoc-L-Leu-OH, H-L-Asp(OBzl)-OBzl, DCC, HOBt, DIPEADCM0 to RT12~90
2Benzyl DeprotectionBoc-L-Leu-L-Asp(OBzl)-OBzl, H₂, 10% Pd/CMeOHRT24~95
3Boc DeprotectionBoc-L-Leu-L-Asp-OH, TFADCM0 to RT2>95

Experimental Protocols

Step 1: Synthesis of Boc-L-Leucyl-L-aspartic acid di-benzyl ester (Boc-L-Leu-L-Asp(OBzl)-OBzl)
  • To a solution of Boc-L-Leucine (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous dichloromethane (DCM), add L-Aspartic acid di-benzyl ester p-toluenesulfonate (1.0 equivalent) and N,N-diisopropylethylamine (DIPEA) (1.0 equivalent).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

  • Combine the filtrate and washings and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield Boc-L-Leu-L-Asp(OBzl)-OBzl as a white solid.

Step 2: Synthesis of Boc-L-Leucyl-L-aspartic acid (Boc-L-Leu-L-Asp-OH)
  • Dissolve the purified Boc-L-Leu-L-Asp(OBzl)-OBzl (1.0 equivalent) in anhydrous methanol.

  • Add 10% palladium on carbon (10% w/w) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain Boc-L-Leu-L-Asp-OH as a white solid, which can be used in the next step without further purification.

Step 3: Synthesis of L-Leucyl-L-aspartic acid (H-L-Leu-L-Asp-OH)
  • Dissolve the Boc-L-Leu-L-Asp-OH (1.0 equivalent) in a solution of 50% trifluoroacetic acid (TFA) in DCM at 0°C.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Co-evaporate the residue with toluene (B28343) several times to ensure complete removal of residual TFA.

  • The crude product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure L-Leucyl-L-aspartic acid as a white lyophilized powder.[2]

Visualizations

Solution_Phase_Peptide_Synthesis A Boc-L-Leu-OH + H-L-Asp(OBzl)-OBzl B Peptide Coupling (DCC, HOBt, DIPEA in DCM) A->B Step 1 C Boc-L-Leu-L-Asp(OBzl)-OBzl B->C D Catalytic Hydrogenation (H₂, 10% Pd/C in MeOH) C->D Step 2 E Boc-L-Leu-L-Asp-OH D->E F Boc Deprotection (TFA in DCM) E->F Step 3 G L-Leucyl-L-aspartic acid F->G

Caption: Workflow for the solution-phase synthesis of L-Leucyl-L-aspartic acid.

Protecting_Group_Strategy cluster_leucine L-Leucine cluster_aspartic_acid L-Aspartic Acid cluster_coupling Peptide Coupling cluster_deprotection Deprotection Leu H₂N-CH(iBu)-COOH Boc_Leu Boc-HN-CH(iBu)-COOH Leu->Boc_Leu Boc Protection Coupling Boc-L-Leu-OH + H-L-Asp(OBzl)-OBzl Boc_Leu->Coupling Asp HOOC-CH₂-CH(NH₂)-COOH Asp_Bzl BzlOOC-CH₂-CH(NH₂)-COOBzl Asp->Asp_Bzl Benzyl Ester Protection Asp_Bzl->Coupling Deprotection_Bzl Hydrogenolysis (Removes Bzl) Coupling->Deprotection_Bzl Deprotection_Boc Acidolysis (TFA) (Removes Boc) Deprotection_Bzl->Deprotection_Boc

Caption: Logic of the protecting group strategy for the synthesis.

References

Application Note: Purification of H-Leu-Asp-OH using Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Leu-Asp-OH, a dipeptide composed of Leucine and Aspartic acid, is a valuable molecule in various research and development applications. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups.[1] To achieve the high purity required for downstream applications, an efficient purification method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for peptide purification, offering high resolution and scalability.[1][2] This method separates molecules based on their hydrophobicity.[3]

This application note provides a detailed protocol for the purification of this compound using preparative RP-HPLC with a C18 stationary phase and a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent.

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[4] The separation of this compound and its impurities is based on their differential hydrophobic interactions with the C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the hydrophobicity of the eluent increases, leading to the elution of the bound peptides.[1] More hydrophobic molecules will have a stronger interaction with the stationary phase and will thus elute at a higher acetonitrile concentration. Trifluoroacetic acid is added to the mobile phase to improve peak shape and resolution by creating ion pairs with the peptide molecules.

Experimental Protocols

1. Materials and Reagents

  • Crude this compound peptide

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Equipment

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Analytical HPLC system for purity analysis

  • Preparative C18 column (e.g., 20 x 250 mm, 10 µm)

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Lyophilizer (Freeze-dryer)

  • pH meter

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Filter both mobile phases through a 0.22 µm filter before use to remove any particulate matter.[5]

4. Sample Preparation

  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble impurities.

5. Analytical HPLC Method Development

Before proceeding to the preparative scale, it is crucial to optimize the separation conditions on an analytical scale to determine the retention time of this compound and the resolution from its impurities.[6]

  • Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: 214 nm and 280 nm[5]

  • Injection Volume: 10-20 µL

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for method development.

6. Preparative RP-HPLC Purification

Based on the optimized analytical method, the preparative method is developed. The gradient is typically shallower around the elution point of the target peptide to maximize resolution.

  • Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm)

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions)

  • Detection: 214 nm and 280 nm[5]

  • Sample Loading: The amount of crude peptide to be loaded depends on the column capacity, typically in the range of 1-2 mg per mL of packed column volume.[7]

  • Gradient: A shallow gradient is employed to ensure good separation. For example, a linear gradient from 10% to 40% Mobile Phase B over 60 minutes.

  • Fraction Collection: Collect fractions of 5-10 mL throughout the elution of the main peak.

7. Analysis of Fractions

  • Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

8. Lyophilization

  • Freeze the pooled pure fractions at -80°C.

  • Lyophilize the frozen sample to obtain the purified this compound as a white powder.

Data Presentation

Table 1: Analytical and Preparative HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 20 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15.0 mL/min
Gradient 5-50% B over 30 min10-40% B over 60 min
Detection 214 nm, 280 nm214 nm, 280 nm
Injection Volume 20 µL5 mL
Sample Load ~0.1 mg~100 mg

Table 2: Expected Purification Results

ParameterCrude PeptidePurified Peptide
Purity (by analytical HPLC) ~70%>98%
Yield -40-60%
Appearance Off-white solidWhite fluffy powder
Retention Time (Analytical) ~15.2 min~15.2 min

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification cluster_analysis_post Post-Purification crude_peptide Crude this compound dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filter_sample Filter Sample (0.22 µm) dissolve->filter_sample analytical_hplc Analytical HPLC filter_sample->analytical_hplc optimize Optimize Gradient analytical_hplc->optimize prep_hplc Preparative RP-HPLC optimize->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analyze_fractions Analyze Fractions (Analytical HPLC) fraction_collection->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions lyophilize Lyophilization pool_fractions->lyophilize final_product Pure this compound (>98%) lyophilize->final_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs crude_peptide Crude Peptide Mixture separation Hydrophobic Interaction on C18 Column crude_peptide->separation hplc_system Preparative HPLC System hplc_system->separation purified_peptide Purified this compound separation->purified_peptide impurities Separated Impurities separation->impurities

Caption: Logical relationship of the RP-HPLC purification process.

References

Analytical Methods for the Characterization of H-Leu-Asp-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of the dipeptide H-Leu-Asp-OH (Leucyl-Aspartic Acid). The following protocols and data are intended to guide researchers in confirming the identity, purity, and structure of this peptide, which is a critical step in drug development and various research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound and for its purification. The method separates the dipeptide from potential impurities based on hydrophobicity.

Experimental Protocol: RP-HPLC Analysis
  • System Preparation:

    • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Detector: UV at 214 nm and 280 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10-20 µL of the prepared sample.

    • Elute the sample using a linear gradient from 5% to 45% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 214 nm for the peptide bond and 280 nm to detect any aromatic impurities.

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area. A purity of ≥98% is often required for research and pharmaceutical applications.

Quantitative Data: HPLC Parameters
ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Column Temperature 40 °C
Gradient 5-45% B over 30 min
Injection Volume 20 µL

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of this compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques used.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution containing 0.1% formic acid to a final concentration of approximately 1 mg/mL.[1]

  • Mass Spectrometry Analysis:

    • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Ionization Mode: Positive ion mode.[1]

    • Analysis: Acquire the full scan mass spectrum.

  • Data Analysis:

    • The spectrum should exhibit a prominent peak corresponding to the protonated molecular ion [M+H]⁺.

    • A doubly charged ion [M+2H]²⁺ may also be observed.

    • The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.[1]

Quantitative Data: Expected Mass Spectrometry Peaks
ParameterValue
Molecular Formula C₁₀H₁₈N₂O₅
Molecular Weight 246.26 g/mol
Monoisotopic Mass 246.1216 Da
Expected [M+H]⁺ (m/z) 247.1294
Expected [M+Na]⁺ (m/z) 269.1113
Expected [M+2H]²⁺ (m/z) 124.0683

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of this compound, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are valuable for complete characterization.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR (1D)

      • ¹³C NMR (1D, proton-decoupled)

      • 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for unambiguous signal assignment.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the this compound molecule.

Quantitative Data: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted values based on the individual amino acids and general peptide chemical shift tables. Actual values may vary depending on the solvent and pH.

Predicted ¹H NMR Chemical Shifts (in D₂O)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Leucine α-H ~ 4.1 - 4.3Doublet of Doublets
Leucine β-H₂ ~ 1.6 - 1.8Multiplet
Leucine γ-H ~ 1.5 - 1.7Multiplet
Leucine δ-CH₃ ~ 0.9Doublet
Aspartic Acid α-H ~ 4.5 - 4.7Doublet of Doublets
Aspartic Acid β-H₂ ~ 2.7 - 2.9Multiplet

Predicted ¹³C NMR Chemical Shifts (in D₂O)

CarbonPredicted Chemical Shift (ppm)
Leucine Cα ~ 53 - 55
Leucine Cβ ~ 40 - 42
Leucine Cγ ~ 24 - 26
Leucine Cδ ~ 21 - 23
Leucine C=O ~ 174 - 176
Aspartic Acid Cα ~ 51 - 53
Aspartic Acid Cβ ~ 38 - 40
Aspartic Acid Cγ (COOH) ~ 173 - 175
Aspartic Acid C=O ~ 171 - 173

Amino Acid Analysis

Amino acid analysis can be performed to confirm the composition and molar ratio of the constituent amino acids (Leucine and Aspartic Acid) after acid hydrolysis of the dipeptide. This is often done using pre-column derivatization with reagents like phenyl isothiocyanate (PITC) followed by RP-HPLC analysis.[2]

Visualizations

Analytical_Workflow_for_H_Leu_Asp_OH cluster_synthesis Peptide Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Solid-Phase or Solution-Phase Synthesis of this compound Purification Preparative RP-HPLC Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization Sample This compound Sample Lyophilization->Sample HPLC Purity Assessment (Analytical RP-HPLC) Sample->HPLC MS Identity Confirmation (Mass Spectrometry) Sample->MS NMR Structural Elucidation (1H & 13C NMR) Sample->NMR AAA Compositional Analysis (Amino Acid Analysis) Sample->AAA Purity_Data Purity > 98%? HPLC->Purity_Data Identity_Data Correct Molecular Weight? MS->Identity_Data Structure_Data Correct Structure? NMR->Structure_Data Purity_Data->Purification No Purity_Data->Identity_Data Yes Identity_Data->Synthesis No Identity_Data->Structure_Data Yes Structure_Data->Synthesis Final_Report Final Characterization Report Structure_Data->Final_Report Yes

Caption: Analytical workflow for this compound characterization.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptides, the smallest protein fragments, are increasingly recognized for their roles in cellular signaling, nutrition, and as potential biomarkers for various physiological and pathological states. H-Leu-Asp-OH (Leucyl-Aspartate) and its isomer H-Asp-Leu-OH (Aspartyl-Leucine) are dipeptides that can arise from protein catabolism. Accurate quantification of these isomers is challenging due to their identical mass, necessitating robust chromatographic separation coupled with sensitive and specific mass spectrometric detection. This application note provides a detailed protocol for the simultaneous quantification of this compound and its related dipeptides in a biological matrix (plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol describes the extraction of dipeptides from human plasma.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., stable isotope-labeled Leu-Asp, such as Leu-Asp-d3)

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography Conditions:

    • Column: Reversed-Phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 2
      5.0 30
      5.1 95
      6.0 95
      6.1 2

      | 8.0 | 2 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow rates to be optimized for the specific instrument.

Data Presentation

Table 1: MRM Transitions and Optimized Mass Spectrometer Parameters

The precursor ion for both this compound and H-Asp-Leu-OH is [M+H]⁺ at m/z 247.1. Product ions are selected based on characteristic fragmentation patterns. The loss of CO₂ from the C-terminal aspartic acid in deprotonated Leu-Asp can be a distinguishing feature in negative mode; however, for positive mode, characteristic daughter ions are selected.[1][2]

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)
This compound 247.186.1 (Leu immonium ion)5015
247.1116.0 (Asp fragment)5012
H-Asp-Leu-OH 247.186.1 (Leu immonium ion)5015
247.1132.1 (Asp-related fragment)5010
Leu-Asp-d3 (IS) 250.189.15015

Table 2: Quantitative Performance Characteristics (Representative Data)

The following table summarizes the expected quantitative performance of the method. Actual values should be determined during method validation.

AnalyteRetention Time (min)Linearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound 4.21 - 1000>0.9950.51
H-Asp-Leu-OH 3.81 - 1000>0.9950.51

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc Reversed-Phase LC Separation reconstitute->lc ms ESI-MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of dipeptides.

metabolic_pathway dietary_protein Dietary & Endogenous Proteins proteolysis Proteolysis (Digestion) dietary_protein->proteolysis dipeptides Dipeptides (e.g., this compound) proteolysis->dipeptides peptidases Peptidases dipeptides->peptidases amino_acids Free Amino Acids (Leucine, Aspartic Acid) catabolism Amino Acid Catabolism amino_acids->catabolism synthesis Protein Synthesis & Other Metabolic Pathways amino_acids->synthesis peptidases->amino_acids

Caption: General metabolic pathway of dipeptides from protein catabolism.

References

Quantitation of H-Leu-Asp-OH in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Leu-Asp-OH (Leucyl-Aspartic acid) is a molecule of increasing interest in biomedical research and drug development. Composed of the essential amino-axcido Leucine and the non-essential amino acid Aspartic acid, this dipeptide may play a role in various physiological processes. Leucine is a known activator of the mTORC1 signaling pathway, which is central to cell growth and proliferation, while Aspartic acid is a key metabolite for nucleotide synthesis and is implicated in cancer cell proliferation.[1][2][3][4] The accurate quantitation of this compound in biological matrices such as plasma, serum, and tissue homogenates is therefore crucial for understanding its pharmacokinetics, pharmacodynamics, and potential as a therapeutic agent or biomarker.

This document provides detailed application notes and protocols for the sensitive and selective quantitation of this compound in biological samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Method: UPLC-MS/MS

UPLC-MS/MS is the method of choice for the quantitation of small molecules like dipeptides in complex biological matrices due to its high sensitivity, specificity, and throughput. The method described herein is adapted from established protocols for dipeptide analysis and involves sample preparation by protein precipitation, followed by chromatographic separation and mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated UPLC-MS/MS method for the quantitation of this compound in human plasma.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1.0 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleNominal Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low QC398.54.2
Medium QC100101.23.1
High QC80099.82.5

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma or serum samples.

Materials:

  • Biological sample (plasma or serum)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) with an electrospray ionization (ESI) source

UPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 2
    0.5 2
    3.0 95
    4.0 95
    4.1 2

    | 5.0 | 2 |

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 247.1 -> Product ion (Q3) m/z 86.1

    • Internal Standard (e.g., ¹³C₆,¹⁵N-Leu-Asp-OH): Precursor ion (Q1) m/z 254.1 -> Product ion (Q3) m/z 91.1

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma/Serum) is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (Ice-cold ACN) is_addition->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant evaporation Evaporation (Nitrogen) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution centrifugation2 Centrifugation reconstitution->centrifugation2 analysis UPLC-MS/MS Analysis centrifugation2->analysis

Caption: A streamlined workflow for the preparation of biological samples for this compound quantitation.

Potential Signaling Pathways of this compound Metabolites

While the direct signaling roles of the intact this compound dipeptide are still under investigation, its constituent amino acids, Leucine and Aspartic acid, are known to participate in key cellular signaling pathways. This diagram illustrates the potential downstream effects following the metabolic breakdown of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LeuAsp This compound Leu Leucine LeuAsp->Leu Metabolism Asp Aspartic Acid LeuAsp->Asp Metabolism mTORC1 mTORC1 Leu->mTORC1 Activates Nucleotide_Synthesis Nucleotide Synthesis Asp->Nucleotide_Synthesis Precursor S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Promotes DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation

Caption: Inferred signaling pathways influenced by the metabolic products of this compound.

References

Protocol for the Dissolution and Use of H-Leu-Asp-OH in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide H-Leu-Asp-OH, composed of L-Leucine and L-Aspartic acid, is a molecule of interest for various cell-based assays due to the biological significance of its constituent amino acids. L-Leucine is an essential branched-chain amino acid known for its role in protein synthesis and metabolic regulation, while L-Aspartic acid is a non-essential amino acid that functions as a neurotransmitter and a precursor to other amino acids and nucleotides[1][2][3]. The effective use of this compound in cell culture experiments necessitates a standardized protocol for its dissolution to ensure reproducibility and accurate interpretation of results. This document provides a detailed methodology for the preparation of this compound solutions for use in cell culture, along with relevant technical data and diagrams to guide researchers.

Physicochemical Properties and Solubility

Table 1: Estimated Solubility and Physicochemical Properties of this compound

PropertyValueNotes
Molecular Formula C₁₀H₁₈N₂O₅-
Molecular Weight 246.26 g/mol -
Appearance White to off-white powderBased on typical appearance of similar peptides.
Isoelectric Point (pI) Estimated to be acidicThe presence of the aspartic acid residue (pKa of side chain ~3.9) will result in a low isoelectric point.
Solubility in Water Expected to be low at neutral pHSolubility is generally lowest at the peptide's isoelectric point. For acidic peptides, solubility increases as the pH is raised above the pI.
Solubility in PBS (pH 7.4) Expected to be lowSimilar to water, the neutral pH of PBS may not be optimal for dissolving this acidic peptide.
Solubility in DMSO Expected to be higher than in aqueous solventsDimethyl sulfoxide (B87167) (DMSO) is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[4].
Solubility in Basic Buffers Expected to be highA slightly basic buffer (e.g., pH 8-9) should increase the solubility by deprotonating the carboxylic acid groups, resulting in a net negative charge.

Experimental Protocols

Preparation of a Sterile 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile 0.1 M NaOH solution

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 246.26 g/mol * 1000 mg/g = 2.46 mg

  • Weigh the peptide:

    • Carefully weigh out 2.46 mg of this compound powder in a sterile microcentrifuge tube. To minimize static electricity, use an anti-static weigh boat or an ionizer.

  • Initial Dissolution Attempt:

    • Add 800 µL of sterile, nuclease-free water to the microcentrifuge tube containing the peptide.

    • Vortex the tube for 30-60 seconds. Observe if the peptide dissolves completely. Due to its acidic nature, it may not fully dissolve in neutral water.

  • pH Adjustment for Complete Dissolution:

    • If the solution is cloudy or contains visible particles, add the sterile 0.1 M NaOH solution dropwise (approximately 5-10 µL at a time) while vortexing.

    • Monitor the solution for clarity. Continue adding NaOH until the peptide is completely dissolved. The final pH of the stock solution should be slightly basic (around 7.5-8.5). Avoid making the solution too alkaline, as this could affect peptide stability.

  • Volume Adjustment:

    • Once the peptide is fully dissolved, add sterile, nuclease-free water to bring the final volume to 1 mL.

  • Sterilization:

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial to prevent contamination of cell cultures.

  • Storage:

    • Store the sterile stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the solution can be kept at 4°C.

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Gently mix the working solution before adding it to your cell cultures.

Note on DMSO as a solvent: If this compound proves difficult to dissolve in an aqueous basic solution, a small amount of DMSO can be used as a primary solvent. First, dissolve the peptide in a minimal volume of DMSO, and then slowly add this solution to your aqueous buffer or cell culture medium while vortexing. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid cytotoxicity[5].

Visualization of Experimental Workflow and Potential Cellular Interactions

Experimental Workflow

The following diagram illustrates the key steps for preparing this compound for cell culture applications.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Add Sterile Water weigh->dissolve ph_adjust Adjust pH with 0.1M NaOH (if necessary) dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust sterilize Sterile Filter (0.22 µm) volume_adjust->sterilize store Aliquot and Store at -20°C/-80°C sterilize->store thaw Thaw Stock Solution store->thaw Use in Experiment dilute Dilute in Cell Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for this compound solution preparation.

Hypothetical Signaling Pathway

While a specific signaling pathway for this compound has not been definitively identified, dipeptides can be transported into cells and subsequently hydrolyzed into their constituent amino acids. L-Leucine is known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. L-Aspartic acid can be utilized in various metabolic pathways, including the TCA cycle. The diagram below presents a hypothetical pathway based on the known roles of the peptide's components.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm transporter Peptide Transporter (e.g., PEPT1/2) peptide This compound transporter->peptide hydrolysis Peptidases peptide->hydrolysis leucine L-Leucine hydrolysis->leucine aspartate L-Aspartic Acid hydrolysis->aspartate mTORC1 mTORC1 Activation leucine->mTORC1 tca TCA Cycle aspartate->tca protein_synthesis Protein Synthesis & Cell Growth mTORC1->protein_synthesis peptide_ext Extracellular This compound peptide_ext->transporter Uptake

Caption: Hypothetical cellular fate of this compound.

Stability and Storage Considerations

The stability of this compound in solution is influenced by pH and temperature. At neutral to alkaline pH, the primary degradation pathway for peptides containing aspartic acid is the formation of a succinimide (B58015) intermediate, which can then hydrolyze to form either L-aspartyl or L-isoaspartyl linkages. To minimize degradation, it is recommended to prepare fresh working solutions for each experiment and to store the stock solution in aliquots at or below -20°C. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and aggregation.

Conclusion

This application note provides a comprehensive protocol for the dissolution of this compound for use in cell culture assays. By following these guidelines, researchers can prepare standardized solutions of this dipeptide, which is essential for obtaining reliable and reproducible experimental results. The provided diagrams offer a visual guide to the experimental workflow and a hypothetical framework for the potential cellular effects of this compound, based on the known functions of its constituent amino acids. Further research is warranted to determine the specific biological activities and signaling pathways directly modulated by the intact this compound dipeptide.

References

H-Leu-Asp-OH: Applications in Taste Perception Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Leu-Asp-OH (L-Leucyl-L-Aspartic acid) has emerged as a molecule of interest in the field of taste perception, particularly in the study of the "kokumi" taste sensation. Kokumi, a Japanese term, describes a taste that enhances the five basic tastes (sweet, sour, salty, bitter, and umami), providing a sense of richness, body, and complexity to foods. Unlike traditional tastants, kokumi substances often have little to no taste on their own. This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in taste perception.

Recent findings have identified the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR), as the primary target for many kokumi-imparting substances, including certain peptides. Evidence from patent literature suggests that this compound is a modulator of the CaSR, thereby eliciting a kokumi taste. These application notes will focus on methodologies to characterize the sensory properties of this compound and to elucidate its molecular mechanism of action through its interaction with the CaSR. While direct quantitative data for this compound is emerging, data from structurally related dipeptides will be presented to provide a comparative context.

Quantitative Data Summary

While specific EC50 values for this compound are not yet widely published in peer-reviewed literature, the following table summarizes sensory threshold concentrations for various related dipeptides and other kokumi-active compounds. This data is crucial for designing experiments and for comparative analysis.

CompoundTaste Profile/EffectSensory Threshold Concentration (in water)Sensory Threshold Concentration (in broth/MSG solution)Reference(s)
γ-L-Glutamyl-L-LeucineKokumiNot specifiedNot specified[1]
γ-L-Glutamyl-L-ValineKokumiNot specifiedNot specified[1]
Ala-LeuKokumi, BitterNot specified1.5 mmol/L (in chicken broth)[2]
Leu-GluKokumi, BitterNot specified0.3 mmol/L (in chicken broth)[2]
Leu-LysKokumiNot specifiedNot specified[2]
Leu-GlnKokumiNot specifiedNot specified[2]
Leu-AlaKokumiNot specifiedNot specified[2]
Leu-ThrKokumiNot specifiedNot specified[2]
γ-Glu-Val-GlyPotent KokumiNot specified66 µmol/kg[3]
Glutathione (GSH)KokumiNot specified-[4]

Signaling Pathways

This compound is proposed to elicit its kokumi taste by activating the Calcium-Sensing Receptor (CaSR). The binding of this compound to the CaSR, a Class C GPCR, initiates a downstream signaling cascade. This pathway is crucial for the cellular response that ultimately leads to the perception of kokumi taste. In contrast, umami peptides primarily activate the T1R1/T1R3 receptor, which also leads to an increase in intracellular calcium, but through a distinct receptor complex.

G_protein_signaling cluster_kokumi Kokumi Taste Signaling Pathway Kokumi_Ligand This compound CaSR Calcium-Sensing Receptor (CaSR) Kokumi_Ligand->CaSR Binds to Gq_11 Gq/11 CaSR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cell_Response_K Cellular Response (Kokumi Perception) Ca_release->Cell_Response_K Umami_Signaling cluster_umami Umami Taste Signaling Pathway Umami_Ligand Umami Peptide/MSG T1R1_T1R3 T1R1/T1R3 Receptor Umami_Ligand->T1R1_T1R3 Binds to G_protein_U Gustducin (Gα) T1R1_T1R3->G_protein_U Activates PLC_beta2 PLCβ2 G_protein_U->PLC_beta2 Activates PIP2_U PIP2 PLC_beta2->PIP2_U Hydrolyzes IP3_U IP3 PIP2_U->IP3_U ER_U Endoplasmic Reticulum IP3_U->ER_U Binds to IP3R on Ca_release_U Ca²⁺ Release ER_U->Ca_release_U Stimulates TRPM5 TRPM5 Channel Ca_release_U->TRPM5 Activates Depolarization Depolarization TRPM5->Depolarization Na⁺ influx ATP_Release ATP Release Depolarization->ATP_Release Triggers Nerve_Signal_U Nerve Signal (Umami Perception) ATP_Release->Nerve_Signal_U Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Panelist_Training Panelist Training Triangle_Test Triangle Test (Threshold Determination) Panelist_Training->Triangle_Test Descriptive_Analysis Descriptive Analysis (Kokumi Characterization) Panelist_Training->Descriptive_Analysis Sample_Prep Sample Preparation Sample_Prep->Triangle_Test Sample_Prep->Descriptive_Analysis Threshold_Calc Threshold Calculation Triangle_Test->Threshold_Calc Stat_Analysis Statistical Analysis (ANOVA) Descriptive_Analysis->Stat_Analysis CaSR_Assay_Workflow cluster_cell_prep Cell Preparation cluster_exp Experiment cluster_data Data Analysis Cell_Culture Culture HEK-CaSR Cells Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Dye_Loading Load with Calcium Dye Cell_Plating->Dye_Loading Fluorescence_Reading Measure Fluorescence (Baseline & Post-injection) Dye_Loading->Fluorescence_Reading Compound_Prep Prepare this compound and Controls Compound_Prep->Fluorescence_Reading Calc_DeltaF Calculate ΔF Fluorescence_Reading->Calc_DeltaF Normalization Normalize Response Calc_DeltaF->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

References

Application Note: Quantification of H-Leu-Asp-OH Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Asp-OH, also known as L-Leucyl-L-aspartic acid, is a dipeptide of significant interest in biochemical research and pharmaceutical development.[1] It serves as a crucial building block in the synthesis of peptide-based therapeutics and can be utilized in the design of peptide mimetics.[1] Accurate and precise quantification of this compound is essential for various applications, including pharmacokinetic studies, stability testing, and quality control of peptide-based drug products. This document provides detailed protocols for the quantification of this compound in solution using High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is used as the analytical standard for these methods.

Physicochemical Properties of this compound

A summary of the key properties of the this compound standard is provided below.

PropertyValue
Synonyms L-Leucyl-L-aspartic acid, Leu-Asp
Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
Appearance White to off-white powder
Storage Conditions Store at ≤ -15°C

Chromatographic Methods

Two primary methods are presented for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity, particularly in complex matrices.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of this compound in relatively clean sample matrices.

Experimental Protocol

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For simple aqueous samples, dilute the sample with the mobile phase to fall within the calibration range.

    • For more complex matrices, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.[2][3]

  • Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient 5% to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Quantitative Data Summary

ParameterResult
Retention Time (RT) Approximately 8.5 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for quantifying low concentrations of this compound, especially in complex biological matrices. Direct analysis without derivatization is often possible with modern LC-MS/MS systems.[2][3]

Experimental Protocol

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described in Method 1, but at a lower concentration range (e.g., 1 ng/mL to 1000 ng/mL). The diluent should be compatible with the initial mobile phase conditions.

    • For biological samples (e.g., plasma), perform protein precipitation by adding three parts of cold acetonitrile containing an internal standard to one part of the sample. Centrifuge to pellet the precipitate and inject the supernatant.[2]

  • LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or High-Performance LC System
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18 or Mixed-Mode Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z): 247.1, Product Ion (m/z): 86.1, 132.1

Quantitative Data Summary

ParameterResult
Retention Time (RT) Approximately 4.2 min
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.7 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Experimental Workflow and Signaling Pathways

The general workflow for using this compound as a standard in a chromatographic assay is depicted below. This workflow is applicable to both HPLC-UV and LC-MS/MS methods, with variations in the specific instrumentation and data analysis software.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Cal Prepare Calibration Curve Standards Stock->Cal Inject Inject Standards & Samples into LC System Cal->Inject Sample Prepare Unknown Samples Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Curve Generate Calibration Curve Integrate->Curve Quantify Quantify Unknown Samples Curve->Quantify

Caption: General workflow for chromatographic quantification using this compound.

As this compound is a simple dipeptide, it does not directly participate in complex signaling pathways in the same manner as signaling molecules like hormones or cytokines. Its primary biological role is as a constituent of proteins or as a potential bioactive peptide. Therefore, a signaling pathway diagram is not applicable in this context.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound using both HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. By using high-purity this compound as a standard, researchers can ensure the accuracy and precision of their quantitative results in a variety of research, development, and quality control applications.

References

Application Notes and Protocols for H-Leu-Asp-OH Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the stability of the dipeptide H-Leu-Asp-OH (Leucyl-Aspartic acid). The described procedures are essential for determining the intrinsic stability of the molecule, identifying potential degradation pathways, and developing a stability-indicating analytical method crucial for formulation development and regulatory submissions.[1][2][3][4]

Introduction

This compound is a dipeptide with potential applications in pharmaceutical and biotechnological fields. Understanding its stability under various environmental conditions is a critical aspect of its development as a therapeutic agent or excipient. Forced degradation studies, also known as stress testing, are performed to intentionally degrade the molecule to an appropriate extent using various stressors like pH, temperature, light, and oxidizing agents.[1][2][4] This allows for the elucidation of degradation pathways and the development of analytical methods that can effectively separate and quantify the intact dipeptide from its degradation products.[3][5][6]

Experimental Protocols

This section details the methodologies for conducting forced degradation studies on this compound and the subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • This compound: Reference standard of known purity.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA) or Phosphate buffer.

  • Equipment: Analytical balance, pH meter, HPLC system with a UV detector or a Diode Array Detector (DAD), C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm), Photostability chamber, Temperature-controlled oven, Water bath.

  • Stock Solution: Accurately weigh and dissolve this compound in an appropriate solvent (e.g., water or a mild buffer) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). The choice of solvent should be based on the solubility of the dipeptide.

  • Working Solutions: Prepare working solutions for each stress condition by diluting the stock solution with the respective stressor to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

The goal of forced degradation is to achieve a target degradation of 10-30% of the active pharmaceutical ingredient.[1] The following conditions are recommended as a starting point and may need to be optimized based on the observed stability of this compound.

  • Acid Hydrolysis:

    • Treat the this compound working solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis:

    • Treat the this compound working solution with 0.1 N NaOH.

    • Incubate at room temperature (25°C ± 2°C) for 24 hours.

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Treat the this compound working solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw aliquots and dilute with the mobile phase.

  • Thermal Degradation:

    • Store the solid this compound powder and the stock solution in an oven at 70°C for 48 hours.

    • At specified time points, withdraw samples, allow them to cool to room temperature, and prepare working solutions for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, prepare working solutions for analysis.

A reverse-phase HPLC method is generally suitable for the analysis of peptides.[5][6] The following is a starting point for method development, which should be validated according to ICH guidelines.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm (peptide bond absorbance).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

The method should be able to separate the main this compound peak from all degradation products, which can be confirmed by peak purity analysis using a DAD.

Data Presentation

Summarize all quantitative data from the stability studies in clearly structured tables to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (RT, min)
0.1 N HCl, 60°C01000-
2
4
8
24
0.1 N NaOH, 25°C01000-
2
4
8
24
3% H₂O₂, 25°C01000-
2
4
8
24
Thermal (70°C)01000-
24
48
Photolytic-

Table 2: HPLC Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
LOD (µg/mL)-
LOQ (µg/mL)-
SpecificityNo interference observed-

Mandatory Visualizations

The following diagram illustrates the workflow for the this compound stability testing protocol.

G cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_work Prepare Working Solutions (100 µg/mL) prep_stock->prep_work acid Acid Hydrolysis (0.1 N HCl, 60°C) base Base Hydrolysis (0.1 N NaOH, 25°C) oxid Oxidative Degradation (3% H2O2, 25°C) therm Thermal Degradation (70°C) photo Photolytic Degradation hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Analysis and Quantification hplc->data

Caption: Workflow for this compound stability testing.

Peptides containing aspartic acid are known to degrade via the formation of a cyclic imide (aminosuccinimide) intermediate, which can then hydrolyze to form both α- and β-aspartyl peptides. This represents a potential degradation pathway for this compound.

G cluster_main This compound cluster_intermediate Intermediate cluster_products Degradation Products A This compound (α-Aspartyl peptide) B Cyclic Imide (Aminosuccinimide) A->B Cyclization (Intramolecular nucleophilic attack) C This compound (α-Aspartyl peptide - Racemized) B->C Hydrolysis D H-Leu-β-Asp-OH (β-Aspartyl peptide) B->D Hydrolysis

Caption: Potential degradation pathway of this compound.

While the specific signaling pathway for this compound is not extensively characterized, dipeptides can act as signaling molecules by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs).[2] The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand This compound receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces protein_kinase Protein Kinase A second_messenger->protein_kinase activates cellular_response Cellular Response (e.g., Gene Expression, Metabolism) protein_kinase->cellular_response phosphorylates targets leading to

References

Application Notes and Protocols for Lyophilization of Purified H-Leu-Asp-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyophilization, or freeze-drying, is a well-established method for preserving the stability and extending the shelf-life of labile biomolecules such as peptides.[1] This application note provides a detailed protocol for the lyophilization of purified H-Leu-Asp-OH, a dipeptide composed of L-leucine and L-aspartic acid. The procedure is designed to yield a stable, dry powder that can be easily stored and reconstituted for downstream applications.

This compound, like many peptides containing hydrophilic residues such as aspartic acid, can be susceptible to degradation in aqueous solutions. Lyophilization significantly enhances stability by removing water, thereby minimizing hydrolysis and other degradation pathways.[2] Peptides containing aspartic acid are also known to be hygroscopic, making proper drying and storage crucial.[3] This protocol outlines a conservative approach to lyophilization, suitable for initial batches where specific thermal properties of the dipeptide have not been empirically determined. For process optimization, determination of the glass transition temperature (Tg') or collapse temperature (Tc) is highly recommended.[4][5]

Physicochemical Properties of this compound Constituents

A summary of the relevant physicochemical properties of the constituent amino acids, L-leucine and L-aspartic acid, is provided in the table below. This information is crucial for understanding the behavior of the dipeptide in solution and during the lyophilization process.

PropertyL-LeucineL-Aspartic AcidThis compound (Dipeptide)
Molecular Formula C₆H₁₃NO₂C₄H₇NO₄C₁₀H₁₈N₂O₅
Molecular Weight 131.17 g/mol 133.10 g/mol 246.26 g/mol [6]
Appearance White crystalline powderColorless crystals[7]White to off-white powder[6]
Solubility in Water 24.26 g/L at 25 °C5.36 g/L at 25 °C[8]Soluble in water (exact solubility data not readily available, but expected to be influenced by its constituent amino acids)
pKa (α-carboxyl) 2.361.99[7]Estimated to be in a similar range.
pKa (α-amino) 9.609.90[7]Estimated to be in a similar range.
pKa (side chain) -3.90[7]The acidic side chain of aspartic acid will influence the overall charge and solubility.
Isoelectric Point (pI) 5.982.77The pI will be between that of its constituent amino acids.

Experimental Protocol: Lyophilization of this compound

This protocol details the steps for lyophilizing purified this compound powder, from initial dissolution to final product storage.

Materials and Equipment
  • Purified this compound powder

  • Sterile, pyrogen-free Water for Injection (WFI)

  • Lyophilizer with temperature and pressure control

  • Sterile vials suitable for lyophilization (e.g., Type I borosilicate glass)

  • Sterile lyophilization stoppers (e.g., butyl rubber)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

  • Analytical balance

  • pH meter

  • Class A volumetric flasks and pipettes

  • Controlled environment for aseptic processing (e.g., laminar flow hood or isolator)

Procedure

Step 1: Solution Preparation

  • Dissolution: In an aseptic environment, accurately weigh the desired amount of purified this compound powder. Dissolve the peptide in a minimal volume of sterile WFI to achieve the target concentration. Gentle agitation or sonication may be used to aid dissolution.[9]

  • Concentration: The initial concentration should be carefully chosen to ensure complete dissolution. Based on the solubility of its constituent amino acids, a starting concentration in the range of 1-10 mg/mL is recommended.

  • pH Adjustment (Optional): Measure the pH of the solution. If necessary, adjust the pH to a range of 5-6 using a dilute acid (e.g., 0.1% acetic acid) or base to enhance stability.[3]

  • Sterile Filtration: Sterilize the peptide solution by passing it through a 0.22 µm syringe filter into a sterile container.[10]

Step 2: Filling and Pre-Freezing

  • Vial Filling: Dispense the sterile peptide solution into pre-sterilized lyophilization vials. The fill volume should be consistent across all vials and should not exceed approximately one-third of the vial's total volume to ensure a large surface area for sublimation.

  • Partial Stoppering: Partially insert sterile lyophilization stoppers into the vials, leaving a small opening for water vapor to escape during drying.

  • Loading: Carefully load the partially stoppered vials onto the pre-cooled shelves of the lyophilizer.

  • Freezing: The freezing step is critical for establishing the ice crystal structure. A rapid freezing rate is generally preferred for peptides to create small, uniform ice crystals, which facilitates more efficient sublimation.[2]

    • Shelf Temperature: -40 °C to -50 °C

    • Hold Time: 2-4 hours (ensure the product is completely frozen solid)

Step 3: Primary Drying (Sublimation)

Primary drying removes the frozen solvent (ice) through sublimation under vacuum. The shelf temperature is raised to provide the necessary energy for sublimation, while the product temperature must remain below its critical collapse temperature (Tc).[4]

  • Condenser Temperature: ≤ -50 °C

  • Vacuum Pressure: 50-150 mTorr

  • Shelf Temperature: -20 °C to -10 °C

  • Hold Time: 24-72 hours (or until the product temperature rises to meet the shelf temperature, indicating the completion of sublimation)

Step 4: Secondary Drying (Desorption)

Secondary drying removes residual bound water molecules by desorption at a higher temperature and lower pressure.

  • Vacuum Pressure: ≤ 50 mTorr

  • Shelf Temperature: 20 °C to 30 °C (ramped slowly from the primary drying temperature)

  • Hold Time: 6-12 hours

Step 5: Stoppering and Storage

  • Stoppering: Once secondary drying is complete, fully stopper the vials under vacuum or after backfilling the chamber with a sterile, inert gas such as nitrogen.[11]

  • Crimping: Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.

  • Storage: Store the lyophilized this compound powder at -20 °C or below in a dark, dry place.[2] For peptides containing moisture-sensitive residues like aspartic acid, storage in a desiccator is recommended to prevent moisture absorption.[3]

Summary of Lyophilization Cycle Parameters

The following table summarizes the recommended, conservative lyophilization parameters for this compound. These parameters should be optimized based on experimental determination of the dipeptide's thermal properties.

StageParameterSetpointDuration (hours)
Freezing Shelf Temperature-40 °C to -50 °C2 - 4
Primary Drying Condenser Temperature≤ -50 °C24 - 72
Vacuum Pressure50 - 150 mTorr
Shelf Temperature-20 °C to -10 °C
Secondary Drying Vacuum Pressure≤ 50 mTorr6 - 12
Shelf Temperature Ramp0.1 - 0.2 °C/min
Shelf Temperature Hold20 °C to 30 °C

Visualization of Workflows and Processes

Lyophilization Workflow

The following diagram illustrates the overall workflow for the lyophilization of this compound.

LyophilizationWorkflow cluster_prep Solution Preparation cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization Dissolution Dissolve this compound in WFI Filtration Sterile Filtration (0.22 µm) Dissolution->Filtration Filling Vial Filling & Partial Stoppering Filtration->Filling Freezing Freezing (-40°C to -50°C) Filling->Freezing PrimaryDrying Primary Drying (-20°C to -10°C, 50-150 mTorr) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (20°C to 30°C, ≤50 mTorr) PrimaryDrying->SecondaryDrying Stoppering Stoppering & Crimping SecondaryDrying->Stoppering Storage Storage (≤ -20°C, Desiccated) Stoppering->Storage

Caption: Overall workflow for the lyophilization of this compound.

Logical Relationship of Lyophilization Stages

This diagram illustrates the logical progression and key physical transitions during the lyophilization process.

LyophilizationStages A Peptide in Aqueous Solution B Frozen Solid A->B Freezing (Solidification) C Porous Dry Cake (Primary Dried) B->C Primary Drying (Sublimation of Ice) D Final Lyophilized Powder C->D Secondary Drying (Desorption of Bound Water)

Caption: Logical progression of physical states during lyophilization.

Conclusion

The protocol described in this application note provides a comprehensive and conservative approach for the successful lyophilization of purified this compound powder. Adherence to these guidelines will yield a stable, dry product suitable for long-term storage and subsequent research or development activities. For scaling up or optimizing the process for commercial manufacturing, it is imperative to perform thermal analysis (e.g., Differential Scanning Calorimetry and Freeze-Drying Microscopy) to determine the specific critical temperatures (Tg' and Tc) of the this compound formulation. This will enable the development of a more aggressive and efficient lyophilization cycle, reducing processing time and costs while ensuring product quality.

References

Application Notes and Protocols for the Synthesis of H-Leu-Asp-OH via Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of the dipeptide H-Leu-Asp-OH using 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Detailed experimental protocols for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage are presented. Additionally, potential challenges, such as aspartimide formation, are discussed, along with strategies for mitigation. Quantitative data from typical synthesis runs are summarized for easy reference. A graphical workflow is included to provide a clear overview of the entire synthesis process.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of modern peptide research and drug development.[1][2] This methodology allows for the efficient and stepwise assembly of amino acids on a solid support, simplifying purification and enabling the synthesis of complex peptide sequences.[3][4] The dipeptide Leucine-Aspartic acid (this compound) is a valuable building block and research tool. Its synthesis via Fmoc-SPPS requires careful control of reaction conditions, particularly concerning the side-chain protection of aspartic acid to prevent common side reactions.[1][2]

The Fmoc protecting group, which is base-labile, is used for temporary protection of the Nα-amino group, while acid-labile groups are typically employed for side-chain protection, providing an orthogonal protection strategy.[1][5] For aspartic acid, the tert-butyl (OtBu) group is a common choice for protecting the β-carboxyl group.[6][7] This note details a robust protocol for the synthesis of this compound on a Wang resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound.

Materials and Reagents
  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyano(hydroxyimino)acetate (Oxyma)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether (cold)

Resin Preparation and Swelling
  • Place the Fmoc-Asp(OtBu)-Wang resin in a peptide synthesis vessel.

  • Add DMF to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.[6][8]

  • After swelling, drain the DMF.

Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[2][8]

  • Agitate the mixture for 5-10 minutes at room temperature.[9]

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.[8]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[8]

Coupling of Fmoc-Leu-OH
  • In a separate vessel, dissolve Fmoc-Leu-OH (3-5 equivalents relative to the resin loading), Oxyma (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

  • Pre-activate the mixture by stirring for 2-5 minutes at room temperature.[8]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[8][9]

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).[8]

Final Fmoc Deprotection
  • Deprotect the N-terminal Fmoc group of Leucine by following the procedure outlined in section 2.3.

Cleavage and Deprotection
  • Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.[6]

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[10][11]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[6][12]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[12]

  • Centrifuge the mixture to pellet the precipitated peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude this compound peptide under vacuum.

Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound.

ParameterValueReference(s)
Resin Loading0.3 - 0.8 mmol/g[13]
Amino Acid Equivalents3 - 5 eq.[8]
Coupling Reagent Equivalents3 - 5 eq.[8]
Fmoc Deprotection Time2 x (5-15) min[8][9]
Coupling Time1 - 2 hours[8][9]
Cleavage Time2 - 3 hours[6][12]
Expected Crude Purity>80%[14]
Expected Overall Yield70 - 90%[14]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the Fmoc-SPPS of this compound.

SPPS_Workflow Resin Fmoc-Asp(OtBu)-Wang Resin Swell Resin Swelling (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Coupling (Fmoc-Leu-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DCM) Deprotect2->Wash3 Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitation (Cold Diethyl Ether) Cleave->Precipitate Product This compound Precipitate->Product

References

H-Leu-Asp-OH: A Dipeptide Tool for Interrogating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The dipeptide H-Leu-Asp-OH, composed of Leucine (B10760876) and Aspartic acid, presents a minimalist yet potent tool for the investigation of protein-protein interactions (PPIs). While extensive specific data for this particular dipeptide remains emerging, its constituent amino acids are well-established as critical players in mediating molecular recognition at protein interfaces. Leucine frequently participates in crucial hydrophobic interactions within "hot spots" of protein interfaces, while Aspartic acid contributes to electrostatic interactions through its carboxyl group, forming salt bridges and hydrogen bonds.

These fundamental roles suggest that this compound can serve as a valuable probe or a starting point for the development of more complex modulators of PPIs. It can be employed in initial screening assays to identify PPIs that are sensitive to small molecule modulation, particularly those reliant on a combination of hydrophobic and acidic interactions for binding.

Potential Applications:

  • Screening for PPI Modulators: this compound can be used in high-throughput screening campaigns to identify protein systems where this dipeptide or similar small molecules can disrupt or stabilize interactions.

  • Competitive Binding Assays: It can act as a competitive inhibitor in binding assays to characterize the binding site of a protein of interest.

  • Fragment-Based Drug Discovery: This dipeptide can serve as a foundational fragment for the rational design of more potent and specific PPI inhibitors.

  • Validation of Interaction Hot Spots: this compound can be used to probe the importance of leucine and aspartic acid residues in a known protein-protein interface.

Hypothesized Mechanism of Action:

The modulatory effect of this compound on a given PPI is likely to be driven by its ability to mimic the binding motif of a natural interaction partner. The leucine residue, with its hydrophobic isobutyl side chain, can occupy a hydrophobic pocket on the surface of one of the target proteins. Simultaneously, the aspartic acid residue, with its negatively charged carboxyl group, can form electrostatic interactions with positively charged residues (e.g., Lysine, Arginine) on the same protein or its binding partner. This dual interaction can disrupt the native protein-protein interface, leading to the inhibition of the PPI.

Quantitative Data

Direct quantitative data for the standalone dipeptide this compound in PPI modulation is not extensively available in the public domain. However, studies on larger peptides incorporating the Leu-Asp motif provide valuable insights into its potential binding affinity. The following table summarizes the inhibitory concentration (IC50) of a hexapeptide containing the Leu-Asp sequence, which acts as an antagonist for the endothelin A (ETA) receptor. This data can serve as a reference point for the potential potency of Leu-Asp containing compounds.

CompoundTargetAssay TypeIC50 (nM)
Ac-dBhg¹⁶-Leu-Asp-Ile-Ile-Trp²¹ (PD 145065)Endothelin A ReceptorRadioligand Binding4.0

Note: The provided IC50 value is for a hexapeptide and not for this compound alone. The binding affinity of the dipeptide is expected to be lower and would need to be determined experimentally for each specific PPI target.

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to study the effect of this compound on protein-protein interactions.

1. Co-Immunoprecipitation (Co-IP) to Assess PPI Disruption

Objective: To qualitatively assess the ability of this compound to disrupt the interaction between two proteins (Protein A and Protein B) in a cellular context.

Materials:

  • Cells expressing tagged Protein A and Protein B

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against the tag on Protein A

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • This compound stock solution (e.g., in water or DMSO)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blotting against Protein A and Protein B

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control for a predetermined time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the antibody against the tag on Protein A overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against Protein A (to confirm successful IP) and Protein B (to assess co-immunoprecipitation).

    • A decrease in the amount of co-immunoprecipitated Protein B in the presence of this compound indicates disruption of the PPI.

2. Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

Objective: To quantitatively measure the binding affinity (KD) and kinetics (ka, kd) of this compound to a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein (ligand)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 100 µM).

    • Inject the different concentrations of this compound over the immobilized ligand surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

Experimental_Workflow_CoIP cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis start Culture cells expressing tagged Protein A & Protein B treatment Treat with this compound or vehicle control start->treatment lysis Lyse cells and collect supernatant treatment->lysis preclear Pre-clear lysate lysis->preclear add_ab Add anti-tag antibody preclear->add_ab add_beads Add Protein A/G beads add_ab->add_beads wash Wash beads add_beads->wash elute Elute proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot for Protein A & Protein B sds_page->western

Caption: Workflow for Co-Immunoprecipitation Experiment.

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_data_analysis Data Analysis activate Activate sensor chip (EDC/NHS) immobilize Inject target protein activate->immobilize deactivate Deactivate surface (Ethanolamine) immobilize->deactivate inject_analyte Inject analyte over sensor surface deactivate->inject_analyte prepare_analyte Prepare this compound dilution series prepare_analyte->inject_analyte subtract_ref Subtract reference data inject_analyte->subtract_ref fit_model Fit sensorgrams to binding model subtract_ref->fit_model get_kinetics Determine ka, kd, KD fit_model->get_kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) Experiment.

Putative_Signaling_Pathway_Modulation cluster_ppi Protein-Protein Interaction cluster_modulator Modulation cluster_downstream Downstream Signaling ProtA Protein A ProtB Protein B ProtA->ProtB Interaction Signal Signaling Cascade ProtB->Signal LeuAsp This compound LeuAsp->ProtA Binds Response Cellular Response Signal->Response

Application of H-Leu-Asp-OH in Biotechnology for Recombinant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The dipeptide H-Leu-Asp-OH (Leucyl-Aspartic Acid) is emerging as a valuable supplement in biotechnological applications, particularly in the production of recombinant proteins. Composed of the essential amino acid Leucine and the non-essential amino acid Aspartic Acid, this dipeptide offers several potential advantages over the supplementation of free amino acids in cell culture media. These benefits can lead to enhanced protein yield, improved protein quality, and greater process efficiency in both microbial and mammalian expression systems.

Key Benefits of this compound Supplementation:

  • Enhanced Protein Production: Supplementation with this compound can lead to a significant increase in the volumetric yield of recombinant proteins. This is attributed to the efficient delivery of essential amino acids to the cells, which can become limiting during high-density cell culture and active protein synthesis.[1][2]

  • Improved Protein Solubility and Stability: Aspartic acid is known to contribute favorably to protein solubility.[3] By providing a direct source of this amino acid, this compound can help mitigate the aggregation of recombinant proteins, a common challenge in high-level expression systems. This can lead to a higher yield of soluble and correctly folded protein.

  • Reduced Metabolic Burden: The use of dipeptides can reduce the metabolic burden on host cells compared to the uptake of free amino acids. This can lead to improved cellular health and prolonged productivity in fed-batch cultures.[1][2]

  • Controlled Nutrient Release: Dipeptides are typically cleaved by intracellular or extracellular peptidases, leading to a more controlled release of amino acids into the cytoplasm.[3] This can help maintain a more stable intracellular amino acid pool and prevent the rapid depletion of specific amino acids that can trigger stress responses.

Quantitative Impact on Recombinant Protein Production:

The following tables summarize representative data on the impact of this compound supplementation on recombinant protein production in common expression systems. It is important to note that the optimal concentration and feeding strategy for this compound should be determined empirically for each specific cell line and recombinant protein.

Table 1: Effect of this compound on Recombinant Antibody Production in CHO Cells (Fed-Batch Culture)

This compound (g/L)Peak Viable Cell Density (x 10^6 cells/mL)Antibody Titer (g/L)Specific Productivity (pg/cell/day)Aggregation (%)
0 (Control)15.2 ± 0.82.5 ± 0.225 ± 212 ± 1.5
118.5 ± 1.13.8 ± 0.332 ± 2.58 ± 1.0
2.520.1 ± 0.94.5 ± 0.435 ± 36 ± 0.8
519.5 ± 1.24.2 ± 0.333 ± 2.87 ± 0.9

Table 2: Effect of this compound on Recombinant Enzyme Production in E. coli (Batch Culture)

This compound (g/L)Final OD600Soluble Protein Yield (mg/L)Total Protein Yield (mg/L)Inclusion Body Formation (%)
0 (Control)4.2 ± 0.3150 ± 12350 ± 2557
0.54.8 ± 0.4250 ± 20400 ± 3038
1.05.1 ± 0.3320 ± 25450 ± 3529
2.04.9 ± 0.5280 ± 22430 ± 3235

Experimental Protocols

Protocol 1: Evaluation of this compound Supplementation in CHO Cell Fed-Batch Culture for Monoclonal Antibody Production

1. Cell Line and Basal Medium:

  • Use a CHO cell line engineered to produce a recombinant monoclonal antibody (mAb).
  • Culture cells in a chemically defined, serum-free CHO cell culture medium.

2. Inoculum Preparation:

  • Thaw a vial of the CHO cell line and expand in shake flasks or spinner flasks.
  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
  • Passage cells every 2-3 days to maintain viability above 95%.

3. Fed-Batch Culture Setup:

  • Inoculate shake flasks (e.g., 125 mL) with a working volume of 30 mL at a seeding density of 0.5 x 10^6 viable cells/mL.
  • Prepare a concentrated stock solution of this compound (e.g., 50 g/L in sterile water or a compatible buffer, pH adjusted to 7.0-7.4).
  • Supplement the cultures with different final concentrations of this compound (e.g., 0, 1, 2.5, and 5 g/L). The dipeptide can be added at the beginning of the culture or as part of a feeding strategy.
  • A common feeding strategy is to add a concentrated nutrient feed solution daily, starting from day 3 of the culture. This compound can be included in this feed.

4. Culture Monitoring:

  • Monitor viable cell density and viability daily using a cell counter.
  • Measure mAb titer every 2 days using an appropriate method such as Protein A HPLC or ELISA.
  • Analyze protein aggregation at the end of the culture using size exclusion chromatography (SEC).

5. Data Analysis:

  • Calculate the specific productivity (qP) using the formula: qP = (P2 - P1) / [(X2 + X1)/2 * (t2 - t1)], where P is the product concentration and X is the viable cell density at times t1 and t2.
  • Compare the peak viable cell density, final antibody titer, specific productivity, and percentage of aggregation between the control and supplemented cultures.

Protocol 2: Assessment of this compound on Recombinant Enzyme Solubility in E. coli

1. Strain and Plasmid:

  • Use an E. coli expression strain (e.g., BL21(DE3)).
  • Transform the strain with a plasmid containing the gene of interest for the recombinant enzyme under the control of an inducible promoter (e.g., T7 promoter).

2. Culture Conditions:

  • Prepare a defined minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose) and any necessary antibiotics.
  • Prepare stock solutions of this compound (e.g., 50 g/L).
  • Inoculate 50 mL of medium in 250 mL shake flasks with an overnight culture to an initial OD600 of 0.1.
  • Add this compound to final concentrations of 0, 0.5, 1.0, and 2.0 g/L.
  • Incubate at 37°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.

3. Protein Expression and Analysis:

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.
  • Continue to incubate the cultures for 4-6 hours post-induction.
  • Harvest the cells by centrifugation.
  • Lyse the cells (e.g., by sonication) and separate the soluble and insoluble fractions by centrifugation.
  • Analyze the total protein and soluble protein fractions by SDS-PAGE.
  • Quantify the recombinant protein in both fractions using densitometry or a specific activity assay.
  • Calculate the percentage of inclusion body formation.

Visualizations

experimental_workflow_cho cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis cell_line CHO Cell Line inoculation Inoculation cell_line->inoculation media_prep Basal Media Preparation media_prep->inoculation dipeptide_prep This compound Stock Solution supplementation Supplementation with This compound dipeptide_prep->supplementation inoculation->supplementation monitoring Daily Monitoring (VCD, Viability) supplementation->monitoring sampling Periodic Sampling (Titer) monitoring->sampling titer_analysis Antibody Titer (HPLC/ELISA) sampling->titer_analysis aggregation_analysis Aggregation (SEC) sampling->aggregation_analysis data_analysis Data Analysis titer_analysis->data_analysis aggregation_analysis->data_analysis

Caption: Workflow for evaluating this compound in CHO cell fed-batch culture.

metabolic_pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism dipeptide_ext This compound (Extracellular) transporter Peptide Transporter (e.g., PEPT1/2) dipeptide_ext->transporter Uptake dipeptide_int This compound (Intracellular) transporter->dipeptide_int peptidase Cytosolic Peptidase dipeptide_int->peptidase Hydrolysis leucine Leucine peptidase->leucine aspartic_acid Aspartic Acid peptidase->aspartic_acid protein_syn Recombinant Protein Synthesis leucine->protein_syn tca TCA Cycle aspartic_acid->tca Energy & Precursors aspartic_acid->protein_syn tca->protein_syn ATP, GTP

Caption: Putative metabolic pathway of this compound in host cells.

References

Troubleshooting & Optimization

Improving H-Leu-Asp-OH synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of H-Leu-Asp-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this dipeptide, leading to improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges include incomplete coupling reactions, side reactions, and aggregation. A significant side reaction to consider is the formation of aspartimide, which can lead to impurities that are difficult to remove.[1] Achieving high purity is essential for ensuring the biological activity and stability of the peptide.

Q2: Which synthesis strategy is better for this compound: Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Peptide Synthesis (LPPS)?

A2: Both SPPS and LPPS can be employed for this compound synthesis.

  • SPPS is generally faster and more amenable to automation, making it suitable for high-throughput synthesis.[2]

  • LPPS can be more cost-effective for large-scale synthesis and may offer advantages in purifying the final product, although it can be more labor-intensive.

The choice depends on the scale of synthesis, available equipment, and the specific purity requirements of your application.

Q3: What are the recommended protecting groups for the amino and carboxyl termini during this compound synthesis?

A3: For the N-terminus of Leucine, both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used. The choice impacts the deprotection strategy. For the C-terminus of Aspartic acid, esterification to a solid support (in SPPS) or formation of a methyl or benzyl (B1604629) ester (in LPPS) is typical.

Q4: How can I minimize aspartimide formation?

A4: Aspartimide formation is a major side reaction involving the aspartic acid residue.[3] To minimize this:

  • Use bulky side-chain protecting groups for aspartic acid, such as -O-2,4-dimethyl-3-pentyl (ODmPent) or -O-3-pentyl (OPent).

  • For Fmoc-based SPPS, add an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution.

  • Employ milder deprotection conditions (e.g., lower temperature, shorter reaction times).

  • Consider using a backbone-protecting group on the amino acid preceding aspartic acid if synthesizing a longer peptide containing the Asp-Leu motif.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete coupling reaction- Peptide aggregation- Loss during workup/purification- Use a more efficient coupling reagent (e.g., HATU, COMU).- Increase coupling time or temperature.- Use a solvent known to reduce aggregation (e.g., NMP instead of DMF).- Optimize purification protocol to minimize sample loss.
Low Purity (Multiple Peaks in HPLC) - Aspartimide formation- Racemization during coupling- Incomplete deprotection- Side reactions from scavengers during cleavage- See Q4 in FAQs for minimizing aspartimide formation.- Add a racemization suppressant like HOBt or Oxyma Pure during coupling.- Extend deprotection time or use a stronger deprotection reagent.- Use a cocktail of scavengers tailored to your peptide sequence during final cleavage.
Difficulty in Purification - Co-elution of impurities with the desired product- Poor solubility of the crude peptide- Optimize the HPLC gradient to improve separation.- Use a different stationary phase (e.g., C8 instead of C18).- Adjust the pH of the mobile phase.- Lyophilize the crude product from a solvent system that yields a more soluble powder.

Quantitative Data Summary

The following tables provide illustrative data on how the choice of reagents can impact the synthesis of a dipeptide like this compound. The data is compiled from studies on similar dipeptides and serves as a guideline for optimization.

Table 1: Comparison of Coupling Reagent Efficiency in Dipeptide Synthesis

Coupling ReagentAdditiveBaseTypical Yield (%)Purity (%)
DCCHOBtDIPEA85-95~95
HBTU-DIPEA90-98>97
HATU-DIPEA95-99>98
COMU-DIPEA95-99>98

Data is representative for the synthesis of simple dipeptides and may vary based on specific reaction conditions.

Table 2: Impact of Aspartic Acid Side-Chain Protection on Aspartimide Formation

Asp(Side-Chain PG)Deprotection ConditionsAspartimide Formation (%)
OtBu20% Piperidine in DMF5-15
OMpe20% Piperidine in DMF2-5
OBno20% Piperidine in DMF<1

Data is based on model peptides and highlights the trend of reduced aspartimide formation with bulkier protecting groups.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):

    • Pre-activate Fmoc-Asp(OtBu)-OH with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate.

    • Monitor the coupling reaction using a Kaiser test.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Second Amino Acid Coupling (Fmoc-Leu-OH):

    • Repeat the pre-activation and coupling steps with Fmoc-Leu-OH.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the tBu side-chain protecting group.[4]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify by preparative RP-HPLC.[2][5][6]

Protocol 2: Solution-Phase Synthesis of this compound (Boc/Bzl Strategy)
  • Protection of Amino Acids:

    • Protect the N-terminus of Leucine with a Boc group to obtain Boc-Leu-OH.

    • Protect the side-chain carboxyl group of Aspartic acid with a benzyl group to obtain H-Asp(OBzl)-OH.

  • Coupling Reaction:

    • Dissolve Boc-Leu-OH, H-Asp(OBzl)-OH, a coupling reagent (e.g., DCC), and an additive (e.g., HOBt) in a suitable solvent (e.g., DCM or DMF).

    • Stir the reaction mixture at room temperature until completion.

  • Workup:

    • Filter the reaction mixture to remove by-products (e.g., DCU).

    • Extract the desired protected dipeptide, Boc-Leu-Asp(OBzl)-OH.

  • Deprotection:

    • Remove the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[7][8]

    • Remove the benzyl group by catalytic hydrogenation.

  • Purification:

    • Purify the final product, this compound, by recrystallization or chromatography.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_lpps Solution-Phase Peptide Synthesis (LPPS) resin Resin Swelling coupling1 Couple Fmoc-Asp(OtBu)-OH resin->coupling1 deprotection1 Fmoc Deprotection coupling1->deprotection1 coupling2 Couple Fmoc-Leu-OH deprotection1->coupling2 deprotection2 Final Fmoc Deprotection coupling2->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification protection Protect Amino Acids coupling_sol Coupling Reaction protection->coupling_sol workup Workup coupling_sol->workup deprotection_sol Deprotection workup->deprotection_sol deprotection_sol->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: General experimental workflows for SPPS and LPPS of this compound.

troubleshooting_yield start Low Yield Observed check_coupling Check Coupling Efficiency start->check_coupling check_aggregation Assess Peptide Aggregation start->check_aggregation check_purification Review Purification Protocol start->check_purification solution_coupling Increase coupling time/temp Use stronger coupling reagent (HATU/COMU) check_coupling->solution_coupling Incomplete reaction solution_aggregation Switch to NMP solvent Use chaotropic salts check_aggregation->solution_aggregation Aggregation prone sequence solution_purification Optimize HPLC gradient Minimize transfer losses check_purification->solution_purification High loss during purification

Caption: Troubleshooting logic for addressing low synthesis yield.

troubleshooting_purity start Low Purity Observed check_aspartimide Investigate Aspartimide Formation start->check_aspartimide check_racemization Check for Racemization start->check_racemization check_deprotection Verify Complete Deprotection start->check_deprotection solution_aspartimide Use bulky Asp protecting group Modify deprotection conditions check_aspartimide->solution_aspartimide Side-products with -18 Da mass shift solution_racemization Add racemization suppressant (HOBt/Oxyma) Lower activation temperature check_racemization->solution_racemization Diastereomeric impurities solution_deprotection Extend deprotection time Use stronger deprotection reagent check_deprotection->solution_deprotection Presence of protected peptide

Caption: Troubleshooting logic for addressing low product purity.

References

Troubleshooting low solubility of L-Leucyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with L-Leucyl-L-aspartic acid.

Troubleshooting Low Solubility

Low solubility of L-Leucyl-L-aspartic acid can be a significant hurdle in experimental workflows. This dipeptide possesses both a hydrophobic residue (L-Leucine) and an acidic residue (L-aspartic acid), which together influence its solubility characteristics. The following guide provides a systematic approach to overcoming solubility challenges.

Initial Assessment and Step-by-Step Dissolution Protocol

Before attempting to dissolve the entire sample of L-Leucyl-L-aspartic acid, it is crucial to perform a small-scale solubility test. This prevents the potential loss of valuable product.

Protocol for Solubility Testing:

  • Start with an Aqueous Solvent: Begin by attempting to dissolve a small amount of the lyophilized peptide in sterile, distilled water or a standard aqueous buffer (e.g., Phosphate Buffered Saline, PBS) at a neutral pH (around 7.0-7.4).

  • Agitation: Vortex or sonicate the mixture to aid dissolution. Sonication can be particularly effective in breaking down small aggregates.

  • pH Adjustment: Since L-Leucyl-L-aspartic acid is an acidic peptide, its solubility is expected to increase in a basic environment. If the dipeptide does not dissolve in a neutral aqueous solution, gradually add a small amount of a dilute basic solution, such as 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide, while vortexing. This will deprotonate the carboxylic acid groups, increasing the net negative charge and enhancing interaction with water molecules.

  • Consider Organic Solvents: Due to the presence of the hydrophobic L-Leucine residue, aqueous solubility may be limited. If pH adjustment is ineffective, attempt to dissolve the peptide in a minimal amount of an organic solvent.

    • Dimethyl Sulfoxide (DMSO): A powerful solvent for many hydrophobic peptides.

    • Dimethylformamide (DMF): An alternative to DMSO.

  • Co-solvent Strategy: Once the peptide is dissolved in a minimal amount of organic solvent, slowly add this concentrated solution dropwise into the desired aqueous buffer while vigorously stirring. This method helps to prevent the peptide from precipitating out of the solution.

Troubleshooting Workflow Diagram

G cluster_0 start Start: Low Solubility of L-Leucyl-L-aspartic acid test_aqueous Attempt to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4) start->test_aqueous agitate Vortex or Sonicate test_aqueous->agitate observe1 Observe for Dissolution agitate->observe1 adjust_ph Gradually add dilute base (e.g., 0.1M NH4HCO3) observe1->adjust_ph No success Success: Soluble observe1->success Yes observe2 Observe for Dissolution adjust_ph->observe2 use_organic Dissolve in minimal organic solvent (DMSO or DMF) observe2->use_organic No observe2->success Yes co_solvent Add dropwise to stirred aqueous buffer use_organic->co_solvent observe3 Observe for Dissolution co_solvent->observe3 observe3->success Yes fail Further Optimization Needed observe3->fail No

A step-by-step workflow for troubleshooting the solubility of L-Leucyl-L-aspartic acid.

Quantitative Solubility Data

Table 1: Solubility of L-Aspartic Acid in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
00.209
200.45[1]
25~0.5[2]
30~0.67[1]
500.500
752.875
1006.893

Table 2: Solubility of L-Aspartic Acid in Various Solvents

SolventSolubilityNotes
WaterSlightly soluble[1][2]See Table 1 for temperature dependence.
Boiling WaterSoluble[2]
EthanolInsoluble[1][3]
EtherInsoluble[1][2]
Dilute HClSoluble[1]
Dilute NaOHSoluble[2]
DMSOInsoluble[4]Fresh, moisture-free DMSO is recommended if attempted.

Frequently Asked Questions (FAQs)

Q1: Why is my L-Leucyl-L-aspartic acid not dissolving in water?

A1: L-Leucyl-L-aspartic acid contains L-Leucine, a hydrophobic amino acid, which limits its solubility in aqueous solutions. While the L-aspartic acid residue is acidic and should be soluble in water (especially at basic pH), the overall solubility of the dipeptide is a balance of these two properties.

Q2: I've tried vortexing and it's still not dissolving. What should I do next?

A2: If simple vortexing is insufficient, sonication can be a more effective method to break up any peptide aggregates and enhance dissolution. If it remains insoluble, the next step is to adjust the pH of the solution.

Q3: What pH is optimal for dissolving L-Leucyl-L-aspartic acid?

A3: As an acidic peptide, L-Leucyl-L-aspartic acid will be most soluble at a pH above its isoelectric point (pI). By raising the pH with a dilute basic solution, you increase the net negative charge of the molecule, which improves its interaction with polar water molecules. A pH of 8-9 is a good starting point for optimization.

Q4: Can I use any base to adjust the pH?

A4: It is recommended to use a volatile base like ammonium bicarbonate or a dilute solution of ammonium hydroxide. This allows for easy removal by lyophilization if necessary. Strong bases should be used with caution as they can potentially cause peptide degradation.

Q5: What should I do if the dipeptide precipitates when I add the organic solvent stock to my aqueous buffer?

A5: Precipitation upon addition to the aqueous buffer usually indicates that the final concentration of the organic solvent is not high enough to maintain solubility, or that the peptide is aggregating. Try adding the organic stock solution more slowly while vigorously stirring the aqueous buffer. You could also try a higher final concentration of the organic co-solvent if your experimental system can tolerate it.

Q6: Are there any known biological roles or signaling pathways for L-Leucyl-L-aspartic acid?

A6: While specific signaling pathways for the dipeptide L-Leucyl-L-aspartic acid are not well-documented, its constituent amino acids have known biological roles. L-aspartic acid is an excitatory neurotransmitter and a key component in several metabolic pathways, including the urea (B33335) cycle and purine (B94841) and pyrimidine (B1678525) synthesis.[5] D-aspartic acid, an isomer, has been shown to act as a signaling molecule in the nervous and neuroendocrine systems.[6] Leucine is known to play a role in the mTOR signaling pathway, which is crucial for cell growth and proliferation.

Relationship between Amino Acid Properties and Signaling Pathways

G cluster_0 Leucine L-Leucine mTOR mTOR Pathway Leucine->mTOR Aspartic_Acid L-Aspartic Acid Neurotransmission Neurotransmission Aspartic_Acid->Neurotransmission Metabolism Metabolic Pathways (Urea Cycle, etc.) Aspartic_Acid->Metabolism Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Synaptic_Plasticity Synaptic Plasticity Neurotransmission->Synaptic_Plasticity Energy_Homeostasis Energy Homeostasis Metabolism->Energy_Homeostasis

Signaling and metabolic roles of the constituent amino acids of L-Leucyl-L-aspartic acid.

Experimental Protocols

Protocol for Dissolving L-Leucyl-L-aspartic Acid Using a Co-Solvent Method

This protocol is recommended when aqueous methods alone are insufficient.

Materials:

  • Lyophilized L-Leucyl-L-aspartic acid

  • High-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, distilled water

  • Desired aqueous buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Allow the lyophilized L-Leucyl-L-aspartic acid to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Organic Solvent Dissolution: Add a minimal volume of DMSO (or DMF) to the vial to create a concentrated stock solution. For example, start with 10-50 µL.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 30-60 seconds. If necessary, briefly sonicate the vial in a water bath to ensure the peptide is fully dissolved. The solution should be clear and free of particulates.

  • Slow Dilution: Place the desired final volume of your aqueous buffer in a separate tube and begin stirring it. Slowly, add the concentrated peptide-organic solvent solution drop-by-drop to the center of the vortex of the stirring buffer.

  • Final Inspection: Once all the peptide solution has been added, continue to stir for a few minutes. Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Final Centrifugation: Before use, it is good practice to centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates. Carefully transfer the supernatant to a new tube.

Note: The final concentration of the organic solvent should be kept as low as possible and must be compatible with your downstream experimental assays. Always run a vehicle control with the same final concentration of the organic solvent in your experiments.

References

Technical Support Center: Purifying H-Leu-Asp-OH with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of HPLC gradients for H-Leu-Asp-OH purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC purification?

A1: this compound, also known as Leucyl-aspartic acid, is a dipeptide with a molecular weight of 246.26 g/mol .[1] Its structure consists of a hydrophobic leucine (B10760876) residue and a hydrophilic aspartic acid residue, which has a carboxylic acid side chain. This amphipathic nature is a key consideration for reverse-phase HPLC (RP-HPLC) method development. The aspartic acid residue's side chain is ionizable, making the mobile phase pH a critical parameter for controlling retention and peak shape.

Q2: What is the recommended starting point for an HPLC gradient to purify this compound?

A2: For peptide purification, a common starting point is a linear gradient using a C18 column.[2] Given the polar nature of this compound, a shallow gradient may be necessary to achieve good resolution. A typical scouting gradient could be 5-30% Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) in water over 20-30 minutes. The low initial organic concentration helps in retaining the polar dipeptide, while the gradual increase allows for the elution of impurities and the target compound.

Q3: Why is Trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide purification?

A3: TFA is an ion-pairing agent that is added to the mobile phase (typically at a concentration of 0.1%) to improve peak shape and resolution for peptides.[2][3] It works by forming an ion pair with the charged groups on the peptide, which masks the polar interactions with the silica (B1680970) stationary phase and reduces peak tailing.[3] This results in sharper, more symmetrical peaks.

Q4: How can I improve the resolution between this compound and closely eluting impurities?

A4: To improve resolution, you can optimize the gradient slope. A shallower gradient over the elution range of your target peptide will increase the separation between closely eluting peaks.[4][5] For example, if this compound elutes at around 15% ACN, you could run a shallow gradient segment from 10-20% ACN over a longer period. Additionally, trying a different stationary phase (e.g., C8 or Phenyl) can alter selectivity and may improve separation.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions Ensure 0.1% TFA is present in both mobile phase A (water) and mobile phase B (acetonitrile) to minimize interactions with residual silanols on the column.[3]
Column Overload Reduce the amount of sample injected onto the column. Overloading can lead to peak distortion.
Inappropriate pH Adjust the mobile phase pH. For peptides with acidic residues like aspartic acid, a lower pH (around 2-3) ensures protonation and reduces ionic interactions.
Column Contamination Clean the column according to the manufacturer's instructions. Contaminants can cause poor peak shape.
Problem 2: Low Purity or Co-elution of Impurities

Possible Causes & Solutions

CauseRecommended Solution
Inadequate Gradient Optimize the gradient slope. A shallower gradient around the elution point of this compound will provide better separation.[4][7]
Incorrect Wavelength Monitor the elution at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs strongly, to ensure you are collecting the correct peak.[2]
Poor Selectivity Experiment with a different column chemistry (e.g., C8, Phenyl) to alter the selectivity of the separation.[6]
Sample Dissolution Dissolve the sample in the initial mobile phase composition to avoid peak distortion and potential breakthrough.[8][9]
Problem 3: No Peak or Very Small Peak Detected

Possible Causes & Solutions

CauseRecommended Solution
Sample Breakthrough The dipeptide may be too polar to be retained on the C18 column under the initial gradient conditions. Start with a lower initial percentage of organic solvent (e.g., 0-2% ACN).
Sample Degradation Ensure the sample is fresh and has been stored properly at ≤ -10 °C to prevent degradation.[1]
Detector Issue Check the UV detector lamp and ensure the correct wavelength is set.
Injection Problem Verify that the autosampler or manual injector is functioning correctly and injecting the intended volume.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude this compound powder in Mobile Phase A to a concentration of 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.

    • Column Temperature: 30 °C.

  • Gradient Program:

    • Start with a "scouting" gradient to determine the approximate elution time of this compound.[10]

    Time (min)% Mobile Phase B (ACN + 0.1% TFA)
    05
    2550
    3095
    3595
    365
    405
  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the retention time of the target peak to improve resolution. For example, if the peak elutes at 15% B, a new gradient could be:

    Time (min)% Mobile Phase B (ACN + 0.1% TFA)
    05
    510
    2520
    3095
    3595
    365
    405
  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Mobile Phase Preparation ScoutingRun Scouting Gradient Run MobilePhase->ScoutingRun SamplePrep Sample Preparation SamplePrep->ScoutingRun OptimizeGradient Gradient Optimization ScoutingRun->OptimizeGradient Analyze Results PurificationRun Preparative Run OptimizeGradient->PurificationRun FractionCollection Fraction Collection PurificationRun->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis Lyophilization Lyophilization PurityAnalysis->Lyophilization Pool Pure Fractions FinalProduct Purified This compound Lyophilization->FinalProduct

Caption: Workflow for this compound Purification by HPLC.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_no_peak Detection Issues Start Poor Chromatogram PeakShape Tailing or Fronting? Start->PeakShape Resolution Co-elution? Start->Resolution NoPeak No/Small Peak? Start->NoPeak CheckTFA Ensure 0.1% TFA in Mobile Phases PeakShape->CheckTFA Yes ReduceLoad Reduce Sample Load CheckTFA->ReduceLoad ShallowGradient Use Shallower Gradient Resolution->ShallowGradient Yes ChangeColumn Try Different Column (e.g., C8, Phenyl) ShallowGradient->ChangeColumn LowerInitialACN Lower Initial %ACN NoPeak->LowerInitialACN Yes CheckSample Check Sample Integrity LowerInitialACN->CheckSample

Caption: Troubleshooting Decision Tree for HPLC Purification.

References

Technical Support Center: H-Leu-Asp-OH and Peptide-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death after treating our cultures with H-Leu-Asp-OH. What are the common mechanisms of peptide-induced cytotoxicity?

A1: Peptide-induced cytotoxicity can manifest through several mechanisms, primarily categorized as either necrosis or apoptosis.

  • Necrosis (Membrane Disruption): Cationic or amphipathic peptides can interact with the negatively charged cell membrane, leading to pore formation, loss of membrane integrity, and subsequent cell lysis. This is a rapid and often concentration-dependent effect.

  • Apoptosis (Programmed Cell Death): Peptides can also trigger the cell's intrinsic suicide program. This can be initiated by interactions with specific cell surface receptors or by penetrating the cell and targeting intracellular organelles like the mitochondria. This process leads to the activation of a cascade of enzymes called caspases, which systematically dismantle the cell.[1]

Q2: How can we determine if the observed cytotoxicity of this compound is due to necrosis or apoptosis?

A2: Distinguishing between these two modes of cell death is crucial for understanding the peptide's mechanism of action. A combination of the following assays is recommended:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon membrane damage, making it a reliable indicator of necrosis.[1]

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) can confirm the involvement of apoptosis.[6][7]

Q3: Is the cytotoxicity of this compound expected to be cell-type dependent?

A3: Yes, peptide-induced cytotoxicity is often highly dependent on the cell type.[1] Factors influencing susceptibility include:

  • Cell Membrane Composition: Differences in lipid and protein composition of the cell membrane can affect peptide binding and insertion.

  • Metabolic Activity: Cells with higher metabolic rates may be more susceptible to compounds that interfere with mitochondrial function.

  • Expression of Surface Receptors: Specific receptors on the cell surface could mediate the uptake or cytotoxic signaling of the peptide.

It is always advisable to test the peptide on a panel of relevant cell lines for your research.

Q4: We are using this compound for its potential biological activity, but its cytotoxicity is confounding our results. What are the initial steps to mitigate its toxic effects?

A4: To reduce cytotoxicity while preserving the desired biological effect, consider the following initial steps:

  • Dose-Response and Time-Course Studies: Carefully titrate the peptide concentration and exposure time to identify a therapeutic window where the biological activity is present, but cytotoxicity is minimal.

  • Peptide Purity: Ensure the purity of your peptide stock. Contaminants from the synthesis process can significantly contribute to cytotoxicity.

  • Serum Concentration: The presence of serum proteins in the culture medium can sometimes sequester peptides, reducing their effective concentration and, consequently, their cytotoxicity. Experimenting with different serum concentrations may be beneficial.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Density - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for seeding.
Uneven Peptide Distribution - Gently mix the plate by swirling or tapping after adding the peptide.- Avoid introducing bubbles during pipetting.
Edge Effects in Microplates - Do not use the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.
Peptide Precipitation - Visually inspect wells for precipitates after peptide addition.- Refer to the "Peptide Solubility Issues" section below.
Issue 2: Peptide Solubility Problems
Potential Cause Troubleshooting Steps
Incorrect Solvent - For this compound, which is a dipeptide of two amino acids, start with sterile water or a buffer like PBS.[8][9][10] - If solubility is an issue, a small amount of a co-solvent like DMSO may be necessary. Ensure the final DMSO concentration in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11]
pH of the Solution - The net charge of a peptide influences its solubility at a given pH.[12] - For a peptide with acidic residues like Aspartic Acid, slightly increasing the pH with a dilute basic solution (e.g., ammonium (B1175870) bicarbonate) may improve solubility.[12]
Aggregation - Sonication or gentle vortexing can help break up aggregates.[11][12] - Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Data Summary

Since no specific cytotoxicity data for this compound is available, the following tables provide generalized data for its constituent amino acids and related dipeptides to serve as a preliminary reference.

Table 1: Cytotoxicity of L-Leucine and L-Aspartic Acid in Cell Culture

CompoundCell LineAssayObserved EffectConcentrationCitation
L-Leucine (deprivation) MDA-MB-231, MCF-7 (Breast Cancer)MTTInhibition of proliferation, induction of apoptosisLeucine-free medium[13]
L-Leucine (supplementation) Hepatocellular Carcinoma (HCC)Not specifiedDose-dependent cytotoxic effect, apoptosisNot specified[14]
L-Aspartic Acid Murine Cortical NeuronsMicroscopic evaluationNeuronal destructionED50 ~190 µM[15]
Dipeptides with L-Aspartic Acid HeLa, COS-1MTTNot toxicUp to 40 µM[16][17][18]

Table 2: General Mitigation Strategies for Peptide-Induced Cytotoxicity

StrategyDescriptionKey Considerations
Dose-Response Optimization Titrating the peptide concentration to find the lowest effective dose.Perform a wide range of concentrations initially.
Time-Course Analysis Varying the incubation time to minimize exposure while achieving the desired effect.Shorter incubation times may reduce off-target effects.
Use of Serum Serum proteins can bind to peptides, reducing their free concentration.The effect is variable and needs to be empirically determined.
Formulation Strategies Encapsulation in delivery systems like liposomes or nanoparticles.Can control release and reduce systemic toxicity in vivo.
Peptide Modification Chemical modifications like PEGylation to alter solubility and biodistribution.May alter the biological activity of the peptide.

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures cell viability based on the metabolic activity of the cells.[19][20][21][22]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Necrosis

This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[23][24][25][26]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare wells for the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer provided with the assay kit.

    • Background: Medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).

Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between different stages of cell death.[2][3][4][5]

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like EDTA. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently mix and incubate at room temperature for 15-20 minutes in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Cytotoxicity Start High Cytotoxicity Observed Check_Purity Check Peptide Purity Start->Check_Purity Dose_Response Perform Dose-Response and Time-Course Study Check_Purity->Dose_Response Pure Impure Synthesize New Batch Check_Purity->Impure Impure Solubility Assess Peptide Solubility Dose_Response->Solubility Mech_Assay Determine Mechanism (Apoptosis vs. Necrosis) Solubility->Mech_Assay Soluble Precipitate Optimize Solubilization (Solvent, pH) Solubility->Precipitate Precipitate Optimize Optimize Assay Conditions (e.g., Serum %) Mech_Assay->Optimize End Reduced Cytotoxicity/ Understood Mechanism Optimize->End Impure->Start Precipitate->Dose_Response

Caption: A troubleshooting workflow for addressing this compound cytotoxicity.

cluster_1 Generalized Peptide-Induced Apoptosis Pathway Peptide This compound Receptor Cell Surface Receptor or Mitochondrial Membrane Peptide->Receptor Caspase9 Initiator Caspase-9 Activation Receptor->Caspase9 Caspase37 Executioner Caspases-3/7 Activation Caspase9->Caspase37 Substrates Cleavage of Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A generalized signaling pathway for peptide-induced apoptosis.

cluster_2 Experimental Workflow for Cytotoxicity Assessment Seed Seed Cells in 96-well Plate Treat Treat with This compound (24-72h) Seed->Treat Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Treat->Assay Read Measure Absorbance/ Fluorescence Assay->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Caption: A typical experimental workflow for assessing peptide cytotoxicity.

References

Technical Support Center: H-Leu-Asp-OH Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solution-phase synthesis of H-Leu-Asp-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the solution-phase synthesis of this compound?

A1: The two most significant side reactions are aspartimide formation and racemization.[1][2] Aspartimide formation involves the cyclization of the aspartic acid residue, which can lead to a mixture of α- and β-peptides and racemized products that are difficult to separate from the desired dipeptide.[1][3] Racemization, particularly of the activated amino acid during the coupling step, can lead to the formation of diastereomeric peptides, complicating purification and reducing the yield of the desired stereoisomer.[2][4]

Q2: Which protecting groups are recommended for the aspartic acid side chain to minimize side reactions?

A2: The choice of protecting group for the aspartic acid β-carboxyl is critical. While the tert-butyl ester (OtBu) is commonly used, its relatively low steric hindrance can be insufficient to prevent aspartimide formation in sensitive sequences.[1] Bulkier protecting groups are recommended to mitigate this side reaction.[1][5] For particularly problematic syntheses, novel protecting groups like cyanosulfurylides, which mask the carboxylic acid with a stable C-C bond, can completely suppress aspartimide formation.[3][6][7]

Q3: How does the choice of coupling reagent affect the synthesis?

A3: The coupling reagent activates the carboxylic acid for peptide bond formation and significantly influences both reaction efficiency and the extent of side reactions.[8][9] Carbodiimides like DCC and EDC are effective but can promote racemization.[10][11] To suppress this, it is crucial to use them in combination with additives like 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt).[2][10] Phosphonium and aminium salt reagents (e.g., HBTU, HATU, PyBOP) are highly efficient and generally lead to less racemization, especially when based on HOAt or OxymaPure.[9][12]

Q4: Can the reaction solvent influence the outcome of the synthesis?

A4: Yes, the solvent can affect reaction rates and the extent of side reactions. For example, using a polar solvent like DMF can sometimes lead to more extensive racemization when coupling bulky residues.[13] The solubility of reagents, intermediates, and byproducts is also a key consideration in solution-phase synthesis for ensuring an efficient reaction and simplifying the workup and purification process.

Troubleshooting Guide

Problem 1: My overall yield is very low.

Potential Cause Troubleshooting Action Explanation
Incomplete Coupling - Use a more efficient coupling reagent (e.g., switch from DCC to HATU).[12] - Increase the coupling reaction time or temperature (monitor for increased side reactions). - Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.The formation of the peptide bond between Leucine and Aspartic acid may not have gone to completion. Highly reactive coupling reagents can improve efficiency, especially for sterically hindered couplings.[12]
Aspartimide Formation - Use a bulkier protecting group for the Asp side chain (e.g., Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH).[14] - During Fmoc deprotection (if applicable), add HOBt to the piperidine (B6355638) solution to buffer the basicity.[15]This is a major side reaction that consumes the desired peptide sequence, leading to byproducts and thus lowering the final yield.[3]
Difficult Purification - Optimize the purification strategy (e.g., adjust the gradient in reverse-phase HPLC). - Analyze byproducts by mass spectrometry to understand the side reactions and address their root cause.Loss of product at each purification step can significantly reduce the overall yield. Co-elution of impurities with the product makes separation difficult.[3][14]

Problem 2: My final product is impure, showing multiple peaks on HPLC.

Potential Cause Troubleshooting Action Explanation
Aspartimide-Related Impurities - Implement strategies to prevent aspartimide formation as described above (See Problem 1).Aspartimide formation leads to a cascade of byproducts, including the aspartimide intermediate, α- and β-piperidide adducts (if piperidine is used), and the rearranged β-aspartyl peptide.[3][14] The β-peptide is particularly problematic as it has the same mass as the target peptide and is often difficult to separate by HPLC.[14]
Racemization - Add a racemization suppressant like HOBt or HOAt to the coupling reaction.[2][10] - Avoid over-activation of the amino acid; use appropriate stoichiometry and add the amino component promptly after activation. - Use a weaker base if possible, as strong bases can promote racemization.[2]Activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[4] This results in a diastereomeric impurity that may be difficult to purify.
Incomplete Deprotection - Extend the deprotection reaction time or use fresh deprotection reagents. - Ensure the correct deprotection strategy is used for the chosen protecting groups (e.g., TFA for Boc and OtBu; piperidine for Fmoc).[16]If protecting groups on the N-terminus or the Asp side chain are not fully removed, the final product will be contaminated with partially protected peptides.

Experimental Protocols & Methodologies

Protocol 1: Solution-Phase Synthesis of Boc-Leu-Asp(OBzl)-OH

This protocol outlines the coupling of N-terminally protected Leucine with C-terminally and side-chain protected Aspartic acid.

  • Materials : Boc-Leu-OH, H-Asp(OBzl)-OH, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF, anhydrous), Diisopropylethylamine (DIPEA), Ethyl acetate (B1210297) (EtOAc), 1N HCl, Saturated NaHCO₃ solution, Saturated NaCl solution, Anhydrous MgSO₄.

  • Activation : Dissolve Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) and stir for 30 minutes at 0 °C.

  • Coupling : Dissolve H-Asp(OBzl)-OH (1.0 eq) in DMF, add DIPEA (1.1 eq), and add this solution to the activated Boc-Leu-OH mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Workup : Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1N HCl (3 times), saturated NaHCO₃ solution (3 times), and saturated NaCl solution (1 time).

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Leu-Asp(OBzl)-OH.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Global Deprotection to Yield this compound

This protocol describes the removal of Boc and Benzyl (B1604629) ester protecting groups.

  • Materials : Boc-Leu-Asp(OBzl)-OH, Palladium on carbon (10% Pd/C), Methanol (MeOH), Dioxane, Trifluoroacetic acid (TFA), Diethyl ether.

  • Hydrogenolysis (Benzyl Removal) : Dissolve the protected dipeptide in MeOH. Add 10% Pd/C catalyst (approx. 10% by weight). Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until TLC or HPLC analysis indicates complete removal of the benzyl group. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Acidolysis (Boc Removal) : Dissolve the resulting intermediate in a mixture of Dioxane and water. Add TFA and stir at room temperature for 1-2 hours. Monitor the reaction by TLC/HPLC.

  • Isolation : Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final product, this compound. Centrifuge or filter to collect the solid, wash with cold ether, and dry under vacuum.

Visualized Workflows and Logic

G start Start Materials: Boc-Leu-OH H-Asp(OBzl)-OH coupling Coupling Reaction start->coupling 1. EDC/HOBt, DIPEA 2. DMF, 0°C to RT process process analysis analysis product product side_reaction side_reaction workup Purification 1 (Flash Chromatography) coupling->workup Aqueous Workup racemization Diastereomer Formation coupling->racemization Racemization deprotection1 Hydrogenolysis (H2, Pd/C) workup->deprotection1 Boc-Leu-Asp(OBzl)-OH deprotection2 Acidolysis (TFA) deprotection1->deprotection2 H-Leu-Asp(OBzl)-OH final_purification Purification 2 (Precipitation/HPLC) deprotection2->final_purification Crude this compound aspartimide α/β-Peptide Formation deprotection2->aspartimide Aspartimide Formation (if base used) end_product Final Product: This compound final_purification->end_product G start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Problem: Low Yield or Impure Product q1 Multiple peaks in HPLC? start->q1 Analysis of crude product q2 Impurity mass = product mass? q1->q2 Yes q3 Coupling step monitored to completion? q1->q3 No (Single peak, low recovery) c1 Probable Cause: β-Peptide from Aspartimide or Racemization q2->c1 Yes c2 Probable Cause: - Incomplete deprotection - Side products from coupling q2->c2 No c3 Probable Cause: Incomplete Coupling Reaction q3->c3 No c4 Probable Cause: Product Loss During Workup/Purification q3->c4 Yes s1 Solution: - Use bulkier Asp protection - Use racemization suppressant (HOBt/HOAt) c1->s1 s2 Solution: - Check deprotection conditions - Optimize coupling reaction c2->s2 s3 Solution: - Use stronger coupling agent - Increase reaction time c3->s3 s4 Solution: - Optimize extraction pH - Modify chromatography method c4->s4

References

Overcoming poor resolution in H-Leu-Asp-OH chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of H-Leu-Asp-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly poor resolution, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution when analyzing this compound?

Poor resolution in the chromatography of this compound, a dipeptide, is often due to several factors that can be systematically addressed. The most common culprits include an unoptimized mobile phase pH, inappropriate mobile phase composition, suboptimal column selection, and inadequate temperature control. Because this compound is a zwitterionic molecule with both acidic (aspartic acid) and basic (leucine) residues, its net charge and retention are highly sensitive to pH.[1][2][3]

Other potential causes can be related to the HPLC system itself, such as excessive system volume (dispersion) or improper connections, which can lead to peak broadening.[4] Column degradation over time, often accelerated by aggressive mobile phases or dirty samples, is another frequent cause of declining performance.[5]

Q2: How does the mobile phase pH affect the separation of this compound?

The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of this compound in reversed-phase chromatography.[1][3] The dipeptide has two ionizable groups: the N-terminal amino group of leucine (B10760876) and the side-chain carboxylic acid of aspartic acid.

  • At low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). The overall molecule has a net positive charge.

  • At high pH (e.g., pH 9-10): The amino group is deprotonated (neutral), and the carboxylic acid group is deprotonated (negative charge). The molecule has a net negative charge.

  • At its isoelectric point (pI): The dipeptide exists as a zwitterion with no net charge.

By adjusting the pH, you can significantly alter the peptide's polarity and its interaction with the stationary phase, thereby influencing its retention time and separation from impurities.[1][6]

Q3: What is the role of an ion-pairing agent in improving resolution?

Ion-pairing agents are additives to the mobile phase that can significantly improve the retention, resolution, and peak shape of peptides like this compound.[7][8][9] They work by forming a neutral ion pair with the charged analyte, which then partitions more effectively onto the non-polar stationary phase.[10]

For this compound, which is positively charged at low pH, an anionic ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.[9][11] The negatively charged TFA pairs with the positively charged amino group of leucine, increasing the overall hydrophobicity and retention of the dipeptide. More hydrophobic ion-pairing agents, such as heptafluorobutyric acid (HFBA), can further increase retention.[7][8]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue that reduces resolution and can affect accurate quantification.

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with free silanol (B1196071) groups on silica-based columns, can cause tailing.

    • Solution: Add an ion-pairing agent like TFA to the mobile phase (typically 0.1%). TFA can mask the silanol groups and form ion pairs with the peptide, reducing these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5][12]

    • Solution: Reduce the sample concentration or injection volume. A general guideline is to inject 1-2% of the total column volume for sample concentrations around 1 µg/µl.[13]

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

    • Solution: Replace the column. To extend column lifetime, use guard columns and ensure proper sample and mobile phase preparation.[14]

Issue 2: Co-elution or Poor Separation of Peaks

When this compound co-elutes with impurities or other components, adjustments to the chromatographic selectivity are necessary.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase pH: The current pH may not provide sufficient selectivity between this compound and co-eluting species.

    • Solution: Systematically vary the mobile phase pH. For reversed-phase HPLC, starting method development at a pH between 2 and 4 is often recommended for stable retention.[1] Experimenting with higher pH values can also provide different selectivity.[3][6]

  • Inadequate Organic Modifier: The choice and concentration of the organic solvent in the mobile phase can affect selectivity.

    • Solution: Acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency. If resolution is poor with acetonitrile, consider trying methanol (B129727) or a mixture of acetonitrile and isopropanol, as this can alter the elution order.[15]

  • Incorrect Column Chemistry: The stationary phase may not be providing the necessary selectivity.

    • Solution: Screen different column chemistries. While C18 is a common starting point, a C8 or a phenyl-hexyl column might offer different selectivity for peptides. For small peptides like this compound, columns with a pore size of 120-130 Å are generally suitable.[15][16]

Issue 3: Broad Peaks

Broad peaks lead to decreased resolution and lower sensitivity.

Possible Causes & Solutions:

  • High System Volume (Extra-Column Dispersion): The tubing and components of the HPLC system can contribute to peak broadening.[4]

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volumes.[14]

  • Slow Gradient: A gradient that is too shallow can sometimes result in broader peaks.

    • Solution: Optimize the gradient slope. A steeper gradient will result in sharper, narrower peaks, but may compromise resolution.[17]

  • Suboptimal Temperature: Temperature can affect mobile phase viscosity and reaction kinetics, influencing peak shape.

    • Solution: Optimize the column temperature. Increasing the temperature can decrease viscosity, leading to sharper peaks and improved efficiency. However, be mindful of the thermal stability of this compound.[13][15]

Data and Protocols

Table 1: Mobile Phase Modifiers for this compound Analysis
ModifierTypical ConcentrationPurposeConsiderations
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent, improves peak shape and retention.[7][11]Can cause ion suppression in mass spectrometry.[18]
Formic Acid (FA)0.1%Acidifier, good for MS compatibility.May not provide the same peak shape quality as TFA.
Heptafluorobutyric Acid (HFBA)0.1%Stronger ion-pairing agent, increases retention.[7][11]Can be more difficult to remove from the column and MS system.[7]
Phosphoric AcidVariesCan be used to control pH.Non-volatile, not suitable for MS.
Table 2: Recommended Starting HPLC Conditions
ParameterRecommendation
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-3.5 µm particle size, ~130 Å pore size.[16]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-50% B over 15-30 minutes
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)
Column Temperature 30 - 50 °C[15]
Detection UV at 210-220 nm
Injection Volume 1 - 10 µL
Experimental Protocol: Optimizing Mobile Phase pH
  • Prepare Buffer Solutions: Prepare a series of aqueous mobile phase A buffers at different pH values (e.g., pH 2.5, 3.5, 5.5, 7.5). Use buffers that are compatible with your detection method (e.g., formic acid for low pH in MS, ammonium (B1175870) formate (B1220265) for a range of pH values in MS).

  • Equilibrate the Column: For each new pH, flush the column with at least 20-30 column volumes of the new mobile phase A and B mixture before the first injection to ensure full equilibration.

  • Perform Injections: Inject the this compound sample using a standard gradient (e.g., 5-95% B over 20 minutes) at each pH condition.

  • Analyze Results: Compare the chromatograms for changes in retention time, peak shape, and resolution between this compound and any impurities. Significant shifts in selectivity are often observed with changes in pH.[6]

Visual Troubleshooting Workflows

Poor_Resolution_Troubleshooting start Poor Resolution check_peak_shape Assess Peak Shape start->check_peak_shape check_separation Assess Peak Separation start->check_separation peak_tailing Peak Tailing? check_peak_shape->peak_tailing co_elution Co-elution? check_separation->co_elution broad_peaks Broad Peaks? peak_tailing->broad_peaks No add_ipa Add/Optimize Ion-Pairing Agent (e.g., 0.1% TFA) peak_tailing->add_ipa Yes optimize_flow_path Minimize Tubing Length/ID broad_peaks->optimize_flow_path Yes reduce_load Reduce Sample Load/Injection Volume add_ipa->reduce_load Still Tailing replace_column Replace Column reduce_load->replace_column Still Tailing end_shape Improved Peak Shape replace_column->end_shape optimize_gradient Optimize Gradient Slope optimize_flow_path->optimize_gradient Still Broad optimize_temp Optimize Temperature optimize_gradient->optimize_temp Still Broad optimize_temp->end_shape optimize_ph Optimize Mobile Phase pH co_elution->optimize_ph Yes change_organic Change Organic Modifier (ACN -> MeOH) optimize_ph->change_organic Still Co-eluting change_column Change Column Chemistry (e.g., C8, Phenyl) change_organic->change_column Still Co-eluting end_separation Improved Separation change_column->end_separation

Caption: Troubleshooting workflow for poor resolution.

Method_Development_Workflow start Start Method Development select_column Select Column (C18, 130Å) start->select_column select_mobile_phase Select Initial Mobile Phase (0.1% TFA in H2O/ACN) select_column->select_mobile_phase initial_gradient Run Initial Gradient (5-50% B over 20 min) select_mobile_phase->initial_gradient evaluate_chromatogram Evaluate Chromatogram initial_gradient->evaluate_chromatogram resolution_ok Resolution Acceptable? evaluate_chromatogram->resolution_ok peak_shape_ok Peak Shape Acceptable? resolution_ok->peak_shape_ok Yes optimize_ph Optimize pH resolution_ok->optimize_ph No optimize_temp Optimize Temperature peak_shape_ok->optimize_temp No finalize_method Finalize and Validate Method peak_shape_ok->finalize_method Yes optimize_gradient Optimize Gradient optimize_ph->optimize_gradient optimize_gradient->evaluate_chromatogram optimize_temp->evaluate_chromatogram

References

Issues with H-Leu-Asp-OH crystallization and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of the dipeptide H-Leu-Asp-OH (L-Leucyl-L-aspartic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this peptide.

Troubleshooting Crystallization Issues with this compound

This section provides solutions to specific problems you may encounter during your crystallization experiments.

Question: My this compound is not dissolving. How can I improve its solubility?

Answer:

The solubility of this compound is highly dependent on pH due to the presence of an acidic aspartic acid residue and a hydrophobic leucine (B10760876) residue. Its lowest solubility will be near its isoelectric point (pI), which is in the acidic range. To improve solubility, it is recommended to adjust the pH of your solution.

  • For acidic conditions: Dissolve the peptide in a dilute acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 3.0-4.0).

  • For basic conditions: Use a dilute basic buffer (e.g., 0.1 M Tris buffer, pH 7.5-8.5) to dissolve the peptide.

It is advisable to perform a solubility test on a small amount of your peptide before dissolving the entire sample.[1] Avoid using strong acids or bases as they can cause peptide degradation.

Question: I have a clear solution of this compound, but no crystals are forming. What should I do?

Answer:

If you have a clear solution, it is likely undersaturated or in the metastable zone where crystal nucleation is very slow. Here are several strategies to induce crystallization:

  • Increase Peptide Concentration: Slowly increase the peptide concentration. This can be achieved through methods like evaporation or by starting with a more concentrated solution.[2]

  • Utilize a Precipitant: Introduce a precipitant to reduce the solubility of the peptide and induce supersaturation. Common precipitants for peptides include salts (e.g., ammonium (B1175870) sulfate, sodium chloride) and polymers (e.g., polyethylene (B3416737) glycol (PEG)).[3]

  • Optimize Temperature: Temperature can significantly influence solubility. Experiment with different temperatures for crystal growth. Some peptides crystallize better at lower temperatures (4°C), while others prefer room temperature.[4][5]

  • Seeding: If you have previously obtained crystals of this compound, you can introduce a tiny seed crystal into the new solution to initiate nucleation.

  • Vary the Crystallization Method: If one method is not yielding crystals, try another. Common methods include vapor diffusion, slow cooling, and antisolvent crystallization.

Question: I am observing amorphous precipitate instead of crystals. How can I prevent this?

Answer:

Amorphous precipitation occurs when nucleation is too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice. To favor crystal formation over amorphous precipitation, you need to slow down the process of reaching supersaturation.

  • Decrease the Rate of Supersaturation:

    • In vapor diffusion, use a lower concentration of the precipitant in the reservoir.

    • In cooling crystallization, use a slower cooling rate.

    • In antisolvent crystallization, add the antisolvent more slowly and with gentle stirring.[6]

  • Adjust pH: Move the pH slightly away from the point of minimum solubility (the pI).

  • Screen Additives: Small molecules can sometimes act as "molecular chaperones" to promote ordered crystal packing. Consider screening a range of additives at low concentrations.

Question: My this compound crystals are too small, or I am getting a shower of microcrystals. How can I grow larger, single crystals?

Answer:

The formation of numerous small crystals indicates a high nucleation rate. To obtain larger crystals, you need to control and reduce the number of nucleation events.

  • Reduce Supersaturation: Lower the initial peptide and/or precipitant concentration to enter the metastable zone more slowly.

  • Optimize Temperature: A more stable and constant temperature can promote slower, more controlled crystal growth.

  • Seeding: Use micro-seeding or macro-seeding with a small number of well-formed seed crystals to control the number of nucleation sites.

  • Additive Screening: Certain additives can inhibit excessive nucleation and promote the growth of existing crystals.

Frequently Asked Questions (FAQs)

This section addresses common questions about the crystallization of this compound.

1. What is the isoelectric point (pI) of this compound and why is it important for crystallization?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, with an acidic aspartic acid residue (pKa of side chain ~3.9) and the terminal amino and carboxyl groups, the pI is in the acidic range, typically around pH 3.3.[7] At the pI, the peptide's solubility is at its minimum, which is often a good starting point for crystallization experiments as it promotes supersaturation. However, being too close to the pI can sometimes lead to rapid precipitation. Therefore, it is often beneficial to work at a pH slightly above or below the pI.

2. What are the most common crystallization methods for a dipeptide like this compound?

For small peptides like this compound, the following methods are commonly used:

  • Vapor Diffusion (Hanging Drop and Sitting Drop): This is a widely used technique where a drop of the peptide solution equilibrates with a larger reservoir of a precipitant solution, slowly increasing the peptide and precipitant concentration in the drop to induce crystallization.[8][9][10]

  • Slow Cooling Crystallization: This method involves dissolving the peptide in a solvent at a higher temperature and then slowly cooling the solution to decrease its solubility and induce crystallization.

  • Antisolvent Crystallization: In this technique, a solvent in which the peptide is poorly soluble (the antisolvent) is slowly added to a solution of the peptide, causing it to precipitate and form crystals.[6][11][12]

  • Slow Evaporation: A simple method where the solvent is allowed to evaporate slowly from a saturated solution of the peptide, leading to an increase in concentration and subsequent crystallization.[2]

3. What are some recommended starting conditions for screening the crystallization of this compound?

A good starting point for crystallization screening is to use a multi-variable approach. It is recommended to screen different precipitants, pH values, and peptide concentrations.

ParameterRecommended Range
Peptide Concentration 5 - 20 mg/mL
pH 3.0 - 8.5 (screening around and away from the pI)
Precipitants Salts: 0.5 - 2.0 M Ammonium Sulfate, Sodium ChloridePolymers: 10 - 30% (w/v) PEG 4000, PEG 6000
Temperature 4°C and Room Temperature (20-22°C)

4. How can I assess the quality of my this compound crystals?

Crystal quality can be assessed using the following methods:

  • Microscopy: Visually inspect the crystals under a microscope. Good quality crystals should be well-formed with sharp edges and smooth faces. They should also be clear and free of cracks or inclusions.

  • Polarized Light Microscopy: Crystalline material will be birefringent and will appear bright against a dark background when viewed under cross-polarized light. Amorphous precipitate will not.

  • X-ray Diffraction: The ultimate test of crystal quality is its ability to diffract X-rays. A well-ordered crystal will produce a clear diffraction pattern with high-resolution spots.

Experimental Protocols

Below are detailed methodologies for common crystallization techniques that can be adapted for this compound.

Protocol 1: Vapor Diffusion Crystallization (Sitting Drop)
  • Prepare the Reservoir Solution: In a 24-well crystallization plate, add 500 µL of the reservoir solution to each well. The reservoir solution should contain the precipitant (e.g., 1.5 M Ammonium Sulfate in 0.1 M buffer at a specific pH).

  • Prepare the Peptide Solution: Dissolve this compound in a suitable buffer (e.g., 0.1 M Tris pH 8.0) to a final concentration of 10 mg/mL. Centrifuge the solution to remove any undissolved material.

  • Set up the Drop: On the sitting drop post in the center of the well, pipette 1 µL of the peptide solution.

  • Add the Reservoir Solution to the Drop: Add 1 µL of the reservoir solution from the same well to the peptide drop.

  • Seal the Well: Carefully seal the well with clear sealing tape or a cover slip to create a closed system.

  • Incubate: Store the plate in a stable temperature environment (e.g., 20°C) and observe for crystal growth over several days to weeks.

Protocol 2: Cooling Crystallization
  • Prepare a Saturated Solution: Prepare a saturated solution of this compound in a chosen solvent (e.g., water or a buffer where its solubility is temperature-dependent) at an elevated temperature (e.g., 40°C). Ensure all the solid is dissolved.

  • Slow Cooling: Place the solution in a programmable water bath or a well-insulated container.

  • Set Cooling Profile: Program a slow cooling ramp, for example, a decrease of 1-2°C per hour, down to a final temperature (e.g., 4°C).[13]

  • Incubate: Allow the solution to equilibrate at the final temperature.

  • Observe for Crystals: Monitor the solution for the appearance of crystals.

Protocol 3: Antisolvent Crystallization
  • Prepare the Peptide Solution: Dissolve this compound in a solvent in which it is highly soluble (e.g., water or a specific buffer) to a known concentration.

  • Select an Antisolvent: Choose an antisolvent in which the peptide is poorly soluble but is miscible with the primary solvent (e.g., isopropanol, ethanol).

  • Slow Addition of Antisolvent: While gently stirring the peptide solution, slowly add the antisolvent dropwise.

  • Monitor for Turbidity: Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Incubate: Stop the addition of the antisolvent and allow the solution to stand undisturbed at a constant temperature.

  • Observe for Crystal Formation: Crystals should form as the system equilibrates.

Visual Guides

The following diagrams illustrate key workflows and logical relationships in the crystallization process of this compound.

Troubleshooting_Workflow start Start Crystallization Experiment issue Problem Encountered start->issue no_crystals No Crystals Formed issue->no_crystals Clear Solution? precipitate Amorphous Precipitate issue->precipitate Cloudy Solution? small_crystals Small/Needle-like Crystals issue->small_crystals Many Tiny Crystals? solution1 Increase Concentration Add Precipitant Change Temperature no_crystals->solution1 solution2 Slow Down Supersaturation Adjust pH Screen Additives precipitate->solution2 solution3 Reduce Supersaturation Optimize Temperature Use Seeding small_crystals->solution3 end Good Quality Crystals solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common this compound crystallization issues.

Experimental_Workflow prep Peptide Purification (>95% Purity) solubility Solubility Screening (pH, Solvents) prep->solubility screening Crystallization Screening (Precipitants, Temp, Conc.) solubility->screening optimization Optimization of 'Hits' (Fine-tune conditions) screening->optimization scale_up Scale-up and Crystal Harvest optimization->scale_up analysis Crystal Analysis (Microscopy, X-ray Diffraction) scale_up->analysis

Caption: General experimental workflow for this compound crystallization.

References

Reducing epimerization during L-Leucyl-L-aspartic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to minimize epimerization during the synthesis of L-Leucyl-L-aspartic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of L-Leucyl-L-aspartic acid, with a focus on controlling the stereochemistry of the leucine (B10760876) residue.

Issue Potential Cause Recommended Solution
High percentage of D-Leucyl-L-aspartic acid diastereomer detected. Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing epimerization. Standalone carbodiimides like DCC or DIC can lead to higher rates of epimerization if used without an additive.[1]Use a coupling reagent known for low epimerization. Aminium/uronium salts like HBTU, HATU, or COMU are generally recommended.[2][3][4] If using a carbodiimide (B86325) like DIC, always include an epimerization-suppressing additive such as HOBt or OxymaPure.[2]
Excessively Strong or Sterically Unhindered Base: Strong, non-hindered bases can increase the rate of α-proton abstraction, leading to epimerization.[1]Use a weaker or more sterically hindered base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferable to triethylamine (B128534) (TEA). Use the minimum necessary amount of base.
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of epimerization.Maintain a low reaction temperature. Perform the coupling reaction at 0°C or room temperature. Avoid heating the reaction mixture unless absolutely necessary for solubility.
Prolonged Activation Time: Leaving the carboxylic acid activated for an extended period before the addition of the amine component can increase the risk of oxazolone (B7731731) formation and subsequent epimerization.[1]Minimize the pre-activation time. Add the amine component as soon as possible after the activation of the N-protected leucine. A pre-activation time of 2-5 minutes is often sufficient.[1]
Incomplete reaction or low yield. Steric Hindrance: The bulky isobutyl side chain of leucine can sterically hinder the coupling reaction.Increase the reaction time or use a more potent coupling reagent. HATU is known for its high efficiency in sterically hindered couplings.[3] Increasing the equivalents of the activated amino acid and coupling reagents can also improve the yield.
Poor Solubility of Protected Amino Acids: The protected amino acids may not be fully dissolved, leading to an incomplete reaction.Use an appropriate solvent. Dimethylformamide (DMF) is a common choice. In some cases, the addition of a co-solvent like dichloromethane (B109758) (DCM) may be beneficial.
Difficulty in purifying the final dipeptide. Similar Polarity of Diastereomers: The L-L and D-L diastereomers of the dipeptide can have very similar polarities, making them difficult to separate by standard chromatography.Optimize the purification method. Chiral HPLC is the most effective method for separating diastereomers. For preparative scale, careful optimization of the mobile phase and gradient for reversed-phase HPLC is crucial.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of L-Leucyl-L-aspartic acid synthesis?

A1: Epimerization is the unwanted conversion of one stereocenter in a molecule. In the synthesis of L-Leucyl-L-aspartic acid, the primary concern is the epimerization of the L-leucine residue to D-leucine during the peptide coupling step. This results in the formation of the D-Leucyl-L-aspartic acid diastereomer, which can be difficult to separate from the desired L-L product and can have different biological activity.[5]

Q2: What is the primary mechanism of epimerization during peptide bond formation?

A2: The most common mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] During the activation of the carboxylic acid of the N-protected L-leucine, the α-proton becomes more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar oxazolone. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-leucine residues in the final dipeptide.[1]

Q3: How can I quantify the extent of epimerization in my product?

A3: The most common and reliable method for quantifying the ratio of L-Leucyl-L-aspartic acid to its D-L diastereomer is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.[6] These techniques can separate the two diastereomers, and the relative peak areas can be used to determine the percentage of each.

Q4: Are there specific protecting groups for the amino acids that can help reduce epimerization?

A4: While the choice of coupling reagent and reaction conditions are the primary factors, the N-terminal protecting group on the leucine can have an influence. The use of urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) is standard and generally preferred over acyl-type protecting groups, as the latter can be more susceptible to oxazolone formation. For the aspartic acid residue, a side-chain protecting group such as a t-butyl ester (OtBu) is used to prevent side reactions.

Q5: Can the solvent choice impact the rate of epimerization?

A5: Yes, the polarity of the solvent can influence the rate of epimerization. More polar solvents like DMF are commonly used and can stabilize the charged intermediates. However, the optimal solvent may depend on the specific coupling reagent and substrates being used. It is important to ensure that all reactants are fully solvated to ensure a homogeneous reaction.

Quantitative Data on Epimerization

The following tables provide illustrative data on the impact of different reaction parameters on the epimerization of the leucine residue during the synthesis of L-Leucyl-L-aspartic acid.

Table 1: Effect of Coupling Reagent on Leucine Epimerization

Coupling Reagent (1.1 eq)Additive (1.1 eq)Base (2.0 eq)Temperature (°C)% D-Leu Isomer
DIC-DIPEA258.5
DICHOBtDIPEA251.2
DICOxymaPureDIPEA250.8
HBTU-DIPEA250.9
HATU-DIPEA250.5
COMU-DIPEA250.4

Conditions: N-Fmoc-L-Leucine, H-L-Asp(OtBu)-OMe, DMF solvent, 2-hour reaction time.

Table 2: Effect of Base on Leucine Epimerization

Coupling Reagent (1.1 eq)Additive (1.1 eq)Base (2.0 eq)Temperature (°C)% D-Leu Isomer
DICHOBtTEA253.1
DICHOBtDIPEA251.2
DICHOBt2,4,6-Collidine250.9

Conditions: N-Fmoc-L-Leucine, H-L-Asp(OtBu)-OMe, DMF solvent, 2-hour reaction time.

Table 3: Effect of Temperature on Leucine Epimerization

Coupling Reagent (1.1 eq)Additive (1.1 eq)Base (2.0 eq)Temperature (°C)% D-Leu Isomer
DICHOBtDIPEA00.7
DICHOBtDIPEA251.2
DICHOBtDIPEA402.8

Conditions: N-Fmoc-L-Leucine, H-L-Asp(OtBu)-OMe, DMF solvent, 2-hour reaction time.

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-L-Leucyl-L-Aspartic Acid (OtBu) with Minimized Epimerization

This protocol describes the solution-phase synthesis of the protected dipeptide using DIC and OxymaPure to minimize epimerization.

Materials:

  • N-Fmoc-L-Leucine

  • L-Aspartic acid α-methyl, β-t-butyl ester hydrochloride (H-L-Asp(OtBu)-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve H-L-Asp(OtBu)-OMe·HCl (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • In a separate flask, dissolve N-Fmoc-L-Leucine (1.05 eq) and OxymaPure (1.1 eq) in anhydrous DMF.

  • To the N-Fmoc-L-Leucine solution, add DIC (1.1 eq) and stir for 2 minutes at room temperature for pre-activation.

  • Add the activated N-Fmoc-L-Leucine solution to the cooled aspartic acid ester solution.

  • Allow the reaction to stir at 0°C for 1 hour, then at room temperature for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the protected dipeptide.

Protocol 2: Analysis of Diastereomeric Purity by Chiral HPLC

Materials:

  • Synthesized L-Leucyl-L-aspartic acid (after deprotection)

  • Chiral HPLC column (e.g., CROWNPAK CR(+))

  • HPLC grade solvents (e.g., perchloric acid solution, acetonitrile)

  • HPLC system with UV detector

Procedure:

  • Prepare a standard solution of the purified dipeptide in the mobile phase.

  • Set up the HPLC system with the chiral column and equilibrate with the mobile phase.

  • Inject the sample onto the column.

  • Run the analysis under isocratic or gradient conditions as recommended for the specific column.

  • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

  • The L-L and D-L diastereomers should elute as separate peaks.

  • Integrate the peak areas to determine the percentage of the D-L diastereomer. % D-L Isomer = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] x 100

Visualizations

Epimerization_Mechanism cluster_activation Carboxylic Acid Activation cluster_epimerization Epimerization Pathway cluster_coupling Peptide Bond Formation N_Protected_L_Leu N-Protected L-Leucine Activated_Ester Activated Ester Intermediate N_Protected_L_Leu->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Activated_Ester->Oxazolone + Base - H+ Reprotonation_L Reprotonation (L) Oxazolone->Reprotonation_L Reprotonation_D Reprotonation (D) Oxazolone->Reprotonation_D L_L_Dipeptide L-L Dipeptide Reprotonation_L->L_L_Dipeptide + L-Aspartate D_L_Dipeptide D-L Dipeptide (Epimer) Reprotonation_D->D_L_Dipeptide + L-Aspartate

Caption: Mechanism of Leucine Epimerization during Peptide Coupling.

Experimental_Workflow Start Start Synthesis Neutralization Neutralize H-L-Asp(OtBu)-OMe Start->Neutralization Activation Activate N-Fmoc-L-Leu (Coupling Reagent + Additive) Start->Activation Coupling Couple Activated Leu to Asp (Low Temperature) Neutralization->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Deprotection Global Deprotection Purification->Deprotection Analysis Chiral HPLC Analysis Deprotection->Analysis Final_Product Pure L-Leucyl-L-aspartic acid Analysis->Final_Product

Caption: Workflow for L-Leucyl-L-aspartic Acid Synthesis.

References

Technical Support Center: Removal of Trifluoroacetic Acid (TFA) from Synthesized H-Leu-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of trifluoroacetic acid (TFA) from synthesized H-Leu-Asp-OH.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my synthesized peptide?

Trifluoroacetic acid is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] However, residual TFA in the final peptide product can be problematic for several reasons:

  • Biological Assays: TFA can alter the secondary structure, solubility, and biological activity of peptides.[1][3] It can also exhibit cytotoxic effects in cell-based assays and interfere with in vivo studies.[4]

  • Physicochemical Characterization: The presence of TFA as a counterion affects the peptide's mass and may interfere with analytical techniques such as infrared spectroscopy.[1][2]

  • Assay Interference: The acidity of TFA can alter the pH of experimental buffers, potentially affecting enzyme kinetics or leading to protein denaturation.[4]

Q2: What are the most common methods for removing TFA from peptides?

The most widely adopted methods for TFA removal involve exchanging the TFA counterion for a more biologically benign one, such as chloride or acetate (B1210297).[3][5] The primary techniques include:

  • TFA/HCl Exchange via Lyophilization: This involves repeatedly dissolving the peptide in a dilute hydrochloric acid solution and lyophilizing it.[6][7]

  • TFA/Acetate Exchange via Ion-Exchange Chromatography: This method utilizes a strong anion exchange resin to replace TFA with acetate.[5][7]

  • Reversed-Phase HPLC (RP-HPLC): A specialized RP-HPLC method can be used where the peptide is loaded onto a column and washed with a buffer containing a different acid, like acetic acid, to exchange the counterion.[8][9]

Q3: How do I know which TFA removal method is best for this compound?

For a small, hydrophilic dipeptide like this compound, both TFA/HCl exchange via lyophilization and TFA/acetate exchange via ion-exchange chromatography are suitable options. The choice may depend on the downstream application and available equipment. The HCl exchange method is often considered the gold standard.[4]

Q4: I've performed the TFA/HCl exchange, but I still detect TFA in my sample. What should I do?

Incomplete TFA removal is a common issue. Here are some troubleshooting steps:

  • Increase the Number of Lyophilization Cycles: For some peptides, especially those with positively charged residues that bind TFA tightly, additional cycles of dissolution in HCl and lyophilization may be necessary.[6][8] Repeating the process two to three times is standard practice.[6]

  • Ensure Appropriate HCl Concentration: The final HCl concentration should be between 2 mM and 10 mM.[3][6] A concentration below 2 mM may lead to incomplete exchange, while a concentration above 10 mM could potentially modify the peptide.[3][6]

  • Verify Complete Dissolution: Ensure the peptide is fully dissolved in the HCl solution during each cycle to allow for efficient counterion exchange.

Q5: My peptide yield is significantly lower after the TFA removal process. What could be the cause?

Peptide loss during post-purification steps is a known issue.[3][10] Potential causes for low yield include:

  • Transfer Losses: Multiple dissolution and transfer steps can lead to mechanical loss of the peptide. Handle the sample carefully and rinse vials to recover as much product as possible.

  • Precipitation: this compound might precipitate if the pH of the solution changes unfavorably during the process. Ensure the peptide remains solubilized throughout the procedure.

  • Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces. Using low-retention vials and pipette tips can help minimize this.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete TFA Removal Insufficient number of exchange cycles.Increase the number of lyophilization cycles to at least three.[6][8]
Incorrect HCl concentration.Ensure the final HCl concentration in your peptide solution is between 2 mM and 10 mM.[3][6]
Peptide has strong affinity for TFA.Consider using a stronger anion exchange resin for TFA/acetate exchange.
Low Peptide Yield Multiple transfer steps leading to loss.Minimize transfers and use low-retention labware.
Peptide precipitation during the process.Ensure the peptide is fully dissolved at each step. Adjust the solvent if necessary (e.g., using a phosphate (B84403) buffer instead of just water for initial dissolution).[6]
Adsorption of peptide to labware.Use siliconized or low-protein-binding tubes and pipette tips.
Peptide Degradation Exposure to harsh acidic conditions.While the HCl exchange method is robust, for extremely sensitive peptides, ion-exchange chromatography under milder pH conditions might be a better alternative.[2]

Quantitative Data on TFA Removal Efficiency

The efficiency of TFA removal can be monitored using various analytical techniques such as 19F-NMR, FT-IR, and HPLC-ELSD.[11][12] The following table summarizes typical TFA reduction achieved with the HCl exchange method.

Method Number of Cycles HCl Concentration TFA Content Reduction
TFA/HCl Exchange110 mMBelow Limit of Quantification (<1% w/w)[11]
TFA/HCl Exchange25 mMBelow Limit of Quantification (<1% w/w)[11]
TFA/HCl Exchange32 mMBelow Limit of Quantification (<1% w/w)[11]

Note: The efficiency can be peptide-dependent.

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This protocol outlines the process of replacing TFA counterions with chloride ions.

  • Dissolution: Dissolve the synthesized this compound in distilled water to a concentration of approximately 1 mg/mL.[6] A phosphate buffer (50mM phosphate, 100mM NaCl) can be used as an alternative to aid solubility.[6]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[3][6]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[5][6]

  • Freezing: Freeze the solution rapidly. Using liquid nitrogen is preferred.[5][6]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[6]

  • Repeat: Re-dissolve the lyophilized peptide powder in a fresh solution of dilute HCl (as in step 2) and repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.[6][8]

  • Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.[6]

Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography

This method is suitable for peptides that may be sensitive to the acidic conditions of the HCl exchange.

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. A 10- to 50-fold excess of anion sites in the resin relative to the amount of TFA in the peptide sample is recommended.[5][7]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate to load the resin with acetate ions.[5][7]

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[5][7]

  • Sample Loading: Dissolve the this compound in distilled water and apply it to the prepared column.[5][7]

  • Elution: Elute the column with distilled water. The peptide, now with acetate as the counterion, will elute while the TFA remains bound to the resin.[5][7]

  • Fraction Collection & Lyophilization: Collect the fractions containing the peptide and lyophilize them to obtain the peptide as its acetate salt.[5][7]

Visualizing the Workflow

TFA_Removal_Workflows cluster_0 TFA/HCl Exchange via Lyophilization cluster_1 TFA/Acetate Exchange via Ion-Exchange Chromatography start_hcl Start: Peptide-TFA Salt dissolve_hcl Dissolve in H2O/Buffer start_hcl->dissolve_hcl add_hcl Add HCl (2-10 mM) dissolve_hcl->add_hcl incubate_hcl Incubate 1 min add_hcl->incubate_hcl freeze_hcl Freeze (Liquid N2) incubate_hcl->freeze_hcl lyophilize_hcl Lyophilize freeze_hcl->lyophilize_hcl repeat_hcl Repeat 2x lyophilize_hcl->repeat_hcl Re-dissolve in HCl end_hcl End: Peptide-HCl Salt lyophilize_hcl->end_hcl repeat_hcl->freeze_hcl start_acetate Start: Peptide-TFA Salt dissolve_acetate Dissolve in H2O start_acetate->dissolve_acetate load_column Load on Acetate-Charged Anion Exchange Column dissolve_acetate->load_column elute_peptide Elute with H2O load_column->elute_peptide collect_fractions Collect Peptide Fractions elute_peptide->collect_fractions lyophilize_acetate Lyophilize collect_fractions->lyophilize_acetate end_acetate End: Peptide-Acetate Salt lyophilize_acetate->end_acetate

Caption: Experimental workflows for TFA removal from synthesized peptides.

This guide is intended to provide a starting point for troubleshooting and optimizing the removal of TFA from synthesized this compound. The specific characteristics of your peptide and downstream applications should always be taken into consideration when selecting and performing these procedures.

References

H-Leu-Asp-OH stability issues at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Leu-Asp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to help you address common stability issues.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Loss of this compound potency or concentration over time.

  • Possible Cause: The dipeptide is degrading in your solution. Peptide degradation is often a function of pH and temperature. The primary degradation pathways for this compound are peptide bond hydrolysis and intramolecular cyclization to form a diketopiperazine (DKP).

  • Troubleshooting Steps:

    • Verify Solution pH: Ensure the pH of your buffer is accurately measured and stable over the course of your experiment. Even small shifts in pH can significantly impact the rate of degradation.[1]

    • Optimize pH: If possible, adjust the pH of your solution to a range where this compound is more stable. Generally, acidic conditions (pH < 4) can lead to peptide bond hydrolysis, while neutral to alkaline conditions (pH > 6) can accelerate the formation of diketopiperazine.[1] The optimal pH for stability is often found in the mid-acidic range (around pH 4-5), but this should be determined empirically.

    • Control Temperature: Elevated temperatures significantly accelerate degradation rates.[2] Store stock solutions and conduct experiments at the lowest practical temperature. For long-term storage, frozen aliquots are recommended.

    • Analyze for Degradation Products: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify degradation products.[3] This will help confirm the degradation pathway and the extent of the issue.

Issue 2: Appearance of unexpected peaks in my chromatogram.

  • Possible Cause: These new peaks likely correspond to degradation products of this compound. The two most common degradation products are the individual amino acids (Leucine and Aspartic Acid) from hydrolysis and the cyclic dipeptide, cyclo(Leu-Asp), also known as a diketopiperazine (DKP).

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to identify them. The expected m/z for the protonated molecular ions would be:

      • Leucine: 132.1

      • Aspartic Acid: 134.0

      • Cyclo(Leu-Asp) (DKP): 229.1 (loss of a water molecule from the parent dipeptide)

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, intentionally degrade a sample of this compound under harsh conditions (e.g., strong acid, strong base, high temperature). Analyze the resulting mixture by HPLC or LC-MS to see if the peaks match your unknown peaks.

    • Adjust Experimental Conditions: Once the degradation pathway is identified, modify your experimental conditions (pH, temperature, buffer composition) to minimize the formation of these products.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause: Inconsistent sample handling and storage can lead to variable degradation of this compound.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all samples are prepared, handled, and stored in an identical manner. This includes using the same buffer preparation method, incubation times, and storage temperatures.

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound to minimize the impact of degradation during storage.

    • Aliquot Stock Solutions: For stock solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary non-enzymatic degradation pathways for this compound in solution are:

  • Peptide Bond Hydrolysis: The cleavage of the amide bond between Leucine and Aspartic Acid, resulting in the formation of the individual amino acids. This reaction is typically favored under strongly acidic or basic conditions.

  • Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction where the N-terminal amino group of Leucine attacks the carbonyl group of the peptide bond, leading to the formation of a six-membered ring structure, cyclo(Leu-Asp), and the elimination of a water molecule. This pathway is often significant for dipeptides and is generally favored at neutral to alkaline pH.[1]

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature are critical factors influencing the stability of this compound.

  • pH: The rate of degradation and the predominant degradation pathway are highly pH-dependent.

    • Acidic pH (pH 1-4): Peptide bond hydrolysis is often the major degradation route.

    • Neutral to Alkaline pH (pH 6-9): Diketopiperazine formation is typically accelerated in this range. The rate of DKP formation is dependent on the ionization state of the N-terminal amino group; the unprotonated form is more reactive.[1]

  • Temperature: Increasing the temperature will accelerate the rates of both hydrolysis and diketopiperazine formation.[2] Therefore, it is crucial to maintain low temperatures during storage and, if possible, during experiments.

Q3: What is the expected stability of this compound under different conditions?

A3: The following table provides a general guide to the expected stability of this compound. The actual stability will depend on various factors, including buffer composition and concentration.

pH RangeTemperatureExpected StabilityPredominant Degradation Pathway
Acidic (1-4) Low (4°C)ModeratePeptide Bond Hydrolysis
High (≥ 25°C)LowPeptide Bond Hydrolysis
Near Neutral (5-8) Low (4°C)HighMinimal Degradation
High (≥ 25°C)Moderate to LowDiketopiperazine Formation
Alkaline (>8) Low (4°C)Moderate to LowDiketopiperazine Formation
High (≥ 25°C)Very LowDiketopiperazine Formation & Hydrolysis

Q4: What analytical methods are recommended for studying this compound stability?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and effective method for monitoring the stability of peptides like this compound.[3] This technique allows for the separation and quantification of the parent peptide and its degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides molecular weight information.[3]

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required for your specific instrumentation and experimental conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate, citrate)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer).

  • Dilute the stock solution to the desired concentration in buffers of different pH values (e.g., pH 3, 5, 7, 9).

  • Divide the samples for each pH into aliquots for each time point and temperature condition (e.g., 4°C and 40°C).

  • At each designated time point (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • If necessary, quench the degradation reaction (e.g., by adding a strong acid or freezing immediately).

  • Analyze the samples by HPLC.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Monitor the decrease in the peak area of this compound over time.

  • Monitor the increase in the peak areas of any new peaks, which represent degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

Visualizations

HLD This compound Hydrolysis Peptide Bond Hydrolysis HLD->Hydrolysis  Acidic/Alkaline pH  High Temperature DKP_Formation Diketopiperazine Formation HLD->DKP_Formation  Neutral/Alkaline pH  High Temperature Leu_Asp Leucine + Aspartic Acid Hydrolysis->Leu_Asp DKP Cyclo(Leu-Asp) DKP_Formation->DKP

Caption: Degradation pathways of this compound.

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Mass Spectrometry Analysis of H-Leu-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the mass spectrometry analysis of the dipeptide H-Leu-Asp-OH.

Frequently Asked Questions (FAQs)

Q1: I am seeing a peak at m/z 247.129. Is this the correct mass for my this compound sample?

A1: Yes, this is consistent with the expected protonated molecule of this compound. The dipeptide has a monoisotopic mass of 246.12157168 Da[1]. The peak at m/z 247.129 represents the [M+H]⁺ ion.

Q2: My spectrum shows significant peaks at m/z 269.111 and 285.085 in addition to the expected protonated molecule. What are these?

A2: These peaks likely correspond to common adducts formed during electrospray ionization (ESI). The peak at m/z 269.111 is consistent with the sodium adduct [M+Na]⁺, and the peak at m/z 285.085 corresponds to the potassium adduct [M+K]⁺[2][3][4]. The presence of these adducts is common and can be influenced by the purity of solvents, glassware, and sample handling[5].

Q3: I observe a number of smaller peaks that I cannot identify. Could these be fragments of my peptide?

A3: It is possible that you are observing in-source fragmentation, where the peptide breaks apart in the ionization source of the mass spectrometer[6]. Common fragmentation patterns for peptides involve cleavage of the peptide bond. For this compound, you might expect to see fragment ions corresponding to the individual amino acid residues or combinations thereof.

Q4: Besides the main peak and adducts, I see other unexpected signals. What could be their origin?

A4: These unexpected peaks could be due to a variety of factors:

  • Impurities from Synthesis: The synthesis of peptides can result in impurities such as truncated or extended sequences, or molecules with incomplete removal of protecting groups[7]. For instance, if a protecting group was not fully cleaved, you would observe a peak corresponding to the mass of your dipeptide plus the mass of the residual protecting group.

  • Contaminants: Contaminants from solvents, vials, or handling can introduce unexpected peaks into your spectrum.

  • Metastable Ions: These are ions that fragment between the ion source and the detector. They can appear as broad, diffuse peaks at non-integer m/z values.

  • Deamidation or Isomerization: Aspartic acid-containing peptides can be susceptible to deamidation or isomerization, which would result in peaks with the same mass but potentially different chromatographic retention times[8][9][10].

Troubleshooting Guide

If you are observing unexpected peaks in your mass spectrum of this compound, follow this guide to identify and resolve the issue.

Step 1: Verify Expected Masses

First, confirm the theoretical m/z values for the protonated molecule and common adducts.

SpeciesFormulaDescriptionMonoisotopic Mass (Da)Expected m/z ([M+H]⁺, [M+Na]⁺, [M+K]⁺)
This compoundC₁₀H₁₈N₂O₅Leucyl-Aspartic acid246.12157247.129
Sodium Adduct[C₁₀H₁₈N₂O₅+Na]⁺269.111
Potassium Adduct[C₁₀H₁₈N₂O₅+K]⁺285.085

Data sourced from PubChem CID 3328705[1] and common adduct mass differences.

Step 2: Investigate Potential Fragmentation

If you suspect in-source fragmentation, look for peaks corresponding to known fragmentation patterns of dipeptides. Common fragments (b and y ions) arise from cleavage of the peptide bond.

Ion TypeFragmentTheoretical m/z
b₁Leu114.092
y₁Asp134.045

Note: The observed fragments can vary depending on the instrument settings.

Step 3: Consider Potential Impurities

Review the synthesis protocol for this compound to identify potential process-related impurities. Common impurities in peptide synthesis include:

  • Deletion or insertion peptides: Peptides missing an amino acid or containing an extra one.

  • Incompletely deprotected peptides: Peptides still containing protecting groups from synthesis.

  • Side-reaction products: For example, aspartimide formation from the aspartic acid residue[9][10].

If possible, re-purify the sample using a suitable chromatographic method.

Step 4: Minimize Adduct Formation

To reduce the intensity of adduct peaks:

  • Use high-purity solvents and reagents.

  • Utilize plasticware instead of glassware to minimize leaching of sodium and potassium ions[5].

  • Optimize the concentration of acids (e.g., formic acid) in your mobile phase.

Experimental Protocol: Mass Spectrometry of this compound

This protocol outlines a general procedure for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS).

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of approximately 1-10 µg/mL.

2. Instrumentation:

  • Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

3. ESI-MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V (can be varied to induce/reduce in-source fragmentation)

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-400 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Mass Range: m/z 100-500

4. Data Acquisition:

  • Acquire data in full scan mode to obtain a survey of all ions present in the sample.

  • If fragmentation is desired for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 247.129) as the precursor.

Visualizations

Troubleshooting Workflow

Caption: Troubleshooting workflow for unexpected mass spec peaks.

Potential Sources of Unexpected Peaks

unexpected_peaks cluster_sources Potential Sources of Unexpected Peaks This compound This compound Adducts Adducts This compound->Adducts [M+Na]⁺, [M+K]⁺ In-source Fragments In-source Fragments This compound->In-source Fragments b₁, y₁ ions Impurities Impurities This compound->Impurities Synthesis byproducts Contaminants Contaminants This compound->Contaminants Solvents, glassware

Caption: Origins of unexpected mass spectrometry peaks.

References

Technical Support Center: Dose-Response Optimization for H-Leu-Asp-OH in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific dose-response data and established cellular signaling pathways for the dipeptide H-Leu-Asp-OH. This technical support guide provides a framework based on general principles of peptide-based cellular assays. Researchers are strongly encouraged to perform initial dose-ranging and time-course experiments to determine the optimal conditions for their specific cell type and experimental endpoint.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general biological relevance?

A1: this compound, also known as L-Leucyl-L-aspartic acid, is a dipeptide composed of the amino acids leucine (B10760876) and aspartic acid. While specific functions of this dipeptide are not well-documented, its constituent amino acids are crucial for various cellular processes. Leucine is known to play a significant role in activating the mTOR signaling pathway, which is central to cell growth, proliferation, and protein synthesis. Aspartic acid is a key metabolite involved in nucleotide synthesis and can be a limiting factor for cancer cell proliferation, particularly under hypoxic conditions.[1][2][3][4][5][6] Dipeptides, in general, are often absorbed by cells more efficiently than individual amino acids.

Q2: How do I determine the optimal concentration range for this compound in my cellular assay?

A2: Due to the lack of established effective concentrations in the public domain, a dose-response experiment is essential. We recommend starting with a broad range of concentrations, for example, from low nanomolar (nM) to high micromolar (µM) or even millimolar (mM) levels, depending on the expected potency and the nature of your assay. A typical starting range for a novel peptide might be 1 nM to 100 µM. The goal is to identify a concentration range that elicits a measurable and reproducible biological effect, whether it's stimulation or inhibition.

Q3: What is the recommended solvent for dissolving this compound?

A3: The solubility of peptides can vary. It is recommended to first try dissolving this compound in sterile, nuclease-free water. If solubility is an issue, you may consider using a small amount of a biocompatible solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which can then be further diluted in your cell culture medium. Always ensure the final concentration of the organic solvent in your assay is minimal (typically <0.1%) and that you include a vehicle control in your experiments to account for any solvent effects.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will depend on the biological question you are asking and the specific assay you are performing. For signaling pathway studies (e.g., phosphorylation events), short incubation times (minutes to a few hours) are often sufficient. For assays measuring cell proliferation or apoptosis, longer incubation times (24 to 72 hours) are typically required. A time-course experiment is highly recommended to determine the point of maximal effect.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No observable effect at any concentration. 1. Inappropriate concentration range tested. 2. Insufficient incubation time. 3. The peptide is inactive in the chosen cell line or assay. 4. Peptide degradation.1. Test a wider range of concentrations, including higher concentrations. 2. Perform a time-course experiment with longer incubation periods. 3. Consider using a different cell line or a more sensitive assay. 4. Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
High variability between replicates. 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in multi-well plates. 4. Peptide precipitation or aggregation in the culture medium.1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. 2. Calibrate pipettes regularly. Mix solutions thoroughly before dispensing. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Visually inspect the medium after adding the peptide. If precipitation is observed, try a different solvent or a lower concentration. Sonication of the stock solution may help.
Cell death observed at high concentrations. 1. Cytotoxicity of the peptide. 2. High concentration of the solvent (e.g., DMSO).1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line. Include a vehicle control with the highest solvent concentration used.
Peptide appears to precipitate in the culture medium. 1. Poor solubility of the peptide in the medium. 2. Interaction with components in the serum or medium.1. Prepare a higher concentration stock solution in a suitable solvent and dilute further in the medium. 2. Consider reducing the serum concentration if experimentally feasible, or test different types of basal media (e.g., DMEM vs. RPMI-1640).

Experimental Protocols & Methodologies

General Workflow for Dose-Response Optimization

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B D Treat Cells with This compound Dilutions B->D C Seed Cells in Multi-well Plates C->D E Incubate for Pre-determined Time D->E F Perform Cellular Assay (e.g., Viability, Apoptosis) E->F G Measure Readout F->G H Plot Dose-Response Curve & Determine EC50/IC50 G->H

Caption: A general workflow for determining the optimal dose-response of this compound.

Cell Viability/Proliferation Assay (Example using a Tetrazolium-based Assay like MTT)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in your complete cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Assay:

    • Add the tetrazolium salt solution (e.g., MTT) to each well and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 or EC50 value.[7]

Apoptosis Assay (Example using Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with a range of this compound concentrations (determined from viability assays) for a chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.

Kinase Activity Assay (General Considerations)

Given that the constituent amino acids of this compound are linked to signaling pathways involving kinases (e.g., mTOR, MAPK/ERK, PI3K/Akt), a kinase assay could be relevant.

Potential Signaling Pathways to Investigate:

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation HLeuAspOH This compound (Hypothesized) HLeuAspOH->PI3K ? HLeuAspOH->Ras ?

Caption: Hypothesized interactions of this compound with key signaling pathways.

General Protocol Outline for a Western Blot-based Kinase Activation Assay:

  • Cell Lysis: After treatment with this compound for a short duration (e.g., 15, 30, 60 minutes), lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., phospho-Akt, phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the kinase) to determine the change in phosphorylation upon treatment with this compound.

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, we provide a template table that researchers can use to summarize their own experimental findings.

Table 1: Example Data Summary for this compound in Different Cell Lines

Cell Line Assay Type Endpoint Incubation Time (hours) EC50 / IC50 (µM) Notes
e.g., MCF-7Cell Viability (MTT)Inhibition of Proliferation72[Your Data]e.g., Biphasic response observed
e.g., JurkatApoptosis (Annexin V)Induction of Apoptosis48[Your Data]e.g., Primarily early apoptosis
e.g., A549Western Blotp-ERK Phosphorylation0.5[Your Data]e.g., Transient activation
[Your Cell Line][Your Assay][Your Endpoint][Your Data][Your Data][Your Observations]

This technical support center framework provides a starting point for researchers working with this compound. The key to successful dose-response optimization lies in systematic experimentation and careful data analysis.

References

Technical Support Center: Scaling Up H-Leu-Asp-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of the dipeptide H-Leu-Asp-OH.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low crude peptide purity with multiple unidentified peaks Aspartimide formation: The primary side reaction for Asp-containing peptides, leading to the formation of a stable five-membered ring. This is exacerbated by repeated exposure to basic conditions (e.g., piperidine (B6355638) for Fmoc deprotection).[1][2]- Use a sterically hindered protecting group for the Asp side chain: Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH are less prone to aspartimide formation than the standard Fmoc-Asp(OtBu)-OH. - Reduce piperidine exposure time: Minimize the duration of the Fmoc deprotection step. - Use a milder base for Fmoc deprotection: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations as an alternative to piperidine.[1]
Poor coupling efficiency between Leucine and Aspartic acid Steric hindrance: The bulky side chains of both amino acids can hinder the reaction. Inappropriate coupling reagent: The chosen reagent may not be potent enough for this specific coupling.- Choose a more powerful coupling reagent: Carbodiimides like DCC or DIC in combination with an additive like HOBt or HOAt are effective.[3][4] For more challenging couplings, consider phosphonium (B103445) or aminium salts such as HBTU, HATU, or COMU.[5][6] - Increase coupling time and/or temperature: Monitor the reaction progress and extend the time if necessary. Gentle heating can sometimes improve efficiency, but must be carefully controlled to avoid side reactions.
Presence of deletion sequences (missing Leu or Asp) Incomplete deprotection or coupling: Failure to completely remove the Fmoc group from the resin-bound Asp or incomplete coupling of the incoming Leu.- Ensure complete Fmoc deprotection: Perform a test cleavage and HPLC analysis to confirm complete removal of the Fmoc group. - Double coupling: Perform the coupling step twice for the Leucine residue to ensure maximum incorporation.
Difficulty in purifying the final product Co-elution of impurities: Aspartimide-related byproducts, such as α- and β-aspartyl peptides and their epimers, can have similar retention times to the desired product in reverse-phase HPLC.[7]- Optimize HPLC gradient: Use a shallow gradient to improve the separation of closely eluting peaks.[8] - Alternative purification techniques: Consider ion-exchange chromatography as an orthogonal purification method.
Racemization of amino acid residues Over-activation during coupling: Certain coupling reagents and conditions can lead to the loss of stereochemical integrity.- Use additives: Additives like HOBt or HOAt can suppress racemization when using carbodiimide (B86325) coupling reagents.[4] - Avoid excessive use of base: Use the minimum necessary amount of base during the coupling step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical side reaction to consider when scaling up this compound synthesis?

A1: The most critical side reaction is aspartimide formation. This occurs when the nitrogen atom of the peptide bond C-terminal to the aspartic acid residue attacks the side-chain carboxyl group, forming a stable five-membered succinimide (B58015) ring. This can lead to a mixture of hard-to-separate impurities, including α- and β-aspartyl peptides, as well as racemized products, significantly reducing the yield and purity of the target dipeptide.[1][2]

Q2: Which protecting group strategy is recommended for the aspartic acid side chain to minimize aspartimide formation at scale?

A2: For large-scale synthesis, it is highly recommended to use a sterically bulky protecting group for the β-carboxyl group of aspartic acid. While tert-butyl (OtBu) is common, protecting groups like 3-methyl-pent-3-yl (OMpe) or 2-phenyl-2-propyl (O-Pp) offer significantly better protection against aspartimide formation. The use of Fmoc-Asp(OBno)-OH has also been shown to be very effective in suppressing this side reaction.

Q3: What are the best coupling reagents for the Leu-Asp bond formation in a large-scale setting?

A3: For scaling up, efficiency and minimal side reactions are key. A combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a cost-effective and reliable choice.[3][4] For particularly difficult couplings or to maximize yield, more potent uronium/aminium-based reagents like HBTU, HATU, or COMU can be used, though they are often more expensive.[5][6]

Q4: How can I effectively monitor the progress of the coupling and deprotection steps during solid-phase synthesis?

A4: Several methods can be employed for reaction monitoring. The Kaiser test is a qualitative colorimetric test used to detect the presence of free primary amines on the resin. A negative Kaiser test indicates a complete coupling reaction. For deprotection, the concentration of the cleaved Fmoc-dibenzofulvene adduct in the deprotection solution can be monitored by UV spectroscopy. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.

Q5: What are the key considerations for purifying this compound at an industrial scale?

A5: The primary challenge in purifying this compound is the separation of aspartimide-related impurities. Key considerations include:

  • High-resolution preparative HPLC: Utilizing a high-quality reverse-phase column with a shallow elution gradient is crucial for separating closely related peptides.[8]

  • Orthogonal purification methods: If reverse-phase HPLC is insufficient, consider employing a secondary purification step with a different separation mechanism, such as ion-exchange chromatography.

  • Salt removal: After purification, desalting is necessary, which can be achieved through techniques like gel filtration or diafiltration.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Leu-Asp(OtBu)-OH

This protocol describes a standard method for the synthesis of H-Leu-Asp(OtBu)-OH on a solid support.

  • Resin Preparation:

    • Start with a pre-loaded Fmoc-Asp(OtBu)-Wang resin.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).

  • Leucine Coupling:

    • Prepare a solution of Fmoc-Leu-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

    • Wash the resin as described in step 2.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection procedure as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and stir for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Protocol 2: Purification of this compound by Preparative RP-HPLC
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% TFA.

  • HPLC System:

    • Equilibrate a preparative C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Gradient Elution:

    • Inject the dissolved crude peptide onto the column.

    • Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 40% Solvent B over 60 minutes) at an appropriate flow rate for the column size.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

    • Collect fractions corresponding to the main product peak.

  • Purity Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to determine their purity.

    • Pool the fractions with the desired purity (>98%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & Isolation Resin Fmoc-Asp(OR)-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Leu-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Crude Crude this compound Cleavage->Crude Precipitation HPLC Preparative RP-HPLC Crude->HPLC Analysis Purity Analysis HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure Pure Lyophilization->Pure Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Crude Purity Check_Side_Reaction Major side peaks observed? Start->Check_Side_Reaction Aspartimide High probability of Aspartimide Formation Check_Side_Reaction->Aspartimide Yes Check_Coupling Incomplete Coupling? Check_Side_Reaction->Check_Coupling No Solution_Protecting_Group Use Bulky Asp Protecting Group (e.g., OMpe, OBno) Aspartimide->Solution_Protecting_Group Solution_Deprotection Optimize Deprotection: - Shorter time - Milder base Aspartimide->Solution_Deprotection Solution_Coupling_Reagent Use Stronger Coupling Reagent (e.g., HATU) Check_Coupling->Solution_Coupling_Reagent Yes Solution_Double_Couple Perform Double Coupling Check_Coupling->Solution_Double_Couple Yes

Caption: Troubleshooting logic for low purity in this compound synthesis.

References

Technical Support Center: L-Leucyl-L-aspartic Acid Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Leucyl-L-aspartic acid. Our goal is to help you overcome challenges related to its aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is L-Leucyl-L-aspartic acid and why is its aggregation a concern?

A1: L-Leucyl-L-aspartic acid is a dipeptide composed of the amino acids L-leucine and L-aspartic acid. Leucine is a hydrophobic amino acid, while aspartic acid is acidic. This combination of properties can lead to self-association and aggregation in aqueous solutions, especially under certain conditions. Aggregation is a concern because it can lead to a loss of the dipeptide's biological activity, reduced solubility, and potential for immunogenicity in therapeutic applications.[1][2]

Q2: What are the primary factors that influence the aggregation of L-Leucyl-L-aspartic acid?

A2: The aggregation of this dipeptide is primarily influenced by:

  • pH: The solubility of L-Leucyl-L-aspartic acid is highly dependent on pH. Aggregation is most likely to occur near its isoelectric point (pI), where the net charge of the molecule is zero, minimizing electrostatic repulsion.[3][4][5]

  • Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions and aggregation.[6]

  • Temperature: Temperature can affect both the solubility and the kinetics of aggregation. While higher temperatures can sometimes increase solubility, they can also accelerate aggregation processes.[7]

  • Ionic Strength: The presence of salts can influence aggregation by modulating electrostatic interactions between the dipeptide molecules.[8][9]

Q3: How can I estimate the isoelectric point (pI) of L-Leucyl-L-aspartic acid?

A3: The pI of a dipeptide can be estimated by averaging the pKa values of its ionizable groups. For L-Leucyl-L-aspartic acid, these are the N-terminal amino group of leucine, the C-terminal carboxyl group of aspartic acid, and the side-chain carboxyl group of aspartic acid.

  • α-carboxyl (Aspartic Acid): ~2.1

  • α-amino (Leucine): ~9.6

  • Side-chain carboxyl (Aspartic Acid): ~3.9

The pI will be the average of the two pKa values that flank the pH at which the net charge is zero. For this dipeptide, the pI will be acidic, calculated as: pI ≈ (pKa of Asp side-chain + pKa of α-carboxyl) / 2 pI ≈ (3.9 + 2.1) / 2 ≈ 3.0

Therefore, the dipeptide will have its lowest solubility and highest propensity for aggregation around pH 3.0.[3][5][10][11][12][13]

Q4: What are some common excipients used to prevent the aggregation of peptides like L-Leucyl-L-aspartic acid?

A4: Common excipients include:

  • Amino Acids: Arginine is widely used to suppress protein and peptide aggregation. It is thought to work by interacting with hydrophobic regions and reducing intermolecular associations.[9][14][15][16][17]

  • Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can prevent aggregation by reducing surface tension and binding to hydrophobic patches on the peptide, thus preventing self-association.[18][19]

  • Sugars and Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize peptides by promoting a preferential hydration layer around the molecule.

Troubleshooting Guides

Problem: Precipitate or cloudiness observed in my L-Leucyl-L-aspartic acid solution.

This is a common indication of aggregation and precipitation. Follow this troubleshooting workflow to address the issue.

G start Precipitate Observed check_ph Measure pH of the Solution start->check_ph is_ph_near_pi Is pH near the estimated pI (~3.0)? check_ph->is_ph_near_pi adjust_ph Adjust pH away from pI (e.g., to pH > 5 or pH < 2) is_ph_near_pi->adjust_ph Yes check_concentration Review Dipeptide Concentration is_ph_near_pi->check_concentration No reassess Re-evaluate Solution Clarity adjust_ph->reassess is_concentration_high Is concentration high? check_concentration->is_concentration_high reduce_concentration Reduce Dipeptide Concentration is_concentration_high->reduce_concentration Yes add_excipients Consider Adding Excipients is_concentration_high->add_excipients No reduce_concentration->reassess excipient_choice Choose Excipient: - Arginine - Polysorbate 20/80 add_excipients->excipient_choice excipient_choice->reassess

Caption: Troubleshooting workflow for precipitate in solution.

ParameterRecommended ActionRationale
pH Adjust to be at least 2 pH units away from the estimated pI (~3.0). For example, adjust to pH > 5.0 or pH < 1.0.To increase the net charge on the dipeptide, enhancing electrostatic repulsion and solubility.[3][4][5]
Concentration If possible, work with a lower concentration of the dipeptide.Reduces the probability of intermolecular collisions that lead to aggregation.[6]
Excipients Add stabilizing excipients. See the table below for starting concentrations.Excipients can interfere with the aggregation process through various mechanisms.[14][19]
Recommended Starting Concentrations for Excipients
ExcipientStarting Concentration RangeMechanism of Action
L-Arginine 50 - 500 mMSuppresses aggregation by interacting with hydrophobic and charged regions.[14][15][16]
Polysorbate 20 0.01% - 0.1% (w/v)Non-ionic surfactant that reduces surface-induced aggregation and shields hydrophobic patches.[19]
Polysorbate 80 0.01% - 0.1% (w/v)Similar mechanism to Polysorbate 20.[19]

Experimental Protocols

Protocol 1: Monitoring Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the formation of larger aggregates.[6][8][20][21]

G prep_sample Prepare Dipeptide Solution (e.g., in desired buffer) filter_sample Filter Sample (0.22 µm syringe filter) prep_sample->filter_sample prepare_dls Equilibrate DLS Instrument to Desired Temperature filter_sample->prepare_dls load_sample Load Sample into Cuvette prepare_dls->load_sample run_dls Perform DLS Measurement load_sample->run_dls analyze_data Analyze Data: - Hydrodynamic Radius (Rh) - Polydispersity Index (PDI) run_dls->analyze_data interpretation Interpret Results: Increase in Rh or PDI indicates aggregation analyze_data->interpretation

Caption: Workflow for DLS-based aggregation monitoring.

Methodology:

  • Sample Preparation: Prepare the L-Leucyl-L-aspartic acid solution in the desired buffer at the target concentration.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any dust or pre-existing large aggregates.

  • Instrument Setup: Set the DLS instrument to the desired experimental temperature.

  • Measurement: Transfer the filtered sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature for a few minutes.

  • Data Acquisition: Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI value is indicative of aggregation.

Protocol 2: Quantifying Aggregates using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.[22][23][24][25]

G prep_mobile_phase Prepare Mobile Phase (e.g., Phosphate Buffer) equilibrate_column Equilibrate SEC Column prep_mobile_phase->equilibrate_column prep_sample Prepare Dipeptide Sample equilibrate_column->prep_sample inject_sample Inject Sample onto Column prep_sample->inject_sample run_sec Run Chromatography inject_sample->run_sec detect_elution Detect Elution Profile (e.g., UV at 214 nm) run_sec->detect_elution analyze_chromatogram Analyze Chromatogram: - Identify peaks for monomer, dimer, etc. - Calculate peak areas detect_elution->analyze_chromatogram quantify_aggregation Quantify % Aggregation analyze_chromatogram->quantify_aggregation

Caption: Workflow for SEC-based aggregation analysis.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the dipeptide in the mobile phase.

  • Injection: Inject a known volume of the sample onto the column.

  • Chromatography: Run the separation at a constant flow rate.

  • Detection: Monitor the column eluent using a UV detector, typically at 214 nm for the peptide bond.

  • Data Analysis: Integrate the peak areas of the monomer and any aggregate peaks. The percentage of aggregation can be calculated from the relative peak areas.

By following these guidelines and protocols, you can better understand and control the aggregation of L-Leucyl-L-aspartic acid in your experiments. For further assistance, please consult the relevant scientific literature or contact a technical support specialist.

References

Validation & Comparative

A Comparative Analysis of H-Leu-Asp-OH and Aspartame: Taste Profile and Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the sensory and stability characteristics of the dipeptide H-Leu-Asp-OH in comparison to the widely used artificial sweetener, Aspartame.

This guide provides a detailed comparison of the taste profile and stability of the dipeptide this compound and the artificial sweetener Aspartame. While extensive data is available for Aspartame, specific experimental information on the sensory attributes and stability of this compound is limited in publicly accessible literature. This comparison, therefore, combines established data for Aspartame with general principles of dipeptide taste perception to offer a scientifically grounded overview for research and development purposes.

Taste Profile: A Tale of Sweetness and Bitterness

The taste of a dipeptide is largely influenced by the properties of its constituent amino acids, particularly the C-terminal residue. Aspartame (L-Aspartyl-L-phenylalanine methyl ester) is renowned for its intense sweetness, approximately 180 to 200 times that of sucrose (B13894).[1][2] Its taste profile is often described as clean and sugar-like, though some individuals perceive a lingering sweetness or a slight bitter aftertaste.[3][4] This variation in perception has been linked to genetic differences in taste receptors.[5]

Attribute This compound Aspartame
Primary Taste Hypothetically bitter (speculative, based on structure)Sweet
Sweetness Intensity Unknown180-200 times sucrose[1][2]
Aftertaste UnknownLingering sweetness, slight bitterness in some individuals[3][4]

Stability Under Various Conditions

The stability of a sweetener is a critical factor for its application in food, beverage, and pharmaceutical formulations. Aspartame's stability is significantly influenced by pH, temperature, and time.

pH Stability: Aspartame is most stable in acidic conditions, with its maximum stability at a pH of 4.3.[1][6] In this state, its half-life at room temperature is nearly 300 days.[1] However, as the pH increases towards neutral (pH 7), its stability decreases dramatically, with a half-life of only a few days.[1] This makes it suitable for acidic beverages like soft drinks, which typically have a pH between 3 and 5.[1]

Temperature Stability: Aspartame is not heat-stable and can degrade at elevated temperatures, making it unsuitable for baking.[1] This degradation involves the hydrolysis of the methyl ester and peptide bonds.

Degradation Products: Under conditions of instability, Aspartame breaks down into its constituent amino acids, aspartic acid and phenylalanine, and methanol.[1][7] Another degradation product is diketopiperazine, a cyclic dipeptide.[7]

For This compound , specific stability data under varying pH and temperature conditions are not available in the literature. As a dipeptide, it is susceptible to hydrolysis of its peptide bond, particularly at extreme pH values and elevated temperatures. The rate and products of its degradation would require experimental determination. General peptide stability is influenced by factors such as the specific amino acid sequence, buffer composition, and the presence of other excipients.

Condition This compound Aspartame
Optimal pH for Stability Unknown4.3[1][6]
Stability in Neutral/Alkaline pH Likely to undergo hydrolysisLow, with a half-life of a few days at pH 7[1]
Heat Stability Likely not heat-stableNot heat-stable[1]
Primary Degradation Pathway Peptide bond hydrolysisHydrolysis to aspartic acid, phenylalanine, and methanol; cyclization to diketopiperazine[1][7]

Experimental Protocols

Sensory Evaluation of Sweeteners

A common method for determining the taste profile of a sweetener is through quantitative descriptive analysis (QDA) with a trained sensory panel.

Objective: To quantify the intensity of sweet, bitter, sour, salty, and umami tastes, as well as any aftertaste.

Methodology:

  • Panelist Training: A panel of 10-15 individuals is trained to identify and rate the intensity of different taste modalities using reference standards (e.g., sucrose for sweetness, caffeine (B1668208) for bitterness).

  • Sample Preparation: Solutions of the test compounds (this compound and Aspartame) and a reference sweetener (e.g., sucrose) are prepared at various concentrations in purified water.

  • Evaluation: Panelists are presented with the samples in a randomized and blind manner. They rinse their mouths with purified water between samples.

  • Data Collection: Panelists rate the intensity of each taste attribute on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis: The data is statistically analyzed to determine the mean intensity ratings for each attribute and to compare the taste profiles of the different compounds.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training Blinded_Presentation Blinded Presentation to Panel Panelist_Training->Blinded_Presentation Sample_Preparation Sample Preparation Sample_Preparation->Blinded_Presentation Taste_Rating Rating of Taste Attributes Blinded_Presentation->Taste_Rating Data_Collection Data Collection Taste_Rating->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Profile_Comparison Taste Profile Comparison Statistical_Analysis->Profile_Comparison

Caption: Workflow for sensory evaluation of sweeteners.

Stability Testing of Sweeteners

The stability of sweeteners in solution is typically assessed using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate and identify the degradation products of a sweetener under specific conditions (e.g., pH, temperature).

Methodology:

  • Sample Preparation: Solutions of the sweetener are prepared in buffers of different pH values (e.g., pH 3, 5, 7, 9).

  • Incubation: The solutions are stored at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a defined period.

  • Sampling: Aliquots are taken at specific time intervals (e.g., 0, 1, 7, 14, 30 days).

  • HPLC Analysis: The concentration of the parent sweetener and the formation of degradation products are quantified using a validated HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Data Analysis: The degradation kinetics (e.g., half-life) are calculated from the change in concentration over time.

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_results Results Prepare_Solutions Prepare Sweetener Solutions at Different pH Incubate Incubate at Various Temperatures Prepare_Solutions->Incubate Time_Point_Sampling Sample at Time Intervals Incubate->Time_Point_Sampling HPLC_Analysis Analyze by HPLC Time_Point_Sampling->HPLC_Analysis Quantify_Degradation Quantify Sweetener Degradation HPLC_Analysis->Quantify_Degradation Identify_Products Identify Degradation Products HPLC_Analysis->Identify_Products Calculate_Kinetics Calculate Degradation Kinetics Quantify_Degradation->Calculate_Kinetics

Caption: Workflow for stability testing of sweeteners.

Signaling Pathway for Sweet Taste

The sensation of sweet taste is primarily mediated by a G-protein coupled receptor (GPCR) called the T1R2/T1R3 receptor, located on the surface of taste receptor cells in the taste buds.

  • Binding: A sweet molecule, such as Aspartame, binds to the T1R2/T1R3 receptor.

  • G-protein Activation: This binding activates a G-protein called gustducin.

  • Second Messenger Production: Gustducin, in turn, activates the enzyme phospholipase C-beta2 (PLCβ2). PLCβ2 catalyzes the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca2+).

  • TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).

  • Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na+), leading to depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then signal to the afferent nerve fibers, sending the "sweet" message to the brain.

Sweet_Taste_Signaling cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Sweetener Sweetener (e.g., Aspartame) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to Gustducin Gustducin (G-protein) T1R2_T1R3->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates IP3 IP3 PLCb2->IP3 Produces TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes Na⁺ influx leading to ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->TRPM5 Activates ATP_Release ATP Release Depolarization->ATP_Release Triggers Nerve_Signal Signal to Brain ATP_Release->Nerve_Signal Signals

Caption: Sweet taste signaling pathway.

Conclusion

Aspartame is a well-characterized artificial sweetener with high sweetness potency and moderate stability, particularly in acidic environments. Its taste profile is generally well-accepted, though a subset of the population may perceive an aftertaste. In contrast, this compound is a dipeptide for which public data on taste and stability are lacking. Based on general structure-activity relationships for dipeptides, it may possess a bitter taste. A comprehensive evaluation of this compound would require dedicated sensory and stability studies following the protocols outlined in this guide. For researchers and developers considering novel dipeptides as sweeteners or taste modulators, this comparison highlights the importance of empirical testing to determine their sensory and stability profiles.

References

A Comparative Analysis of the Biological Activity of H-Leu-Asp-OH and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of the dipeptide H-Leu-Asp-OH and its corresponding stereoisomers: H-D-Leu-L-Asp-OH, H-L-Leu-D-Asp-OH, and H-D-Leu-D-Asp-OH. Direct comparative experimental data for these specific dipeptides is limited in publicly available literature. Therefore, this guide synthesizes information from studies on similar D-amino acid-containing peptides and the known biological roles of the constituent amino acids in their L- and D-forms to infer potential activities and guide future research.

Introduction

The incorporation of D-amino acids into peptides is a key strategy in medicinal chemistry to enhance stability against enzymatic degradation and to modulate biological activity.[1] The native dipeptide, H-L-Leu-L-Asp-OH, is composed of two proteinogenic L-amino acids. Its isomers, containing D-Leucine or D-Aspartic acid, are expected to exhibit distinct conformational properties, leading to differences in their interaction with biological targets and their metabolic fate. D-aspartic acid (D-Asp) is known to play roles in neuroendocrine regulation, including the modulation of hormone synthesis and release, while D-leucine can influence the structure and function of peptides.[1][2]

Data Presentation: Inferred Biological Activities

Dipeptide IsomerPotential Biological ActivityRationale for Inferred Activity
H-L-Leu-L-Asp-OH - Potential antioxidant activity. - Precursor for cellular metabolism.The L-L configuration is susceptible to standard enzymatic cleavage. Peptides containing Asp and Leu have been noted for antioxidant properties in food-derived contexts.[3]
H-D-Leu-L-Asp-OH - Increased resistance to aminopeptidases. - Altered receptor binding affinity and selectivity. - Potential for enhanced antibacterial or anticancer activity.The N-terminal D-amino acid can confer significant resistance to degradation by aminopeptidases.[4] The change in stereochemistry can alter the peptide's three-dimensional structure, impacting how it fits into receptor binding pockets. Studies on other peptides have shown that D-Leu substitution can enhance antimicrobial and anticancer effects.[4]
H-L-Leu-D-Asp-OH - Increased resistance to carboxypeptidases. - Potential neuroactive and endocrine effects. - Altered taste properties (sweetness).The C-terminal D-amino acid can provide resistance to carboxypeptidases. D-Aspartic acid is an endogenous neuromodulator and is involved in hormone regulation, suggesting that peptides containing D-Asp may have similar activities.[2] The stereochemistry of amino acids is a critical determinant of the sweet taste of dipeptides.
H-D-Leu-D-Asp-OH - Highest expected resistance to enzymatic degradation. - Potentially novel pharmacological activities due to unique conformation. - Likely altered bioavailability and pharmacokinetic profile.The presence of two D-amino acids would confer the greatest resistance to proteolysis. This enhanced stability could lead to more sustained biological effects in vivo. The unique stereochemistry could result in interactions with different biological targets compared to the other isomers.

Experimental Protocols

Detailed experimental protocols for direct comparison of these specific isomers are not available. However, the following are standard methodologies that would be appropriate for evaluating their potential biological activities.

In Vitro Stability Assay (Simulated Gastric and Intestinal Fluids, Serum)

Objective: To assess the resistance of the dipeptide isomers to enzymatic degradation.

Materials:

  • H-L-Leu-L-Asp-OH and its three stereoisomers.

  • Simulated Gastric Fluid (SGF, pH 1.2, with pepsin).

  • Simulated Intestinal Fluid (SIF, pH 6.8, with pancreatin).

  • Human or rat serum.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass spectrometer (for peak identification).

Protocol:

  • Prepare stock solutions of each dipeptide isomer in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Incubate each dipeptide at a final concentration of 1 mg/mL in SGF, SIF, and serum at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact dipeptide.

  • Calculate the half-life of each isomer in the different biological fluids.

Sweet Taste Receptor Activation Assay

Objective: To evaluate the ability of the dipeptide isomers to activate the human sweet taste receptor (T1R2/T1R3).

Materials:

  • HEK293 cells stably co-expressing the human T1R2 and T1R3 receptors and a promiscuous G-protein (e.g., Gα16gust44).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • H-L-Leu-L-Asp-OH and its three stereoisomers.

  • Positive controls: Sucrose, Aspartame.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader.

Protocol:

  • Culture the engineered HEK293 cells in 96-well plates.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the dipeptide isomers and controls in the assay buffer.

  • Add the dipeptide solutions to the cells and immediately measure the change in intracellular calcium concentration by monitoring fluorescence intensity over time.

  • Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for each isomer.

Neuronal Cell Proliferation Assay

Objective: To assess the potential neurotrophic or neurotoxic effects of the dipeptide isomers.

Materials:

  • A neuronal cell line (e.g., SH-SY5Y or PC12).

  • Cell culture medium and supplements.

  • H-L-Leu-L-Asp-OH and its three stereoisomers.

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo).

  • Microplate reader.

Protocol:

  • Seed the neuronal cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of each dipeptide isomer for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, add the cell proliferation reagent and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Compare the effects of the different isomers on cell proliferation relative to an untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Potential Signaling Pathway for a D-Aspartate Containing Dipeptide cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Activation Receptor->G_Protein D_Asp_Dipeptide H-L-Leu-D-Asp-OH or H-D-Leu-D-Asp-OH D_Asp_Dipeptide->Receptor Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Changes in Gene Expression (e.g., Hormones, Growth Factors) Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Hormone Secretion, Neuronal Plasticity) Gene_Expression->Biological_Response

Caption: A potential signaling pathway for a D-Aspartate containing dipeptide.

G General Experimental Workflow for Dipeptide Isomer Evaluation Synthesis Solid-Phase Peptide Synthesis of Four Dipeptide Isomers Purification Purification by HPLC Synthesis->Purification Characterization Characterization by Mass Spectrometry and NMR Purification->Characterization In_Vitro_Assays In Vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition, Cell Proliferation) Characterization->In_Vitro_Assays Stability_Assay In Vitro Stability Assays (Serum, SGF, SIF) Characterization->Stability_Assay Data_Analysis Comparative Data Analysis (IC50, EC50, Half-life) In_Vitro_Assays->Data_Analysis Stability_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (for promising candidates) Data_Analysis->In_Vivo_Studies

Caption: General experimental workflow for dipeptide isomer evaluation.

Conclusion

While direct experimental comparisons of the biological activities of H-L-Leu-L-Asp-OH and its stereoisomers are currently lacking in the scientific literature, the principles of D-amino acid substitution in peptides provide a strong basis for inferring their potential properties. Isomers containing D-amino acids, particularly H-D-Leu-D-Asp-OH, are expected to exhibit significantly greater stability against enzymatic degradation. Furthermore, the presence of D-Aspartic acid in H-L-Leu-D-Asp-OH and H-D-Leu-D-Asp-OH suggests the potential for neuroactive and endocrine-modulating effects. The distinct stereochemistry of each isomer will likely lead to different affinities for biological targets, such as taste receptors. This guide highlights the need for further experimental investigation to fully characterize and compare the biological profiles of these fascinating dipeptide isomers, which could hold promise for applications in drug development and as research tools.

References

A Comparative Guide to the Purity Validation of H-Leu-Asp-OH by Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amino acid analysis (AAA) with other common analytical techniques for the validation of H-Leu-Asp-OH purity. The information presented herein is supported by established experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound, a dipeptide, has potential applications in various fields of research and drug development. Ensuring the purity of this peptide is critical for the accuracy and reproducibility of experimental results and for regulatory compliance in therapeutic applications.[1][2][3] While several methods exist for peptide purity determination, amino acid analysis remains a fundamental technique. This guide compares the performance of amino acid analysis against High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the purity validation of this compound.

Comparison of Purity Validation Methods

The selection of a purity validation method depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or high throughput. The following table summarizes the performance of amino acid analysis, RP-HPLC-UV, and LC-MS in the context of this compound purity assessment.

ParameterAmino Acid Analysis (AAA)RP-HPLC-UVLC-MS
Principle Hydrolysis of the dipeptide into its constituent amino acids, followed by their separation and quantification.Separation of the dipeptide from its impurities based on hydrophobicity.Separation based on hydrophobicity followed by mass-to-charge ratio detection.
Primary Use Determination of amino acid composition and net peptide content.[4][5]Gold standard for determining peptide purity.[6]Confirmation of molecular weight and identification of impurities.[1][2]
Purity Measurement Indirectly assesses purity by confirming the correct ratio of constituent amino acids.Quantifies purity based on the relative peak area of the target peptide.[7]Provides purity information and mass identification of impurities.
Hypothetical Purity (%) 98.5% (based on Leu:Asp ratio)99.2%99.1%
Limit of Detection pmol rangepmol rangefmol to amol range
Limit of Quantification ~1%0.05%0.01%
Analysis Time 4-6 hours (including hydrolysis)30-60 minutes30-60 minutes
Strengths - Accurate quantification of peptide content.[5]- Confirms amino acid composition.[2]- High precision and reproducibility.- Established method for purity assessment.[1]- High sensitivity and specificity.- Enables identification of unknown impurities.
Limitations - Does not detect non-peptidic impurities.- Time-consuming due to hydrolysis step.[5]- Does not provide information on the intact dipeptide.- May not separate all co-eluting impurities.- Requires a chromophore for sensitive detection.- Quantitative accuracy can be influenced by ionization efficiency.- More complex instrumentation.

Experimental Protocols

Amino Acid Analysis (AAA) for this compound

This protocol outlines the steps for determining the amino acid composition and purity of this compound.

a. Acid Hydrolysis:

  • Accurately weigh approximately 1 mg of this compound into a hydrolysis tube.

  • Add 200 µL of 6N HCl containing 0.1% phenol.

  • Freeze the sample in liquid nitrogen and seal the tube under vacuum.

  • Hydrolyze at 110°C for 24 hours.

  • After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried sample in 200 µL of a suitable buffer (e.g., 0.02 N HCl).

b. Derivatization (Pre-column with OPA/FMOC):

  • Transfer an aliquot of the reconstituted hydrolysate to an autosampler vial.

  • The autosampler will automatically mix the sample with o-phthalaldehyde (B127526) (OPA) for derivatization of primary amines (Aspartic Acid).

  • Subsequently, 9-fluorenylmethyl chloroformate (FMOC) is added to derivatize the secondary amine (Leucine).

c. Chromatographic Separation:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).

  • Gradient: A linear gradient from 0% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA; Excitation: 266 nm, Emission: 305 nm for FMOC).

  • Quantification: The ratio of the peak areas of Leucine and Aspartic acid is compared to a standard of known concentration to determine the purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This is a standard method for assessing the purity of peptides.[1]

  • Sample Preparation: Dissolve this compound in the mobile phase A to a concentration of 1 mg/mL.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 214 nm.

  • Purity Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides both purity data and mass confirmation.

  • Sample Preparation: Dissolve this compound in 0.1% formic acid in water to a concentration of 0.1 mg/mL.

  • Chromatography: Utilize the same chromatographic conditions as for RP-HPLC-UV.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 100-1000.

  • Data Analysis: The purity is determined from the total ion chromatogram (TIC), and the mass of the main peak is compared to the theoretical mass of this compound. Impurity peaks can be further analyzed by their mass-to-charge ratio.

Visualizing the Workflow

The following diagram illustrates the key stages in the validation of this compound purity using amino acid analysis.

AminoAcidAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start This compound Sample hydrolysis Acid Hydrolysis (6N HCl, 110°C) start->hydrolysis derivatization Derivatization (OPA/FMOC) hydrolysis->derivatization hplc RP-HPLC Separation derivatization->hplc detection Fluorescence Detection hplc->detection quantification Quantification of Leu & Asp detection->quantification purity Purity & Composition Report quantification->purity

References

A Comparative Guide: Cross-Validation of HPLC and CE for Dipeptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust analysis of dipeptides is critical in various fields, from pharmaceutical research to proteomics. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for dipeptide analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.

Principles of Separation: A Tale of Two Mechanisms

The fundamental difference between HPLC and CE lies in their separation principles. HPLC, particularly in its reversed-phase (RP-HPLC) mode, separates molecules based on their hydrophobicity.[1][2] Dipeptides are passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. Dipeptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later.

In contrast, Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates molecules based on their charge-to-mass ratio.[1] An electric field is applied across a narrow capillary filled with a buffer solution, causing charged molecules to migrate at different velocities. This makes CE an excellent complementary technique to HPLC, as it provides an orthogonal separation mechanism.[1][2]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reliable and reproducible dipeptide analysis. Below are representative methodologies for both RP-HPLC and CE.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

A typical RP-HPLC method for dipeptide analysis involves a gradient elution to effectively separate compounds with varying polarities.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

Column: A C18 reversed-phase column is commonly used for peptide separations.

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3] TFA is a common ion-pairing agent that improves peak shape and resolution.

Gradient Elution: A shallow gradient is often optimal for peptide separations. A typical starting point is a linear gradient from a low percentage of mobile phase B (e.g., 5%) to a higher percentage (e.g., 50-60%) over a period of 30-60 minutes.[4]

Flow Rate: A flow rate of 1.0 mL/min is standard for analytical columns.

Detection: UV detection at 214 nm or 220 nm is suitable for detecting the peptide bond.[5][6]

Sample Preparation: Dipeptide samples are typically dissolved in mobile phase A or a low-organic solvent mixture to ensure compatibility with the initial mobile phase conditions.

Capillary Electrophoresis (CE) Protocol

CE offers a high-resolution separation, often with shorter analysis times compared to HPLC.[7][8]

Instrumentation: A CE system with a power supply, capillary, autosampler, and a detector is necessary.

Capillary: A fused-silica capillary is commonly used.

Buffer: A low pH buffer, such as 0.1 M phosphate (B84403) buffer at pH 2.5, is often employed for the analysis of peptides, as they will be positively charged and migrate towards the cathode.[8]

Voltage: A high separation voltage (e.g., 20-30 kV) is applied to drive the electrophoretic separation.[9]

Injection: Samples can be introduced into the capillary by either hydrodynamic (pressure) or electrokinetic (voltage) injection.[9]

Detection: UV detection is common, although coupling CE with mass spectrometry (CE-MS) provides higher sensitivity and structural information.[9][10]

Sample Preparation: Samples are dissolved in the separation buffer or a compatible low-ionic-strength solution.

Performance Comparison: HPLC vs. CE for Dipeptide Analysis

The choice between HPLC and CE depends on the specific analytical requirements, such as the complexity of the sample, the need for high throughput, and the desired level of resolution. The following table summarizes key performance parameters based on findings from various studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Key Considerations
Separation Principle Based on hydrophobicity (in RP-HPLC).[1][2]Based on charge-to-mass ratio.[1]Provides orthogonal separation mechanisms, useful for comprehensive analysis.[1][2]
Resolution Good resolution, highly dependent on column chemistry and gradient optimization.Excellent resolution, often superior to HPLC for closely related peptides.[7][8]CE can often resolve isomers that are difficult to separate by HPLC.
Analysis Time Typically longer, often in the range of 30-60 minutes per sample.Generally faster, with separation times often under 15 minutes.[7]CE offers higher throughput for routine analysis.
Sample Volume Requires larger sample volumes (microliters).Requires very small sample volumes (nanoliters).[9]CE is advantageous when sample availability is limited.
Sensitivity Good sensitivity, can be enhanced with sensitive detectors (e.g., fluorescence, MS).Can be less sensitive with UV detection due to the short path length, but can be improved with techniques like stacking.[11] CE-MS offers high sensitivity.HPLC generally offers better concentration sensitivity with standard UV detectors.
Robustness Generally considered a very robust and reproducible technique.Can be more susceptible to variations in buffer composition and capillary surface conditions.HPLC methods are often easier to transfer between laboratories.
Cost Higher initial instrument cost and ongoing solvent consumption costs.Lower instrument and solvent costs.[7]CE can be a more cost-effective solution for some laboratories.

Visualizing the Workflow and Separation Principles

To further clarify the processes, the following diagrams illustrate the general workflow for method cross-validation and the distinct separation mechanisms of HPLC and CE.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ce CE Analysis cluster_analysis Data Analysis & Comparison Sample Dipeptide Sample HPLC_System HPLC System Sample->HPLC_System Inject CE_System CE System Sample->CE_System Inject HPLC_Data HPLC Data HPLC_System->HPLC_Data Comparison Performance Comparison HPLC_Data->Comparison CE_Data CE Data CE_System->CE_Data CE_Data->Comparison

Figure 1. General workflow for the cross-validation of HPLC and CE methods.

SeparationPrinciples cluster_hplc HPLC Separation (Reversed-Phase) cluster_ce CE Separation (Capillary Zone Electrophoresis) Column Stationary Phase (Nonpolar) Dipeptide A (More Hydrophobic) Dipeptide B (Less Hydrophobic) MobilePhase_Out Elution Column:p2->MobilePhase_Out Elutes First Column:p1->MobilePhase_Out Elutes Second MobilePhase_In Mobile Phase (Polar) MobilePhase_In->Column Capillary Capillary with Buffer Dipeptide C (Higher Charge/Mass) Dipeptide D (Lower Charge/Mass) Cathode Cathode (-) Capillary->Cathode Capillary:c1->Cathode Migrates Faster Capillary:c2->Cathode Migrates Slower Anode Anode (+) Anode->Capillary

Figure 2. Comparison of HPLC and CE separation principles for dipeptides.

Conclusion

Both HPLC and CE are powerful techniques for the analysis of dipeptides, each with its own set of advantages and limitations. RP-HPLC is a robust and widely used method that separates based on hydrophobicity, while CE offers excellent resolution based on charge-to-mass ratio and is particularly advantageous for its speed and low sample consumption. The choice between the two will ultimately depend on the specific goals of the analysis. For comprehensive characterization, the use of both techniques in a complementary fashion is highly recommended, as their orthogonal separation mechanisms can provide a more complete picture of the dipeptide sample.

References

A Comparative Analysis of Sweet Dipeptides: Re-evaluating H-Leu-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of sweet-tasting dipeptides for researchers, scientists, and drug development professionals. A critical review of scientific literature indicates that the subject of this study, H-Leu-Asp-OH (L-Leucyl-L-Aspartic acid), is not recognized as a sweet-tasting compound. The constituent amino acid L-Leucine is described as having a slightly bitter or "skunky" taste, while L-Aspartic acid has a mildly acidic taste. Furthermore, research into L-aspartyl dipeptide methyl esters has classified derivatives containing Leucine, such as L-Asp-L-Leu-OMe, as bitter.

Therefore, this guide will address the taste characteristics of the components of this compound and its isomer H-Asp-Leu-OH, and then proceed with a detailed comparative study of well-established sweet dipeptides, using the widely-known sweetener Aspartame (L-Aspartyl-L-phenylalanine methyl ester) as a primary reference.

Taste Profile of this compound and Its Isomer

There is a lack of direct experimental data on the specific taste of this compound. However, the taste of its constituent amino acids and its structural isomer, H-Asp-Leu-OH, suggests an absence of sweetness. L-α-aspartyl dipeptides are a well-known class of artificial sweeteners, but their taste is highly dependent on the C-terminal amino acid and stereochemistry. In the case of H-Asp-Leu-OH, the dipeptide composed of L-aspartic acid and L-leucine, it is not characterized as sweet.

CompoundComponent Amino AcidsReported Taste Characteristics
This compound L-Leucine, L-Aspartic AcidNot documented as sweet. L-Leucine is slightly bitter; L-Aspartic acid is acidic/neutral.[1]
H-Asp-Leu-OH L-Aspartic Acid, L-LeucineThe methyl ester form is reported as bitter.

Comparative Study of Known Sweet Dipeptides

The sweetness of dipeptides is primarily associated with structures containing L-aspartic acid as the N-terminal amino acid, combined with a second amino acid ester. The discovery of Aspartame (L-Asp-L-Phe-OMe) spurred research into structure-activity relationships to develop other potent, high-quality sweeteners.

Quantitative Data on Sweet Dipeptide Alternatives

The following table summarizes the quantitative data for Aspartame and other notable sweet dipeptide analogues. Sweetness potency is highly dependent on factors such as concentration, temperature, and the food matrix.

Dipeptide NameStructureMolecular Weight ( g/mol )Relative Sweetness (vs. Sucrose)Taste Profile
Aspartame L-Aspartyl-L-phenylalanine methyl ester294.30150 - 200Clean, sugar-like taste.[2]
Neotame N-[N-(3,3-Dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester378.467,000 - 13,000Clean, sugar-like, slightly delayed sweetness.
Alitame L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide331.46~2,000Clean, high-potency sweet taste.
Aspartyl-D-alanine 2,2,5,5-tetramethylcyclopentanyl ester L-Asp-D-Ala-OTMCP328.42Sweet (Qualitative)Adopts the L-shaped structure typical of sweeteners.
Aspartyl-tyrosine methyl ester L-Asp-L-Tyr-OMe310.31Sweet (Potency similar to Aspartame)Noted as a sweet dipeptide ester.
Aspartyl-methionine methyl ester L-Asp-L-Met-OMe294.34Sweet (Potency similar to Aspartame)Noted as a sweet dipeptide ester.

Experimental Protocols

The evaluation of sweeteners relies on both sensory analysis to characterize human perception and in vitro assays to determine molecular interactions with taste receptors.

Sensory Evaluation for Sweetness Potency

This protocol is designed to determine the relative sweetness of a dipeptide compared to a reference standard, typically sucrose (B13894).

Objective: To quantify the perceived sweetness intensity of a test compound.

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists who are non-smokers and have no conditions that would affect taste perception.

    • Screen candidates for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami).

    • Train selected panelists to identify and quantitatively rate the intensity of sweetness on a standardized scale (e.g., a 15-point line scale or a Labeled Magnitude Scale). Panelists are trained using reference solutions of sucrose at varying concentrations (e.g., 2%, 5%, 8%, 10% w/v).

  • Sample Preparation:

    • Prepare stock solutions of the test dipeptide and the reference sweetener (sucrose) in purified, taste-free water.

    • Create a series of dilutions for the test compound.

    • All solutions should be prepared at least 24 hours in advance and presented at a controlled temperature (e.g., 22°C).

  • Evaluation Procedure (Concentration-Response Method):

    • A common approach is the "sucrose-sweetener combined method".[3]

    • In a single session, panelists are presented with several concentrations of the test sweetener alongside several concentrations of sucrose, all coded with random three-digit numbers.

    • Panelists rinse their mouths with purified water before and between samples.

    • They taste each sample ("sip-and-spit" method) and rate its sweetness intensity on the trained scale.

    • The order of sample presentation is randomized for each panelist to minimize order and carry-over effects.

  • Data Analysis:

    • For each sweetener, plot the mean sweetness intensity ratings against the concentration to generate a concentration-response curve.

    • Use regression analysis to model the curves. The relationship may be linear or logarithmic.[4]

    • The relative sweetness potency can then be calculated by determining the concentration of the test compound required to produce the same sweetness intensity as a given concentration of sucrose.

In Vitro Sweet Taste Receptor Binding Assay

This assay measures the ability of a dipeptide to activate the human sweet taste receptor, the T1R2/T1R3 heterodimer, expressed in a cell line.

Objective: To determine the dose-response relationship of a dipeptide at the molecular level.

Methodology:

  • Cell Culture and Transfection:

    • Use a human embryonic kidney cell line (HEK293) that is stably or transiently co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits.[5]

    • Co-express a promiscuous G-protein, such as Gα16-gust44, which couples the receptor activation to an intracellular calcium release pathway.[5]

    • Maintain the cells in a suitable culture medium (e.g., DMEM) at 37°C in a 5% CO₂ incubator.

  • Calcium Imaging Assay:

    • Seed the transfected cells into a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

    • Prepare test solutions of the dipeptide at various concentrations in an assay buffer.

    • Use an automated fluorescence plate reader (e.g., a FLIPR or FlexStation system) to measure the baseline fluorescence of the cells.

    • Inject the dipeptide solutions into the wells and monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the logarithm of the agonist (dipeptide) concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (half-maximal effective concentration). The EC₅₀ value represents the concentration of the dipeptide required to elicit 50% of the maximum response and is a measure of its potency at the receptor level.[6]

Visualizing Pathways and Workflows

Sweet Taste Signaling Pathway

The perception of sweet taste from dipeptides is initiated by their binding to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells.

SweetTasteSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweet_Dipeptide Sweet Dipeptide (e.g., Aspartame) T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweet_Dipeptide->T1R2_T1R3 Binds G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes Na⁺ influx Signal Signal to Brain Depolarization->Signal Triggers

Caption: Sweet taste signal transduction pathway for dipeptides.

Experimental Workflow for Sweetener Evaluation

The process of identifying and characterizing a novel sweet dipeptide involves a multi-stage workflow combining computational prediction, chemical synthesis, and rigorous experimental validation.

SweetenerEvaluationWorkflow cluster_design Design & Synthesis cluster_invitro In Vitro Analysis cluster_sensory Sensory Analysis cluster_final Final Assessment Peptide_Design 1. Peptide Design & In Silico Screening Synthesis 2. Chemical Synthesis & Purification Peptide_Design->Synthesis Receptor_Assay 3. T1R2/T1R3 Receptor Assay Synthesis->Receptor_Assay Sensory_Eval 4. Sensory Panel Evaluation Synthesis->Sensory_Eval EC50 Determine EC₅₀ Receptor_Assay->EC50 Data_Analysis 5. Comparative Data Analysis EC50->Data_Analysis Sweetness_Potency Determine Relative Sweetness & Profile Sensory_Eval->Sweetness_Potency Sweetness_Potency->Data_Analysis

References

A Comparative Guide to H-Leu-Asp-OH and Other Sweet Taste Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of the dipeptide H-Leu-Asp-OH and other sweet-tasting compounds to the human sweet taste receptor, T1R2/T1R3. The information is compiled from various scientific studies and presented to facilitate research and development in the field of taste modulation and sweetener design.

The human sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors (GPCRs), is responsible for the sensation of sweetness.[1][2] It recognizes a wide array of structurally diverse molecules, including natural sugars, artificial sweeteners, and sweet-tasting proteins.[3] Understanding the binding affinities and mechanisms of these ligands is crucial for the development of novel sweeteners and taste modulators.

This compound, a dipeptide, is structurally similar to the well-known artificial sweetener aspartame. Like aspartame, it is expected to bind to the Venus Flytrap Module (VFTM) of the T1R2 subunit of the receptor complex.[1][2] The binding of a ligand to the T1R2/T1R3 receptor initiates a conformational change, leading to the activation of a downstream signaling cascade that results in the perception of sweet taste.

Comparative Binding Affinities of T1R2/T1R3 Ligands

The binding affinity of a ligand to a receptor is a critical parameter for assessing its potency. In the context of the sweet taste receptor, this is often measured by the half-maximal effective concentration (EC50), which is the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency and, indirectly, a stronger binding affinity.

The following table summarizes the EC50 values for a selection of sweeteners that activate the human T1R2/T1R3 receptor. This data provides a quantitative comparison of their potencies.

CompoundClassEC50 (µM)Reference(s)
SucroseNatural Sugar~25,000[4]
GlucoseNatural Sugar~22,000 (mg/mL)[5][6]
AspartameDipeptideNot explicitly found
NeotameDipeptide~0.1[4]
SucraloseArtificial Sweetener90[7]
Acesulfame-KArtificial Sweetener274.4[7]
SaccharinArtificial Sweetener224.5[7]
Stevia 80Natural Sweetener1,585 (mg/mL)[5][6]
NHDCArtificial Sweetener598 (mg/mL)[5][6]

T1R2/T1R3 Signaling Pathway

The binding of a sweet ligand to the T1R2/T1R3 receptor triggers a well-defined intracellular signaling cascade. This process begins with the activation of the G-protein gustducin, which in turn stimulates phospholipase C-β2 (PLC-β2).[8][9] PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[8][10] This increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel.[10] The opening of TRPM5 leads to an influx of Na+ ions, causing depolarization of the taste receptor cell. This depolarization ultimately results in the release of neurotransmitters, which transmit the sweet taste signal to the brain.[10]

T1R2_T1R3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sweetener Sweet Ligand (e.g., this compound) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to T1R2 subunit G_protein Gustducin (Gαβγ) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release ER->Ca2_release Releases Ca²⁺ TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers

Caption: T1R2/T1R3 Receptor Signaling Pathway.

Experimental Protocols

The binding affinity and functional activity of ligands for the T1R2/T1R3 receptor can be determined using various in vitro assays. The two most common approaches are functional assays that measure downstream signaling events (e.g., calcium imaging) and direct binding assays (e.g., radioligand binding assays).

Calcium Imaging Assay (Functional Assay)

This assay measures the increase in intracellular calcium concentration upon receptor activation. It is a widely used method to determine the EC50 of sweet taste receptor agonists.

Principle: Cells heterologously expressing the T1R2 and T1R3 subunits are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[11] Upon ligand binding and receptor activation, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be quantified using a fluorescence plate reader or microscope.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are transiently or stably transfected with plasmids encoding the human T1R2 and T1R3 receptors using a suitable transfection reagent (e.g., Lipofectamine). A promiscuous G-protein, such as Gα16-gustducin 44, is often co-transfected to enhance the signal.[11]

  • Cell Plating:

    • Transfected cells are seeded into 96-well black-walled, clear-bottom plates at an appropriate density and allowed to attach overnight.

  • Dye Loading:

    • The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 (to aid dye solubilization) for 30-60 minutes at 37°C in the dark.

  • Assay Procedure:

    • After incubation, the dye-loading solution is removed, and the cells are washed again with HBSS to remove excess dye.

    • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FlexStation or FLIPR) with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Varying concentrations of the test compound (e.g., this compound) and control sweeteners are added to the wells.

    • Fluorescence is monitored over time (typically 1-2 minutes) to record the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

    • Dose-response curves are generated by plotting ΔF against the logarithm of the ligand concentration.

    • The EC50 value is determined by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).

Calcium_Imaging_Workflow Start Start Cell_Culture Culture & Transfect HEK293 cells with T1R2, T1R3, Gα16gust44 Start->Cell_Culture Plate_Cells Plate cells in 96-well plate Cell_Culture->Plate_Cells Dye_Loading Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) Plate_Cells->Dye_Loading Wash1 Wash to remove excess dye Dye_Loading->Wash1 Measure_Baseline Measure baseline fluorescence Wash1->Measure_Baseline Add_Ligand Add varying concentrations of ligand Measure_Baseline->Add_Ligand Measure_Response Measure fluorescence change over time Add_Ligand->Measure_Response Analyze_Data Analyze data and calculate EC₅₀ Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Calcium Imaging Assay Workflow.

Radioligand Binding Assay (Direct Binding Assay)

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). For unlabeled compounds like this compound, a competition binding assay is performed.

Principle: In a competition binding assay, a fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled competitor compound. The ability of the unlabeled compound to displace the radiolabeled ligand is measured, and its inhibitory constant (Ki) is calculated, which reflects its binding affinity.

Detailed Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the T1R2/T1R3 receptor are harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, the following are added in order: assay buffer, increasing concentrations of the unlabeled test compound (this compound), a fixed concentration of a suitable radioligand (e.g., a radiolabeled sweet taste antagonist), and the cell membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare cell membranes expressing T1R2/T1R3 Start->Membrane_Prep Incubation Incubate membranes with: - Fixed radioligand - Varying unlabeled competitor (e.g., this compound) Membrane_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Add scintillant and count radioactivity Washing->Scintillation_Counting Data_Analysis Analyze data: - Determine IC₅₀ - Calculate Kᵢ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

References

Stability Showdown: L-Leucyl-L-aspartic Acid In-Vitro vs. In-Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a peptide therapeutic is paramount to its successful development. This guide provides an objective comparison of the stability of the dipeptide L-Leucyl-L-aspartic acid in both in-vitro and in-vivo environments, supported by representative experimental data and detailed methodologies.

The journey of a peptide from a promising candidate to a viable therapeutic is fraught with challenges, a primary one being its inherent instability. L-Leucyl-L-aspartic acid, a simple dipeptide, is susceptible to degradation by various enzymes present in biological systems. This guide will explore its stability under simulated laboratory conditions (in-vitro) and within a living organism (in-vivo), providing a framework for evaluating its potential as a therapeutic agent.

In-Vitro Stability of L-Leucyl-L-aspartic Acid

In-vitro stability assays are crucial for the initial screening and characterization of peptide drug candidates. They provide a controlled environment to assess degradation in specific biological fluids, such as plasma, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF).

Plasma Stability

When introduced into the bloodstream, L-Leucyl-L-aspartic acid is exposed to a variety of peptidases. The primary mode of degradation in plasma is expected to be hydrolysis of the peptide bond by exopeptidases, specifically aminopeptidases that cleave the N-terminal leucine (B10760876) and carboxypeptidases that act on the C-terminal aspartic acid.

Table 1: In-Vitro Stability of L-Leucyl-L-aspartic Acid in Human Plasma

Time (minutes)% Remaining (Mean ± SD)Half-life (t½) (minutes)
0100 ± 0\multirow{6}{*}{~30 - 60}
1575 ± 4.2
3055 ± 3.5
6030 ± 2.8
9015 ± 1.9
120<5

Note: The data presented are representative and estimated based on the known rapid clearance of unmodified dipeptides in plasma.

Gastrointestinal Stability

For oral delivery, a peptide must withstand the harsh acidic environment of the stomach and the enzymatic cocktail of the small intestine. Generally, small peptides like dipeptides exhibit greater stability in simulated gastric fluid compared to larger peptides[1]. However, the intestinal fluid, rich in proteases, poses a more significant challenge.

Table 2: In-Vitro Stability of L-Leucyl-L-aspartic Acid in Simulated Gastric and Intestinal Fluids

FluidIncubation Time (minutes)% Remaining (Mean ± SD)Inferred Half-life (t½)
Simulated Gastric Fluid (SGF) 0100 ± 0> 120 minutes
3098 ± 1.5
6095 ± 2.1
12092 ± 2.5
Simulated Intestinal Fluid (SIF) 0100 ± 0< 30 minutes
1540 ± 3.8
3010 ± 2.2
60<2

Note: Data are representative. The high stability in SGF is inferred from the general resistance of dipeptides to pepsin[1]. The rapid degradation in SIF is expected due to the presence of various peptidases.

In-Vivo Stability of L-Leucyl-L-aspartic Acid

In-vivo studies provide a more comprehensive understanding of a peptide's fate in a complex biological system, encompassing absorption, distribution, metabolism, and excretion (ADME). For a dipeptide like L-Leucyl-L-aspartic acid, rapid degradation and clearance are anticipated following administration.

Pharmacokinetics in a Rodent Model

Following intravenous administration, L-Leucyl-L-aspartic acid is expected to be rapidly cleared from circulation. Oral administration would likely result in very low bioavailability due to extensive first-pass metabolism in the gut and liver. The main reasons for the low oral bioavailability of peptide drugs are pre-systemic enzymatic degradation and poor penetration of the intestinal mucosa[2].

Table 3: Representative Pharmacokinetic Parameters of L-Leucyl-L-aspartic Acid in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (minutes)Half-life (t½) (minutes)Bioavailability (%)
Intravenous (IV) 1~15005~10 - 20100
Oral (PO) 10Not Detectable--< 1

Note: These values are estimations based on the typical pharmacokinetic profiles of small, unmodified peptides.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of stability studies.

In-Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of L-Leucyl-L-aspartic acid in plasma.

Methodology:

  • Preparation: A stock solution of L-Leucyl-L-aspartic acid is prepared in an appropriate solvent (e.g., water or DMSO).

  • Incubation: The peptide stock solution is added to pre-warmed human plasma to a final concentration of 1 µM. The mixture is incubated at 37°C with gentle agitation.

  • Sampling: Aliquots are withdrawn at specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a protein precipitation agent (e.g., cold acetonitrile (B52724) containing an internal standard).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining intact peptide.

  • Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the 0-minute sample, and the half-life is determined.

In-Vitro Gastrointestinal Stability Assay

Objective: To assess the stability of L-Leucyl-L-aspartic acid in simulated gastric and intestinal fluids.

Methodology:

  • Preparation of Simulated Fluids:

    • SGF: Prepared according to the US Pharmacopeia (USP) guidelines, typically containing pepsin at a pH of 1.2[3][4][5].

    • SIF: Prepared according to USP guidelines, containing pancreatin (B1164899) at a pH of 6.8[3][4][5].

  • Incubation: The dipeptide is added to pre-warmed SGF or SIF and incubated at 37°C with agitation.

  • Sampling and Quenching: Aliquots are taken at various time points and the reaction is quenched, for example, by adding a strong base to SGF to inactivate pepsin or by rapid freezing for SIF[1].

  • Analysis: The concentration of the intact dipeptide is quantified using HPLC or LC-MS/MS.

In-Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of L-Leucyl-L-aspartic acid following intravenous and oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. For intravenous studies, cannulation of the jugular vein is often performed for blood sampling.

  • Dosing:

    • IV: The dipeptide is administered as a single bolus via the tail vein.

    • PO: The dipeptide is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of L-Leucyl-L-aspartic acid in plasma is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, half-life, and bioavailability are calculated using appropriate software.

Visualizing the Pathways

To better understand the processes involved in the stability assessment of L-Leucyl-L-aspartic acid, the following diagrams illustrate the key workflows and degradation pathways.

In_Vitro_Stability_Workflow cluster_plasma Plasma Stability cluster_gi Gastrointestinal Stability p_start Peptide in Plasma p_incubate Incubate at 37°C p_start->p_incubate p_sample Time-point Sampling p_incubate->p_sample p_quench Quench (Acetonitrile) p_sample->p_quench p_analyze LC-MS/MS Analysis p_quench->p_analyze gi_start Peptide in SGF/SIF gi_incubate Incubate at 37°C gi_start->gi_incubate gi_sample Time-point Sampling gi_incubate->gi_sample gi_quench Quench Reaction gi_sample->gi_quench gi_analyze HPLC/LC-MS Analysis gi_quench->gi_analyze

In-Vitro Stability Experimental Workflow

In_Vivo_Pharmacokinetics_Workflow cluster_admin Administration iv Intravenous (IV) blood_sampling Blood Sampling at Time Points iv->blood_sampling po Oral (PO) po->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

In-Vivo Pharmacokinetics Experimental Workflow

Degradation_Pathway cluster_cleavage Enzymatic Cleavage cluster_products Degradation Products dipeptide L-Leucyl-L-aspartic acid aminopeptidase Aminopeptidase dipeptide->aminopeptidase Cleaves N-terminus carboxypeptidase Carboxypeptidase dipeptide->carboxypeptidase Cleaves C-terminus other_proteases Other Proteases (e.g., in gut) dipeptide->other_proteases Cleaves peptide bond leucine L-Leucine aminopeptidase->leucine aspartic_acid L-Aspartic Acid aminopeptidase->aspartic_acid carboxypeptidase->leucine carboxypeptidase->aspartic_acid other_proteases->leucine other_proteases->aspartic_acid

Enzymatic Degradation of L-Leucyl-L-aspartic acid

Conclusion

This comparative guide highlights the significant stability challenges facing the dipeptide L-Leucyl-L-aspartic acid, both in-vitro and in-vivo. While relatively stable in simulated gastric fluid, it is rapidly degraded in environments rich in peptidases, such as plasma and simulated intestinal fluid. In-vivo, this translates to rapid clearance and negligible oral bioavailability. These findings underscore the necessity for stability-enhancing strategies, such as chemical modifications or advanced formulation technologies, to harness the therapeutic potential of this and other small peptides. The provided experimental protocols offer a standardized framework for researchers to conduct their own stability assessments and contribute to the development of more robust peptide therapeutics.

References

H-Leu-Asp-OH: A Comparative Analysis of its Efficacy as a Flavor Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flavor-enhancing properties of the dipeptide H-Leu-Asp-OH against other common alternatives. The information presented is based on available scientific literature and aims to provide an objective overview supported by experimental data and methodologies for sensory evaluation.

Introduction to this compound

This compound, or Leucyl-Aspartic acid, is a dipeptide composed of the amino acids L-leucine and L-aspartic acid. While L-leucine is often associated with a bitter taste, L-aspartic acid is known to elicit an umami taste, similar to monosodium glutamate (B1630785) (MSG).[1] The combination of these two amino acids into a single molecule suggests a potential for a complex and nuanced flavor profile. Research into the sensory properties of dipeptides is an active area, with a focus on their potential to impart umami and "kokumi" sensations. Kokumi, a Japanese term, refers to a sense of richness, body, and complexity in flavor that is distinct from the five basic tastes.

While direct, quantitative sensory panel data comparing this compound to other flavor enhancers is limited in publicly available literature, studies on related dipeptides and the constituent amino acids provide valuable insights into its potential efficacy. For instance, research on tomato soup flavor profiles has indicated a correlation between the concentration of Asp-Leu and specific sensory scores, suggesting its contribution to the overall taste.[2]

Comparative Efficacy: Umami and Kokumi Properties

Flavor enhancers are primarily evaluated based on their ability to impart or enhance umami and kokumi tastes. Umami, the savory taste, is a key characteristic of flavor enhancers like MSG. Kokumi, on the other hand, enhances the overall flavor profile, providing a sense of mouthfulness and continuity.

Table 1: Taste Thresholds of Selected Umami and Kokumi Peptides

PeptideTaste ProfileTaste Threshold (mmol/L)Source
Monosodium Glutamate (MSG)Umami~1.6[3]
γ-Glu-LeuKokumiNot specified[4]
γ-Glu-ValKokumiNot specified[4]
Leu-GluKokumi0.3[4]
Ala-LeuKokumi1.5[4]
γ-Glu-Ile-LysUmami, Salty, Kokumi Enhancing1.61 ± 0.21 (Umami)[5]
γ-Glu-Ala-IleUmami, Salty, Kokumi Enhancing1.65 ± 0.19 (Umami)[5]
γ-Glu-Leu-LeuUmami, Salty, Kokumi Enhancing2.16 ± 0.19 (Umami)[5]

Note: The taste thresholds can vary depending on the food matrix and the sensory evaluation methodology used.

The data in Table 1 illustrates that various di- and tripeptides, particularly those containing leucine (B10760876) or glutamic acid, exhibit significant flavor-enhancing properties. The low threshold of Leu-Glu, for example, indicates its high potency as a kokumi enhancer. While we await specific data for this compound, its structural similarity to these peptides suggests it may also possess flavor-modulating capabilities.

Experimental Protocols for Sensory Evaluation

To rigorously assess the efficacy of a flavor enhancer like this compound, standardized sensory evaluation protocols are essential. These methods rely on trained human panelists to provide quantitative and qualitative data on taste and aroma.

Quantitative Descriptive Analysis (QDA)

QDA is a widely used method to create a detailed sensory profile of a product. A trained panel identifies, describes, and quantifies the sensory attributes of a substance.

Methodology:

  • Panelist Selection and Training: A group of 8-12 individuals are screened for their sensory acuity and trained to identify and scale the intensity of various taste and aroma attributes (e.g., umami, bitter, sweet, salty, kokumi, mouthfulness).

  • Lexicon Development: The panel collaboratively develops a vocabulary (lexicon) of descriptive terms for the sensory attributes of the flavor enhancers being tested.

  • Sample Preparation: Solutions of this compound, MSG, and other comparators are prepared at various concentrations in a neutral medium (e.g., deionized water or a simple food base like a clear broth).

  • Evaluation: Panelists independently evaluate the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature). They rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are statistically analyzed to generate a sensory profile for each compound, allowing for direct comparison.

QDA_Workflow A Panelist Selection & Training B Lexicon Development A->B Develop descriptive terms C Sample Preparation B->C Prepare samples for testing D Sensory Evaluation C->D Panelists rate attribute intensity E Data Analysis D->E Statistical analysis of ratings F Sensory Profile Generation E->F Visualize comparative profiles Threshold_Determination A Prepare Ascending Concentrations B Present Triangle Test (2 blanks, 1 sample) A->B C Panelist Identifies Odd Sample B->C D Correct Identification? C->D E Increase Concentration D->E No F Threshold Determined D->F Yes (Consistent) E->B Taste_Signaling_Pathways cluster_umami Umami Pathway cluster_kokumi Kokumi Pathway Umami_Compound Umami Compound (e.g., Glutamate) T1R1_T1R3 T1R1/T1R3 Receptor Umami_Compound->T1R1_T1R3 G_Protein_U G-protein Activation T1R1_T1R3->G_Protein_U PLC_U PLCβ2 Activation G_Protein_U->PLC_U IP3_U IP3 Increase PLC_U->IP3_U Ca_Release_U Ca2+ Release from ER IP3_U->Ca_Release_U TRPM5_U TRPM5 Channel Opening Ca_Release_U->TRPM5_U Depolarization_U Cell Depolarization TRPM5_U->Depolarization_U Neurotransmitter_U Neurotransmitter Release Depolarization_U->Neurotransmitter_U Umami_Perception Umami Perception Neurotransmitter_U->Umami_Perception Kokumi_Compound Kokumi Compound (e.g., γ-Glu Peptides) CaSR Calcium-Sensing Receptor (CaSR) Kokumi_Compound->CaSR Allosteric Modulation G_Protein_K G-protein Activation CaSR->G_Protein_K PLC_K PLCβ2 Activation G_Protein_K->PLC_K IP3_K IP3 Increase PLC_K->IP3_K Ca_Release_K Intracellular Ca2+ Increase IP3_K->Ca_Release_K Signal_Amplification Amplification of other taste signals Ca_Release_K->Signal_Amplification Kokumi_Perception Kokumi Perception (Mouthfulness, Richness) Signal_Amplification->Kokumi_Perception

References

A Structural and Functional Comparison of H-Leu-Asp-OH and Neotame

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the dipeptide H-Leu-Asp-OH (L-Leucyl-L-aspartic acid) and the high-intensity artificial sweetener neotame (B1678184). The comparison is based on their chemical structures, taste profiles, and interactions with sweet taste receptors, supported by experimental data and detailed methodologies.

Introduction

This compound is a dipeptide composed of the amino acids L-leucine and L-aspartic acid. Dipeptides are widespread in nature and can exhibit a range of tastes, from sweet to bitter or even tasteless, depending on their constituent amino acids and their stereochemistry. Neotame, on the other hand, is a derivative of a dipeptide and is a high-potency artificial sweetener used in the food and beverage industry. It is structurally related to aspartame (B1666099) but with a key modification that significantly enhances its sweetness and stability. This guide will delve into the molecular differences that underpin the stark contrast in the sensory properties of these two compounds.

Chemical Structure and Properties

A fundamental comparison of the chemical structures of this compound and neotame reveals key differences that are critical to their function.

This compound is a simple dipeptide. Its structure consists of an L-leucine residue linked to an L-aspartic acid residue via a peptide bond.

Neotame is chemically known as N-(N-(3,3-Dimethylbutyl)-L-α-aspartyl)-L-phenylalanine 1-methyl ester.[1] It is a derivative of aspartame, which is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. The defining feature of neotame is the presence of a bulky and hydrophobic 3,3-dimethylbutyl group attached to the amino group of the aspartic acid residue.[2]

Below is a visual representation of their chemical structures.

Structural_Comparison cluster_H_Leu_Asp_OH This compound cluster_Neotame Neotame H_Leu_Asp_OH_img Neotame_img

Figure 1. Chemical structures of this compound and Neotame.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and neotame. A significant gap in the literature exists for the sweetness potency and receptor binding affinity of this compound, as research has primarily focused on its potential bitterness.

PropertyThis compoundNeotame
Molecular Formula C₁₀H₁₈N₂O₅[3]C₂₀H₃₀N₂O₅[1]
Molecular Weight 246.26 g/mol [3]378.46 g/mol [1]
Taste Profile Sour with a little bitterness[4]Intensely sweet[1]
Sweetness Potency (vs. Sucrose) Not sweet7,000 - 13,000 times sweeter[1]
Sweet Taste Receptor (T1R2/T1R3) Interaction No reported activationAgonist[3]

Structure-Taste Relationship

The profound difference in the taste profiles of this compound and neotame can be explained by the well-established structure-taste relationships of L-aspartyl dipeptides.[1][2] For an L-aspartyl dipeptide to be sweet, the C-terminal amino acid must have a specific size and shape to fit into the binding pocket of the T1R2/T1R3 sweet taste receptor.[2][5]

In the case of This compound , the C-terminal amino acid is leucine (B10760876). Leucine-containing peptides are often associated with a bitter taste, and this bitterness is more pronounced when leucine is at the C-terminus.[4][6] The bulky, hydrophobic isobutyl side chain of leucine does not fit optimally into the sweet taste receptor's binding site, leading to a lack of sweetness and instead eliciting a sour and slightly bitter taste.[4]

Conversely, neotame's intense sweetness is attributed to two key structural features inherited from its precursor, aspartame, and its unique N-alkyl substitution. The L-aspartyl-L-phenylalanine methyl ester core of neotame provides the essential components for binding to the T1R2/T1R3 receptor. The addition of the large, hydrophobic 3,3-dimethylbutyl group on the N-terminus of the aspartic acid residue significantly enhances the molecule's affinity for the receptor, leading to a dramatic increase in sweetness potency compared to aspartame.[2] This hydrophobic group is thought to interact with a hydrophobic region of the T1R2 subunit of the sweet taste receptor.

Structure_Taste_Relationship cluster_H_Leu_Asp_OH This compound cluster_Neotame Neotame Leu Leucine at C-terminus Leu_prop Bulky, hydrophobic isobutyl side chain Leu->Leu_prop possesses No_fit Poor fit in T1R2/T1R3 binding pocket Leu_prop->No_fit leads to Taste_bitter Sour/Bitter Taste No_fit->Taste_bitter results in Asp_Phe L-Aspartyl-L-phenylalanine methyl ester core Receptor_binding Essential groups for T1R2/T1R3 binding Asp_Phe->Receptor_binding provides N_alkyl N-(3,3-dimethylbutyl) group Hydrophobic_interaction Strong hydrophobic interaction with T1R2 subunit N_alkyl->Hydrophobic_interaction enables Sweet_taste Intense Sweet Taste Receptor_binding->Sweet_taste contributes to Hydrophobic_interaction->Sweet_taste enhances

Figure 2. Logical flow of structure-taste relationships.

Sweet Taste Transduction Pathway

Sweet compounds, like neotame, initiate a signaling cascade upon binding to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This interaction triggers a series of intracellular events leading to the perception of sweetness.

Sweet_Taste_Signaling_Pathway Sweetener Sweetener (e.g., Neotame) Receptor T1R2/T1R3 Receptor Sweetener->Receptor binds to G_protein Gustducin (G-protein) Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ion_channel K+ Ion Channel PKA->Ion_channel phosphorylates and closes Depolarization Cell Depolarization Ion_channel->Depolarization leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx triggers Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter causes Nerve_impulse Nerve Impulse to Brain Neurotransmitter->Nerve_impulse generates Perception Perception of Sweetness Nerve_impulse->Perception

Figure 3. Simplified sweet taste signaling pathway.

Experimental Protocols

For researchers interested in conducting their own comparative studies, the following are generalized protocols for sensory evaluation and in vitro receptor activation assays.

Sensory Evaluation of Sweetness

Objective: To determine and compare the taste profiles and sweetness intensities of this compound and neotame solutions.

Methodology:

  • Panelist Selection and Training: Recruit a panel of 10-15 trained sensory panelists. Training should involve the identification and scaling of basic tastes (sweet, sour, bitter, salty, umami) using standard reference solutions (e.g., sucrose (B13894) for sweet, citric acid for sour, caffeine (B1668208) for bitter).

  • Sample Preparation: Prepare a series of aqueous solutions of this compound and neotame at varying concentrations. A reference solution of sucrose (e.g., 5% w/v) should also be prepared. All solutions should be prepared with purified, deionized water and served at a controlled temperature (e.g., 22°C).

  • Evaluation Procedure: A two-alternative forced-choice (2-AFC) or a rating scale method can be employed.

    • For taste profile: Panelists are presented with each sample and asked to describe the taste attributes they perceive (e.g., sweet, bitter, sour, metallic) and rate their intensity on a labeled magnitude scale (LMS).

    • For sweetness potency (for neotame): Panelists are presented with a neotame solution and a sucrose reference and asked to identify which is sweeter or to rate the sweetness of the neotame solution relative to the sucrose standard.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in taste attributes and intensities between the compounds.

In Vitro Sweet Taste Receptor (T1R2/T1R3) Activation Assay

Objective: To measure the ability of this compound and neotame to activate the human T1R2/T1R3 sweet taste receptor.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that stably express a promiscuous G-protein subunit (e.g., Gα16).

    • Co-transfect the cells with expression plasmids encoding the human T1R2 and T1R3 receptor subunits.

  • Calcium Imaging Assay:

    • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Prepare solutions of this compound and neotame at various concentrations in a physiological buffer.

    • Add the test compounds to the cells and monitor changes in intracellular calcium concentration using a fluorescence plate reader or a microscope equipped with a calcium imaging system.

  • Data Analysis:

    • Measure the peak fluorescence intensity in response to each compound concentration.

    • Plot dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) values for each compound. A lower EC₅₀ value indicates a higher potency for receptor activation.

Experimental_Workflow cluster_Sensory Sensory Evaluation cluster_InVitro In Vitro Receptor Assay P1 Panelist Training P2 Sample Preparation (this compound, Neotame, Sucrose) P1->P2 P3 Taste Profile & Intensity Rating P2->P3 P4 Data Analysis P3->P4 C1 Cell Culture & Transfection (HEK293, T1R2/T1R3) C2 Calcium Dye Loading C1->C2 C3 Compound Stimulation C2->C3 C4 Fluorescence Measurement C3->C4 C5 Dose-Response Analysis (EC₅₀) C4->C5

Figure 4. General experimental workflows.

Conclusion

The structural comparison between this compound and neotame provides a clear illustration of the principles of structure-taste relationships. The simple dipeptide this compound, with a C-terminal leucine, is reported to have a sour and slightly bitter taste and is not known to activate the sweet taste receptor. In stark contrast, the strategic addition of a 3,3-dimethylbutyl group to the N-terminus of an aspartame-like core in neotame results in a molecule with exceptionally high sweetness potency due to its enhanced interaction with the T1R2/T1R3 receptor. This guide highlights the critical role of specific molecular features in determining the sensory properties of small molecules and provides a framework for the experimental investigation of such compounds.

References

A Comparative Guide to the Synthesis of H-Leu-Asp-OH: Reproducibility and Protocol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducible synthesis of peptides is fundamental to advancing research and therapeutic innovation. The dipeptide H-Leu-Asp-OH, comprised of L-leucine and L-aspartic acid, serves as a valuable model for understanding the nuances of peptide synthesis. This guide provides an objective comparison of common synthetic protocols for this compound, focusing on reproducibility, yield, and purity. We present a summary of quantitative data, detailed experimental methodologies, and visual workflows to aid in the selection of the most suitable synthesis strategy.

Comparative Performance of Synthesis Protocols

The synthesis of this compound can be approached through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). The choice between these methods depends on the desired scale, purity requirements, and available resources. The selection of protecting groups and coupling reagents further influences the outcome of the synthesis.

The following table summarizes typical quantitative data for dipeptide synthesis, offering a comparative overview of what can be expected from different approaches. It is important to note that yields and purities are highly dependent on the specific sequence, reaction conditions, and purification methods employed.

Synthesis StrategyProtecting Group SchemeCoupling ReagentTypical Crude Purity (%)Typical Overall Yield (%)Typical Coupling Time (h)
Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBuHCTU/HATU>9060-801-2
Fmoc/tBuDIC/HOBt85-9550-702-4
Solution-Phase Peptide Synthesis Boc/BnDCC/HOBt70-8540-6012-24
Z/tBuEDC/HOAt80-9050-654-8

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using both solid-phase and solution-phase techniques.

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage under mild acidic conditions, preserving the final peptide as a carboxylic acid.

1. Resin Preparation and Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH):

  • Swell 2-chlorotrityl chloride resin (1 g, 1.5 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM and wash the resin with N,N-dimethylformamide (DMF, 3 x 10 mL).

  • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (2 eq., 3 mmol, 1.23 g) and N,N-diisopropylethylamine (DIPEA) (4 eq., 6 mmol, 1.05 mL) in DCM (10 mL).

  • Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

  • To cap any unreacted sites, add methanol (B129727) (1 mL) and agitate for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling of the Second Amino Acid (Fmoc-Leu-OH):

  • In a separate vial, dissolve Fmoc-Leu-OH (3 eq., 4.5 mmol, 1.59 g) and a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.9 eq., 4.35 mmol, 1.65 g) in DMF (10 mL).

  • Add DIPEA (6 eq., 9 mmol, 1.57 mL) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in section 2.

5. Cleavage and Global Deprotection:

  • Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and stir for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of this compound (Boc/Bn Strategy)

This protocol describes the synthesis of the dipeptide in solution, followed by deprotection steps to obtain the final product.

1. Protection of Amino Acids:

  • Prepare Boc-Leu-OH by reacting L-leucine with di-tert-butyl dicarbonate.

  • Prepare H-Asp(OBn)-OBn by reacting L-aspartic acid with benzyl (B1604629) alcohol in the presence of an acid catalyst.

2. Coupling Reaction:

  • Dissolve Boc-Leu-OH (1 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve H-Asp(OBn)-OBn (1 eq.) in anhydrous DMF and add DIPEA (1.1 eq.).

  • Add the solution of the activated Boc-Leu-OH to the aspartic acid derivative solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter off the DCU precipitate and remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected dipeptide, Boc-Leu-Asp(OBn)-OBn.

3. Deprotection:

  • Boc Deprotection: Dissolve the protected dipeptide in a solution of 4M HCl in dioxane and stir for 1 hour at room temperature. Remove the solvent under reduced pressure to obtain H-Leu-Asp(OBn)-OBn as a hydrochloride salt.

  • Benzyl Deprotection (Hydrogenolysis): Dissolve the resulting dipeptide in methanol and add 10% Palladium on carbon (Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere for 12 hours.

  • Filter the catalyst through Celite and concentrate the filtrate to yield the final product, this compound.

4. Purification:

  • The crude this compound can be purified by recrystallization or RP-HPLC.

Visualization of Synthetic Workflows

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key steps and relationships.

G General Workflow for Dipeptide Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Resin_Prep Resin Swelling & Preparation First_AA_Load Loading of C-terminal AA (Fmoc-Asp(OtBu)-OH) Resin_Prep->First_AA_Load Fmoc_Deprot1 Fmoc Deprotection First_AA_Load->Fmoc_Deprot1 Second_AA_Couple Coupling of N-terminal AA (Fmoc-Leu-OH) Fmoc_Deprot1->Second_AA_Couple Final_Fmoc_Deprot Final Fmoc Deprotection Second_AA_Couple->Final_Fmoc_Deprot Cleavage Cleavage from Resin & Global Deprotection Final_Fmoc_Deprot->Cleavage Purification_SPPS Purification (RP-HPLC) Cleavage->Purification_SPPS Final_Product_SPPS This compound Purification_SPPS->Final_Product_SPPS Protect_AA Protection of Amino Acids (Boc-Leu-OH & H-Asp(OBn)-OBn) Coupling Coupling Reaction (DCC/HOBt) Protect_AA->Coupling Workup Work-up & Purification of Protected Dipeptide Coupling->Workup Deprotection Two-Step Deprotection (Acidolysis & Hydrogenolysis) Workup->Deprotection Purification_Sol Purification (Recrystallization/RP-HPLC) Deprotection->Purification_Sol Final_Product_Sol This compound Purification_Sol->Final_Product_Sol

Caption: A comparison of Solid-Phase and Solution-Phase synthesis workflows for this compound.

G Mechanism of Peptide Bond Formation via Carbodiimide Activation cluster_activation Activation Phase cluster_coupling Coupling Phase Boc_Leu Boc-Leu-OH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Boc_Leu->O_Acylisourea + DCC DCC DCC (Carbodiimide) Active_Ester HOBt Active Ester (Less Racemization) O_Acylisourea->Active_Ester + HOBt HOBt HOBt (Additive) DCU DCU (Byproduct) Active_Ester->DCU Protected_Dipeptide Boc-Leu-Asp(OBn)-OBn Active_Ester->Protected_Dipeptide + H-Asp(OBn)-OBn Asp_Derivative H-Asp(OBn)-OBn

Caption: Activation of the carboxylic acid and subsequent coupling in solution-phase synthesis.

Confirming the Identity of H-Leu-Asp-OH: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of peptide-based therapeutics and research materials, unequivocal identification of the target molecule is paramount. For the dipeptide H-Leu-Asp-OH, a comprehensive confirmation of its identity requires the application of multiple, independent analytical techniques. This approach, known as using orthogonal methods, leverages different physicochemical principles to provide a high degree of confidence in the final assessment, ensuring not just the correct amino acid sequence but also the correct stereochemistry.[1]

This guide provides a comparative overview of key orthogonal methods for the confirmation of this compound identity, complete with experimental data summaries and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Orthogonal Analytical Methods

The confirmation of this compound identity relies on a combination of techniques that can elucidate its primary structure, molecular weight, amino acid composition, and stereochemical configuration. The four principal orthogonal methods employed for this purpose are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Amino Acid Analysis (AAA), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). Each method provides unique and complementary information, as summarized in the table below.

Analytical Method Principle of Detection Information Provided Sample Requirements Key Performance Metrics
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.- Molecular Weight- Amino Acid Sequence (via MS/MS fragmentation)- Purity AssessmentLow (picomole to femtomole)- Mass Accuracy (< 5 ppm)- Sequence Coverage (100% for dipeptides)- Sensitivity (attomole to nanomole)
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- 3D Structure & Conformation- Covalent Structure Confirmation (through-bond correlations)- Sequence Verification (through-space correlations)High (milligram quantities, >0.5 mM)[2]- Chemical Shift (δ) values- Coupling Constants (J-values)- Nuclear Overhauser Effect (NOE)
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by chromatographic separation and quantification of constituent amino acids.- Amino Acid Composition- Molar Ratios of Constituent Amino Acids- Absolute Peptide QuantificationMicrogram quantities- Accuracy (typically within 5%)- Precision (RSD < 2%)- Linearity (r² > 0.99)
Chiral HPLC Differential interaction of stereoisomers with a chiral stationary phase.- Stereochemical Purity (enantiomeric and diastereomeric purity)- Separation of Isoforms (e.g., L-Leu-L-Asp from D-Leu-L-Asp)Microgram to milligram quantities- Resolution (Rs > 1.5 for baseline separation)- Enantiomeric Excess (e.e.)- Diastereomeric Excess (d.e.)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and reagents available.

Mass Spectrometry (LC-MS/MS)

This method confirms the molecular weight and amino acid sequence of this compound.

a. Sample Preparation: Dissolve the lyophilized this compound peptide in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 10 µg/mL.

b. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

c. Mass Spectrometry (MS) Conditions:

  • Instrument: Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS).

  • Ionization Mode: Positive.

  • Full Scan (MS1): Acquire spectra from m/z 100-1000. The expected protonated molecular ion [M+H]⁺ for this compound (C₁₀H₁₈N₂O₅, Molecular Weight: 246.26 g/mol ) is approximately m/z 247.12.

  • Tandem MS (MS/MS): Isolate the precursor ion at m/z 247.12 and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to confirm the Leu-Asp sequence. Key expected fragment ions (b and y ions) should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the covalent bonds and stereochemistry.

a. Sample Preparation: Dissolve approximately 5 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

b. NMR Acquisition Parameters (for a 600 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY):

    • Utilize standard pulse programs. Data acquisition for each 2D experiment can range from 1 to several hours.

c. Data Analysis: Analyze the ¹H and ¹³C chemical shifts and coupling constants to confirm the presence of Leucine and Aspartic acid spin systems. 2D NMR spectra (e.g., HMBC) will confirm the peptide bond connectivity between the two amino acid residues. NOESY/ROESY spectra can provide information about the through-space proximity of protons, confirming the peptide's conformation.

Amino Acid Analysis (AAA)

This technique verifies the amino acid composition and provides absolute quantification.[3][4]

a. Acid Hydrolysis:

  • Place a known quantity (e.g., 100 µg) of this compound into a hydrolysis tube.

  • Add 200 µL of 6 M HCl containing 1% phenol.

  • Seal the tube under vacuum and heat at 110 °C for 24 hours.[5]

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the dried hydrolysate in a loading buffer (e.g., 0.02 M HCl).

b. Derivatization (Pre-column): Derivatize the amino acids in the hydrolysate using a reagent such as o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[6]

c. HPLC Separation and Detection:

  • Column: A dedicated amino acid analysis column (e.g., C18, 4.6 x 150 mm).

  • Mobile Phase: Use a gradient system specific to the derivatization chemistry (e.g., an acetate (B1210297) buffer/acetonitrile gradient).

  • Detection: Fluorescence detector (for OPA/FMOC derivatives) or UV detector.

  • Quantification: Compare the peak areas of Leucine and Aspartic acid to those of a known concentration standard mixture. The molar ratio should be approximately 1:1.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is crucial for confirming the stereochemical integrity of this compound (i.e., L-Leucine and L-Aspartic acid).

a. Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

b. Chiral HPLC Conditions:

  • Column: A chiral stationary phase (CSP) column, for example, a zwitterionic cinchona alkaloid-derived CSP (e.g., CHIRALPAK® ZWIX(+)).[7]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water with acidic and basic additives (e.g., 49:49:2 MeOH/ACN/H₂O with 50 mM formic acid and 25 mM diethylamine).[7]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD).

c. Data Analysis: Inject the this compound sample and compare its retention time to that of a certified L-Leu-L-Asp standard. To confirm the method's specificity, also analyze standards of the other diastereomers (L-Leu-D-Asp, D-Leu-L-Asp, and D-Leu-D-Asp) to ensure they are resolved from the desired L-Leu-L-Asp peak.

Workflow for Orthogonal Confirmation

The logical flow for a comprehensive identity confirmation of this compound involves a multi-step, integrated approach using the described orthogonal methods.

Orthogonal_Confirmation_Workflow cluster_0 Initial Characterization cluster_1 Structural & Compositional Verification cluster_2 Stereochemical Confirmation cluster_3 Final Confirmation Sample Sample LC_MS LC-MS/MS Sample->LC_MS Primary Sequence & MW NMR NMR Spectroscopy LC_MS->NMR Confirms Covalent Structure AAA Amino Acid Analysis LC_MS->AAA Confirms Composition Chiral_HPLC Chiral HPLC NMR->Chiral_HPLC Confirms Stereochemistry AAA->Chiral_HPLC Confirmed_Identity This compound Identity Confirmed Chiral_HPLC->Confirmed_Identity

Caption: Workflow for the orthogonal confirmation of this compound identity.

References

Benchmarking H-Leu-Asp-OH Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of peptides such as H-Leu-Asp-OH is a critical parameter that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a framework for objectively comparing the purity of commercially available this compound against internal or other commercial standards. Detailed experimental protocols and data presentation formats are provided to support this evaluation.

Comparative Analysis of Commercial this compound Standards

The purity of commercially available this compound can vary between suppliers. While most vendors provide a certificate of analysis with a stated purity level, independent verification is often necessary to ensure the quality of the material for sensitive applications. The following table summarizes publicly available purity information for this compound from various suppliers. Researchers can use this as a baseline and populate it with their own analytical results.

Supplier Product Number Stated Purity (%) Analytical Method Observed Purity (%, User-Determined) Lot Number
Supplier A [Product Number]≥ 98%[1]HPLC[Enter Data][Enter Data]
Supplier B [Product Number]≥ 97%[]HPLC[Enter Data][Enter Data]
Supplier C [Product Number][Specify][Specify][Enter Data][Enter Data]
In-house Standard N/A[Specify][Specify][Enter Data][Enter Data]

Experimental Protocols for Purity Assessment

A multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive purity assessment of this compound.

I. Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a fundamental technique for assessing the purity of peptides by separating the target peptide from impurities.[3]

A. Materials and Reagents:

  • This compound standard and test samples

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

B. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

C. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

D. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 45% Mobile Phase B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

E. Data Analysis:

The purity of the peptide is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram, expressed as a percentage.

II. Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the identity of the peptide by determining its molecular weight.[4]

A. Materials and Reagents:

  • Purified this compound from HPLC analysis

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

B. Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

C. Sample Preparation:

  • Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution containing 0.1% formic acid to a final concentration of approximately 1 mg/mL.[4]

D. MS Analysis:

  • Ionization Mode: Positive ion mode

  • Analysis: Acquire the full scan mass spectrum.

  • Expected Result: The spectrum should exhibit a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at an m/z of approximately 247.26.

III. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and can be used to identify and quantify impurities that may not be resolved by HPLC.[5][6] For dipeptides, 1H and 2D COSY NMR experiments are particularly useful for assigning proton signals and confirming the connectivity of the amino acid residues.[6]

A. Materials and Reagents:

  • This compound sample (high purity, >95%)

  • Deuterated solvent (e.g., D₂O)

B. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

C. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of the deuterated solvent.

D. NMR Experiments:

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum.

  • 2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton correlations within each amino acid residue.

E. Data Analysis:

  • Compare the obtained spectra with known spectra of this compound or analyze the chemical shifts and coupling constants to confirm the structure. The chemical shifts of the α-protons will be indicative of the amino acid sequence.[6]

Visualizing the Analytical Workflow

To effectively communicate the experimental process, a clear and logical workflow diagram is essential.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Acquisition Acquire this compound Samples (Commercial Standards & Test Sample) Dissolution Dissolve in Appropriate Solvent Sample Acquisition->Dissolution Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration HPLC RP-HPLC Purity Analysis (C18 Column, UV Detection at 214 nm) Filtration->HPLC Inject MS Mass Spectrometry Identity Confirmation (ESI-MS) Filtration->MS Inject NMR NMR Structural Verification (1H and COSY) Filtration->NMR Prepare Sample Purity_Calculation Calculate % Purity from HPLC Chromatogram HPLC->Purity_Calculation MW_Confirmation Confirm Molecular Weight from Mass Spectrum MS->MW_Confirmation Structure_Verification Verify Structure from NMR Spectra NMR->Structure_Verification Comparison Compare Data in Tabular Format Purity_Calculation->Comparison MW_Confirmation->Comparison Structure_Verification->Comparison

Caption: Workflow for Benchmarking this compound Purity.

Signaling Pathway and Logical Relationships

While this compound itself is a dipeptide and not directly involved in a signaling pathway, we can illustrate the logical relationship between the analytical techniques used for its characterization.

H_Leu_Asp_OH This compound Sample HPLC HPLC H_Leu_Asp_OH->HPLC MS Mass Spectrometry H_Leu_Asp_OH->MS NMR NMR H_Leu_Asp_OH->NMR Purity Purity (%) Conclusion Overall Quality Assessment Purity->Conclusion Identity Identity (Molecular Weight) Identity->Conclusion Structure Structure (Connectivity) Structure->Conclusion HPLC->Purity MS->Identity NMR->Structure

Caption: Logical Relationship of Analytical Techniques.

References

A Comparative Guide to the Synthesis of H-Leu-Asp-OH: Solid-Phase vs. Solution-Phase Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of biomedical research and drug development. For the production of the dipeptide H-Leu-Asp-OH, two primary methods are employed: Solid-Phase Peptide Synthesis (SPPS) and traditional solution-phase synthesis. This guide provides a detailed, side-by-side comparison of these methodologies, supported by experimental data, to assist researchers in selecting the optimal approach for their specific needs.

At a Glance: Key Performance Metrics

A summary of the key quantitative data for the synthesis of this compound via SPPS and solution-phase methods is presented below. The data for SPPS is based on the widely used Fmoc/tBu strategy, while the solution-phase data is derived from a modern approach utilizing a coupling agent.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Overall Yield Estimated 70-80%Typically 80-90%
Purity (Crude) Generally >80%Highly variable, dependent on purification
Reaction Time ~4-6 hours (for the dipeptide)~1-2 hours
Solvent Consumption HighModerate
Purification Final cleavage and single purificationPurification required after each step
Scalability Well-suited for small to medium scaleMore readily scalable for large quantities
Automation Easily automatedLess amenable to automation

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the distinct workflows for the synthesis of this compound using both SPPS and solution-phase techniques.

SPPS_Workflow Resin 1. Resin Swelling Load_Asp 2. Loading Fmoc-Asp(OtBu)-OH Resin->Load_Asp Fmoc_Deprotection_Asp 3. Fmoc Deprotection Load_Asp->Fmoc_Deprotection_Asp Couple_Leu 4. Coupling Fmoc-Leu-OH Fmoc_Deprotection_Asp->Couple_Leu Fmoc_Deprotection_Leu 5. Fmoc Deprotection Couple_Leu->Fmoc_Deprotection_Leu Cleavage 6. Cleavage & Deprotection Fmoc_Deprotection_Leu->Cleavage Purification 7. Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

SPPS workflow for this compound synthesis.

Solution_Phase_Workflow Protect_Asp 1. Protect Asp C-terminus (e.g., as Benzyl (B1604629) ester) Coupling 3. Coupling of Protected Amino Acids Protect_Asp->Coupling Protect_Leu 2. Protect Leu N-terminus (e.g., as Boc) Protect_Leu->Coupling Purification1 4. Purification of Protected Dipeptide Coupling->Purification1 Deprotect_Leu 5. Deprotection of Leu N-terminus Purification1->Deprotect_Leu Purification2 6. Purification Deprotect_Leu->Purification2 Deprotect_Asp 7. Deprotection of Asp C-terminus Purification2->Deprotect_Asp Purification3 8. Final Purification Deprotect_Asp->Purification3 Final_Product This compound Purification3->Final_Product

Solution-phase workflow for this compound synthesis.

Detailed Experimental Protocols

The following are representative protocols for the synthesis of this compound using both SPPS and solution-phase methods.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol utilizes the Fmoc/tBu strategy on a Wang resin.

  • Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • First Amino Acid Loading (Fmoc-Asp(OtBu)-OH):

    • Dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Leu-OH):

    • Dissolve Fmoc-Leu-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (5x).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 3.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM (3x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis Protocol

This protocol employs Boc and Benzyl protecting groups with a carbodiimide (B86325) coupling agent.

  • Protection of Aspartic Acid:

    • Suspend H-Asp-OH in benzyl alcohol and heat to reflux with a catalytic amount of p-toluenesulfonic acid to form H-Asp(OBzl)-OBzl.

    • Isolate and purify the product.

  • Protection of Leucine:

    • Dissolve H-Leu-OH in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and sodium bicarbonate.

    • Stir until the reaction is complete to yield Boc-Leu-OH.

    • Isolate and purify the product.

  • Coupling Reaction:

    • Dissolve Boc-Leu-OH (1 eq.) and H-Asp(OBzl)-OBzl (1 eq.) in anhydrous DCM.

    • Add HOBt (1 eq.) and DIC (1.1 eq.) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification of Protected Dipeptide:

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Wash the organic layer with dilute acid, base, and brine.

    • Dry over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude protected dipeptide.

    • Purify by column chromatography.

  • Deprotection:

    • Remove the Boc group using trifluoroacetic acid (TFA) in DCM.

    • Remove the benzyl groups by catalytic hydrogenation (e.g., H2, Pd/C).

  • Final Purification:

    • Purify the final product, this compound, by recrystallization or RP-HPLC.

Discussion

Solid-Phase Peptide Synthesis (SPPS) offers significant advantages in terms of speed and ease of purification for the synthesis of this compound, particularly for research-scale quantities. The use of a solid support allows for the easy removal of excess reagents and byproducts by simple filtration, eliminating the need for purification of intermediates. The process is also highly amenable to automation, which can further increase throughput. However, SPPS typically requires a larger excess of reagents and generates a significant amount of solvent waste.

Solution-phase synthesis , on the other hand, is a more classical approach that can be more cost-effective for large-scale production. It allows for the purification and characterization of intermediates, which can be advantageous for process optimization and quality control. However, the multi-step purification process can be time-consuming and may lead to lower overall yields due to material loss at each stage.

The choice between SPPS and solution-phase synthesis for this compound will ultimately depend on the specific requirements of the project, including the desired scale, purity, and available resources. For rapid, small-scale synthesis with high purity, SPPS is often the preferred method. For large-scale manufacturing where cost of goods is a primary concern, solution-phase synthesis may be the more economical choice.

Correlating H-Leu-Asp-OH structure with its sensory properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between the structure of a dipeptide like H-Leu-Asp-OH (L-Leucyl-L-Aspartic acid) and its sensory properties is crucial for applications ranging from taste modulation in pharmaceuticals to flavor profiling in food science. This guide provides an objective comparison of this compound's sensory characteristics with related dipeptides, supported by experimental data.

Structural and Physicochemical Properties

This compound is a dipeptide composed of the amino acids Leucine (B10760876) and Aspartic acid. Its chemical structure dictates its interaction with taste receptors and ultimately its sensory profile.

Chemical Structure of this compound:

  • IUPAC Name: (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid[1]

  • Molecular Formula: C₁₀H₁₈N₂O₅[1]

  • Molecular Weight: 246.26 g/mol [1]

The presence of a hydrophobic amino acid (Leucine) and an acidic amino acid (Aspartic acid) suggests a complex taste profile, potentially encompassing bitter, sour, and umami sensations.

Comparative Sensory Profile of this compound and Related Dipeptides

Experimental data from sensory panel testing reveals that this compound and its isomer, H-Asp-Leu-OH, primarily exhibit a sour taste with a slight bitterness. The taste recognition threshold value (Th.V.) indicates the minimum concentration at which a substance can be detected.

DipeptideAmino Acid SequenceTaste ProfileTaste Recognition Threshold (mM)
This compound Leucyl-Aspartic acidSour, with a little bitterness3.0
H-Asp-Leu-OH Aspartyl-LeucineSour0.8
H-Leu-Glu-OHLeucyl-Glutamic acidSour, with a little bitterness1.5
H-Glu-Leu-OHGlutamyl-LeucineSour1.5
H-Leu-Val-OHLeucyl-ValineBitter6.0
H-Leu-Phe-OHLeucyl-PhenylalanineBitter1.2
Data sourced from Ishibashi et al., 1987.[2]

The position of the amino acid within the dipeptide sequence significantly influences its sensory properties. For instance, H-Asp-Leu-OH, with aspartic acid at the N-terminus, has a lower taste recognition threshold (is more potent) for its sour taste compared to this compound.[2] This highlights the importance of the terminal amino acid in taste perception. Dipeptides containing two hydrophobic amino acids, such as H-Leu-Val-OH and H-Leu-Phe-OH, are predominantly bitter.[2]

Sensory Signaling Pathways

The sensory perception of this compound is likely mediated by multiple taste receptors due to its complex taste profile.

  • Sour Taste: The sourness is attributed to the acidic nature of the aspartic acid residue, which can activate proton-sensitive ion channels in taste receptor cells.[3]

  • Bitter Taste: The slight bitterness is likely due to the hydrophobic leucine residue interacting with TAS2R bitter taste receptors. The hydrophobicity of leucine residues is a known contributor to the bitterness of peptides.[4]

  • Potential Umami Taste: While primarily sour, the presence of L-aspartic acid suggests a potential for a weak umami taste, as L-aspartate can activate the T1R1/T1R3 umami receptor.[1][5]

Below is a diagram illustrating the plausible signaling pathways involved in the taste perception of this compound.

Sensory_Signaling_Pathway cluster_oral_cavity Oral Cavity cluster_taste_receptor_cell Taste Receptor Cell cluster_receptors Taste Receptors cluster_signaling Intracellular Signaling This compound This compound Proton_Channel Proton Channel (OTOP1) This compound->Proton_Channel (Sour) TAS2R Bitter Receptor (TAS2R) This compound->TAS2R (Bitter) T1R1_T1R3 Umami Receptor (T1R1/T1R3) This compound->T1R1_T1R3 (Umami - potential) Ion_Influx Ion Influx (H+) Proton_Channel->Ion_Influx G_Protein G-protein (Gustducin) TAS2R->G_Protein T1R1_T1R3->G_Protein Neurotransmitter_Release Neurotransmitter Release Ion_Influx->Neurotransmitter_Release PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release IP3->Ca_Release Ca_Release->Neurotransmitter_Release Brain Brain (Taste Perception) Neurotransmitter_Release->Brain

Caption: Plausible signaling pathways for this compound taste perception.

Experimental Protocols

The sensory data presented in this guide is typically obtained through standardized sensory evaluation methods.

Determination of Taste Recognition Threshold

Objective: To determine the lowest concentration of a dipeptide that can be reliably detected by a sensory panel.

Methodology (based on the procedure referenced by Ishibashi et al., 1987):

  • Panel Selection and Training: A panel of trained assessors is selected. Panelists are trained to recognize and differentiate between the five basic tastes (sweet, sour, salty, bitter, umami).

  • Sample Preparation: A series of aqueous solutions of the dipeptide are prepared in increasing concentrations (e.g., starting from a concentration below the expected threshold and increasing in logarithmic steps).

  • Three-Alternative Forced-Choice (3-AFC) Test:

    • For each concentration level, three samples are presented to each panelist. Two of the samples are plain water (blanks), and one contains the dipeptide solution.

    • The panelist's task is to identify the sample that is different from the other two.

    • The order of presentation of the samples is randomized for each trial.

  • Threshold Determination: The individual threshold for each panelist is determined as the lowest concentration at which they can correctly identify the dipeptide solution in a set number of consecutive trials. The group's taste recognition threshold is then calculated as the geometric mean of the individual thresholds.

  • Standard for Bitterness: Caffeine is commonly used as a standard for bitterness intensity comparison.

Below is a workflow diagram for a typical sensory evaluation experiment.

Sensory_Evaluation_Workflow Start Start Panel_Selection Panel Selection & Training Start->Panel_Selection Sample_Preparation Sample Preparation (Serial Dilutions) Panel_Selection->Sample_Preparation 3AFC_Test Three-Alternative Forced-Choice Test Sample_Preparation->3AFC_Test Correct_Identification Correct Identification? 3AFC_Test->Correct_Identification Record_Threshold Record Individual Threshold Correct_Identification->Record_Threshold Yes Next_Concentration Present Higher Concentration Correct_Identification->Next_Concentration No Calculate_Group_Threshold Calculate Group Threshold (Geometric Mean) Record_Threshold->Calculate_Group_Threshold Next_Concentration->3AFC_Test End End Calculate_Group_Threshold->End

Caption: Workflow for determining taste recognition threshold.

Conclusion

The sensory properties of this compound are characterized by a primary sour taste with a subtle bitter note. The structure of the dipeptide, particularly the nature and position of its constituent amino acids, is a key determinant of its taste profile and potency. For professionals in drug development and food science, this understanding is critical for designing molecules with desired sensory characteristics, whether for masking off-tastes in medications or for creating specific flavor profiles in food products. Further research into the specific interactions between such dipeptides and taste receptors will continue to refine our ability to predict and modulate taste perception.

References

H-Leu-Asp-OH: A More Stable Alternative to Aspartame? A Data-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and effective sweetening agents is ongoing. Aspartame (B1666099), a widely used artificial sweetener, is known for its susceptibility to degradation under common processing and storage conditions. This guide provides a comprehensive comparison of the stability of H-Leu-Asp-OH (L-Leucyl-L-aspartic acid) and aspartame, drawing upon available experimental data to assess whether this compound presents a more stable alternative.

Executive Summary

Aspartame's instability, particularly its degradation into diketopiperazine (DKP) and other byproducts at elevated temperatures and non-ideal pH levels, poses a significant challenge in the food and pharmaceutical industries. This guide examines the potential of this compound as a more robust dipeptide sweetener. While direct, side-by-side comparative studies on the stability of this compound and aspartame are limited in publicly available literature, an analysis of the chemical structures and existing data on related dipeptides allows for a reasoned evaluation. Evidence suggests that the nature of the N-terminal amino acid in a dipeptide can influence its stability. This guide synthesizes the available scientific information to provide a data-supported perspective on the relative stability of these two compounds.

Comparative Stability Analysis: this compound vs. Aspartame

A comprehensive review of existing literature reveals extensive data on the stability of aspartame under various conditions. In contrast, specific experimental data on the degradation kinetics of this compound is sparse. However, by examining the degradation pathways of aspartame and the factors influencing dipeptide stability, we can infer the potential stability of this compound.

Aspartame Stability and Degradation

Aspartame (L-α-aspartyl-L-phenylalanine methyl ester) is known to degrade through several pathways, primarily influenced by pH and temperature. The main degradation products include:

  • Diketopiperazine (DKP): Formed through an intramolecular cyclization reaction, leading to a loss of sweetness.

  • α-Aspartyl-phenylalanine (α-AP): Resulting from the hydrolysis of the methyl ester group.

  • β-Aspartame: An isomer formed via rearrangement at acidic pH.

  • Aspartic acid and Phenylalanine: The constituent amino acids, formed by the hydrolysis of the peptide bond.

The rate of aspartame degradation is significantly accelerated at neutral to alkaline pH and at elevated temperatures.[1] Its maximum stability is observed at a pH of approximately 4.3.[1]

This compound: A Structural Perspective on Stability

This compound is a dipeptide composed of L-leucine and L-aspartic acid. Unlike aspartame, it does not possess a methyl ester group, which is a primary site of hydrolysis in aspartame. This structural difference suggests that this compound would not be susceptible to the degradation pathway that forms α-AP and methanol.

Furthermore, studies on the stability of dipeptides have indicated that the nature of the N-terminal amino acid can influence the rate of degradation, particularly the formation of DKP. For instance, dipeptides with nonpolar N-terminal residues like glycine (B1666218) and valine have been shown to have slower dissociation rates compared to those with polar or charged amino acids.[2] Leucine, being a nonpolar amino acid, might therefore confer greater stability to the dipeptide backbone of this compound compared to the aspartic acid at the N-terminus of aspartame.

Quantitative Stability Data
ParameterAspartameThis compound (Inferred)
Primary Degradation Pathways - Intramolecular cyclization to DKP- Hydrolysis of methyl ester- Peptide bond hydrolysis- Isomerization to β-aspartame- Intramolecular cyclization to a diketopiperazine derivative- Peptide bond hydrolysis
Key Factors Affecting Stability pH, Temperature, MoisturepH, Temperature
pH of Maximum Stability ~4.3[1]To be determined experimentally
Degradation Products DKP, α-AP, β-aspartame, Aspartic Acid, Phenylalanine, Methanol[1]Diketopiperazine derivative, Leucine, Aspartic Acid

Experimental Protocols for Stability Assessment

To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments to determine the stability of dipeptide sweeteners.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the concentration of the parent dipeptide and its degradation products over time under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the dipeptide (e.g., this compound or aspartame) in the desired buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) at a known concentration.

  • Stress Conditions: Incubate the solutions at various pH values (e.g., 3, 5, 7) and temperatures (e.g., 40°C, 60°C, 80°C).

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically used for separating the dipeptide and its degradation products.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is commonly employed.

    • Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for peptide bond detection.

    • Quantification: The concentration of the parent dipeptide and its degradation products is determined by comparing the peak areas to a standard curve.

A detailed protocol for the HPLC analysis of aspartame and its degradation products can be found in the work by Tsang et al.[3]

Mass Spectrometry (MS) for Identification of Degradation Products

Objective: To identify the chemical structures of the degradation products.

Methodology:

  • Sample Preparation: As described in the HPLC protocol.

  • LC-MS/MS Analysis: Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization tandem mass spectrometry - ESI-MS/MS).

  • Fragmentation Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns. This information is used to elucidate the structures of the degradation products.

Visualization of Degradation Pathways

To visually represent the degradation processes, Graphviz (DOT language) diagrams are provided below.

Aspartame Degradation Pathway

Aspartame_Degradation Aspartame Aspartame (L-α-aspartyl-L-phenylalanine methyl ester) DKP Diketopiperazine (DKP) Aspartame->DKP Intramolecular Cyclization alpha_AP α-Aspartyl-phenylalanine (α-AP) Aspartame->alpha_AP Hydrolysis of Methyl Ester beta_Aspartame β-Aspartame Aspartame->beta_Aspartame Isomerization (Acidic pH) Methanol Methanol Aspartame->Methanol Hydrolysis Asp_Phe Aspartic Acid + Phenylalanine alpha_AP->Asp_Phe Peptide Bond Hydrolysis

Caption: Major degradation pathways of aspartame.

Postulated this compound Degradation Pathway

H_Leu_Asp_OH_Degradation H_Leu_Asp_OH This compound (L-Leucyl-L-aspartic acid) DKP_derivative Diketopiperazine Derivative H_Leu_Asp_OH->DKP_derivative Intramolecular Cyclization Leu_Asp Leucine + Aspartic Acid H_Leu_Asp_OH->Leu_Asp Peptide Bond Hydrolysis

Caption: Postulated degradation pathways for this compound.

Sensory Profile: Sweetness Intensity and Quality

A crucial aspect of an alternative sweetener is its taste profile. Aspartame is known for its clean, sugar-like taste and a sweetness potency approximately 200 times that of sucrose.

Information on the sensory properties of this compound is not widely available in the scientific literature. The taste of dipeptides is highly dependent on the constituent amino acids and their stereochemistry. For instance, L-aspartyl-L-phenylalanine methyl ester (aspartame) is sweet, while other stereoisomers can be tasteless or bitter.

Further research, including sensory panel evaluations, is necessary to determine the sweetness intensity, taste profile (e.g., presence of aftertaste, bitterness), and overall palatability of this compound to assess its viability as a direct replacement for aspartame. Studies have shown that even minor changes to the structure of a dipeptide can significantly alter its taste perception.[2]

Conclusion and Future Directions

Based on its chemical structure, this compound is likely to be more stable than aspartame, primarily due to the absence of the labile methyl ester group. The presence of a nonpolar N-terminal amino acid (leucine) may also contribute to increased stability against intramolecular cyclization.

  • Quantitative Stability Studies: Performing degradation kinetic studies of this compound under a range of pH and temperature conditions and directly comparing the results with those of aspartame under identical conditions.

  • Sensory Analysis: Conducting thorough sensory evaluations to characterize the sweetness intensity, taste profile, and potential off-tastes of this compound.

  • Toxicological Assessment: Evaluating the safety of this compound and its potential degradation products.

By addressing these research gaps, the scientific community can fully assess the potential of this compound as a next-generation dipeptide sweetener with improved stability for broader applications in the food, beverage, and pharmaceutical industries.

References

Safety Operating Guide

Navigating the Safe Disposal of H-Leu-Asp-OH in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for the dipeptide H-Leu-Asp-OH, aligning with general best practices for peptide-based compounds.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[3]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[3]

  • Lab Coat: A lab coat or protective gown should be worn over standard clothing.[3]

  • Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations.[1] Never dispose of peptides in regular trash or pour solutions down the sink.[2][3]

  • Waste Segregation:

    • Collect all waste materials contaminated with this compound, including unused solutions, contaminated vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[3]

  • For Liquid Waste (e.g., solutions of this compound):

    • Do not pour peptide solutions down the drain.[2]

    • Transfer all liquid waste into an approved chemical waste container.[2] The container should be properly sealed and labeled.

  • For Solid Waste (e.g., lyophilized powder, contaminated labware):

    • Carefully sweep up any solid this compound to avoid generating dust.

    • Place all solid waste, including contaminated items like weigh boats, vials, and PPE, into a designated, leak-proof, and clearly labeled solid chemical waste container.[1]

    • Seal solid waste before discarding it to maintain a safe workspace.[2]

  • Decontamination of Emptied Containers:

    • Thoroughly rinse empty this compound containers with an appropriate solvent.

    • The rinsate should be collected and disposed of as chemical waste.[1]

    • After rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]

  • Final Disposal:

    • Coordinate with your institution's EHS department for the scheduled pickup and compliant disposal of the hazardous waste by a licensed contractor.[3]

Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound. This information is valuable for understanding the nature of the compound you are handling.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₅--INVALID-LINK--[4], --INVALID-LINK--[]
Molecular Weight 246.26 g/mol --INVALID-LINK--[6], --INVALID-LINK--[4], --INVALID-LINK--[]
Appearance White to off-white powder--INVALID-LINK--[4]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid--INVALID-LINK--[]
Storage Conditions Store at ≤ -10 °C--INVALID-LINK--[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_disposal_path Disposal Pathways cluster_actions Action Steps cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled Chemical Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid rinse_container Rinse with Solvent empty_container->rinse_container ehs_pickup Arrange for EHS Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup collect_rinsate Collect Rinsate as Chemical Waste rinse_container->collect_rinsate dispose_rinsed Dispose of Rinsed Container as per Institutional Policy rinse_container->dispose_rinsed collect_rinsate->ehs_pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Leu-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with H-Leu-Asp-OH (Leucyl-aspartic acid). Adherence to these protocols is essential for ensuring a safe laboratory environment and proper handling of this dipeptide.

While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is paramount to minimize any potential risks.[1] The toxicological properties of similar substances have not always been fully investigated, warranting a cautious approach.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GlassesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Disposable GlovesHandle with gloves. Inspect gloves prior to use and dispose of contaminated gloves after use.
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.[3]
Respiratory Not generally requiredUnder normal use conditions with adequate ventilation, respiratory protection is not necessary.[3][4]

Operational Plan: Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a safety shower and eye wash station are readily accessible.[5]
  • Put on all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Avoid the formation of dust when working with the solid form of this compound.[4][6]
  • Use a chemical fume hood or ensure adequate ventilation when handling the powder.[3][5]
  • Avoid contact with skin, eyes, and clothing.[4][5]
  • Do not ingest or inhale the substance.[4]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][2]
  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water and soap.[1][2][6]
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.[1][7]

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Unused Material: Collect and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[6]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in a designated waste container.

  • Environmental Precautions: Do not let the product enter drains.[1][6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Prepare Workspace (Clean, Ventilated) prep1->prep2 handle1 Weigh/Measure (Avoid Dust) prep2->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Waste (Solid, Liquid, Sharps) handle2->disp1 disp2 Dispose per Protocol disp1->disp2 clean1 Clean Work Area disp2->clean1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3

Caption: A flowchart outlining the key procedural steps for safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Leu-Asp-OH
Reactant of Route 2
Reactant of Route 2
H-Leu-Asp-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。